p-SCN-Bn-HOPO
Description
Properties
Molecular Formula |
C43H45N9O12S |
|---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
InChI Key |
WHWUNEASNJESIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for Zirconium-89 Immuno-PET
For Immediate Release
NEW YORK, NY – In the landscape of diagnostic radiopharmaceuticals, the quest for greater stability and enhanced imaging contrast is paramount. A significant advancement in this area is the development and application of the bifunctional chelator p-SCN-Bn-HOPO. This technical guide provides an in-depth overview of its core properties, comparative performance against the current standard, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
The chelator, this compound, is a derivative of 3,4,3-(LI-1,2-HOPO) featuring a para-isothiocyanatobenzyl (p-SCN-Bn) linker. This functional group allows for covalent conjugation to biomolecules, such as antibodies, creating powerful tools for targeted positron emission tomography (PET) imaging. The primary application of this compound lies in its exceptional ability to chelate Zirconium-89 (⁸⁹Zr), a radionuclide with a half-life well-suited for antibody-based PET imaging.
A Leap Forward in In Vivo Stability
The critical advantage of this compound over the conventional chelator, p-SCN-Bn-DFO (desferrioxamine), is its superior in vivo stability.[1][2][3] The octadentate nature of the HOPO (hydroxypyridinone) ligand fully coordinates the Zr⁴⁺ ion, forming a highly stable complex.[1][4] This increased stability significantly reduces the release of free ⁸⁹Zr⁴⁺ in vivo, a major drawback of the hexadentate DFO chelator which leads to off-target accumulation of radioactivity in bone.
The practical implication of this enhanced stability is a dramatic reduction in bone uptake of ⁸⁹Zr, leading to improved image quality and lower radiation doses to non-target tissues.
Quantitative Performance Metrics
The performance of this compound has been rigorously evaluated and compared with the industry standard, p-SCN-Bn-DFO. The following tables summarize the key quantitative data from these comparative studies.
| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab | Reference |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |
| Serum Stability (7 days) | ~89.2% | ~94.7% | |
| Chelates per Antibody | 2.8 ± 0.2 | 2.0 ± 0.5 |
Table 1: Comparison of Radiolabeling and Stability Parameters.
| Tissue | ⁸⁹Zr-HOPO-Trastuzumab (%ID/g at 336h) | ⁸⁹Zr-DFO-Trastuzumab (%ID/g at 336h) | Reference |
| Tumor (BT474) | 61.9 ± 26.4 | 138.2 ± 35.3 | |
| Bone | 2.4 ± 0.3 | 17.0 ± 4.1 | |
| Tumor:Bone Ratio | >25 | ~8 |
Table 2: Comparative Biodistribution Data in BT474 Tumor-Bearing Mice.
Experimental Protocols
Synthesis of this compound
An improved, efficient synthesis of this compound has been developed, significantly increasing the overall yield from ~1.4% to 14.3%. This four-step process enhances the availability of the chelator for broader research and clinical applications.
Antibody Conjugation
The conjugation of this compound to an antibody, such as trastuzumab, is achieved through the formation of a stable thiourea bond between the isothiocyanate group of the chelator and a lysine residue on the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
0.1 M Sodium Carbonate (Na₂CO₃)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction tubes (e.g., low-binding Eppendorf tubes)
Procedure:
-
Prepare the antibody solution to a concentration of 2-10 mg/mL.
-
Adjust the pH of the antibody solution to 8.8-9.0 using 0.1 M Na₂CO₃.
-
Add a 5-fold molar excess of this compound (from DMSO stock) to the antibody solution.
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.
-
Purify the resulting antibody-chelator conjugate using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 0.5 M HEPES, pH 7.4).
-
Determine the concentration of the purified conjugate and the average number of chelates per antibody using an isotopic dilution assay.
Radiolabeling with Zirconium-89
The radiolabeling process involves the chelation of ⁸⁹Zr by the HOPO moiety of the conjugated antibody.
Materials:
-
⁸⁹Zr-oxalate solution
-
2 M Sodium Carbonate (Na₂CO₃)
-
0.5 M HEPES buffer, pH 7.4
-
Purified antibody-HOPO conjugate
-
DTPA (diethylenetriaminepentaacetic acid) solution (50 mM, pH 7) for quenching
-
Instant thin-layer chromatography (iTLC) materials for quality control
Procedure:
-
In a reaction tube, neutralize the acidic ⁸⁹Zr-oxalate solution to a pH of 6.8-7.5 by adding 2 M Na₂CO₃.
-
Add the purified antibody-HOPO conjugate to the pH-adjusted ⁸⁹Zr solution.
-
Incubate the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction progress and determine the radiochemical yield using iTLC.
-
Once the desired radiochemical yield is achieved, quench the reaction by adding a small volume of DTPA solution to scavenge any unchelated ⁸⁹Zr.
-
Purify the ⁸⁹Zr-labeled antibody from unincorporated ⁸⁹Zr using a size-exclusion column.
In Vitro and In Vivo Stability Studies
Serum Stability:
-
Add the purified ⁸⁹Zr-HOPO-antibody conjugate to human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 24, 48, 168 hours), analyze aliquots by iTLC or radio-HPLC to determine the percentage of intact radioimmunoconjugate.
Biodistribution Studies:
-
Utilize an appropriate animal model (e.g., female athymic nude mice with subcutaneous BT474 xenografts).
-
Inject the ⁸⁹Zr-HOPO-antibody conjugate intravenously into the tail vein.
-
At predetermined time points post-injection, euthanize the animals.
-
Harvest organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Comparative Advantage
The following diagrams illustrate the experimental workflow for preparing and evaluating ⁸⁹Zr-HOPO-based radioimmunoconjugates and the key comparative advantage of this compound.
References
- 1. Improved Synthesis of the Bifunctional Chelator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Superior Bifunctional Chelator: A Technical Guide to p-SCN-Bn-HOPO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of p-SCN-Bn-HOPO, a bifunctional chelator demonstrating significant advantages in the field of nuclear medicine, particularly for Zirconium-89 based radioimmunotherapy and Positron Emission Tomography (PET) imaging.
Core Structure and Properties
This compound, with the chemical formula C43H45N9O12S and a molecular weight of 911.94 g/mol , is a derivative of the octadentate hydroxypyridinone (HOPO) chelator, 3,4,3-(LI-1,2-HOPO).[1][2] Its structure features four 1,2-hydroxypyridinone groups attached to a spermine backbone, providing eight oxygen donor atoms for strong coordination with metal ions.[3][4] A key feature is the p-isothiocyanatobenzyl (SCN-Bn) group, which allows for covalent conjugation to biomolecules, such as antibodies, through the formation of a stable thiourea bond with lysine residues.[5]
The primary application of this compound is as a chelator for the radionuclide Zirconium-89 (⁸⁹Zr). The resulting ⁸⁹Zr-HOPO complex exhibits superior stability compared to the commonly used chelator desferrioxamine (DFO), leading to significantly reduced in vivo release of the radionuclide and consequently lower accumulation in non-target tissues like bone.
Chemical Structure of this compound
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved Synthesis of the Bifunctional Chelator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of the bifunctional chelator this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of p-SCN-Bn-HOPO
For researchers, scientists, and drug development professionals, this guide details the mechanism of action, experimental validation, and applications of the bifunctional chelator p-SCN-Bn-HOPO. This compound and its parent analogue, 3,4,3-LI(1,2-HOPO), represent significant advancements in radiometal chelation for medical imaging and actinide decorporation.
Core Mechanism of Action: Superior Chelation through Octadentate Coordination
The primary mechanism of action of this compound lies in its function as a highly stable and selective chelating agent. It is a bifunctional derivative of the octadentate hydroxypyridinone ligand 3,4,3-LI(1,2-HOPO), which was designed based on biomimetic principles inspired by siderophores. The core of its efficacy is the arrangement of four 1,2-hydroxypyridinone (HOPO) groups on a spermine backbone.[1][2] These HOPO units provide eight oxygen donor atoms that form a stable, fully coordinated complex with metal ions, such as Zirconium-89 (⁸⁹Zr).[3][4] This octadentate coordination is crucial for its superior stability compared to hexadentate chelators like desferrioxamine (DFO).[1] The isothiocyanate group (-SCN) provides a reactive site for covalent conjugation to biomolecules, such as antibodies, without compromising the chelation properties.
In the context of immuno-PET imaging with ⁸⁹Zr, the robust coordination of this compound to the ⁸⁹Zr⁴⁺ cation prevents its release in vivo. This is critical because free ⁸⁹Zr⁴⁺ tends to accumulate in the bone, leading to high background signals and unnecessary radiation doses to non-target tissues. The superior stability of the ⁸⁹Zr-HOPO complex results in improved image contrast and safer biodistribution profiles.
The parent compound, 3,4,3-LI(1,2-HOPO), operates via a similar mechanism for actinide decorporation. Its high affinity and selectivity for actinides like plutonium (Pu), americium (Am), and uranium (U) allow it to effectively sequester these toxic metals from biological systems. By forming stable, soluble complexes, it facilitates the excretion of these radionuclides from the body, significantly reducing their retention in organs like the liver, bones, and kidneys.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the performance of this compound and its parent compound.
Table 1: Comparative Biodistribution of ⁸⁹Zr-labeled Trastuzumab with DFO and HOPO Chelators in BT474 Tumor-Bearing Mice at 336 hours Post-Injection
| Organ | ⁸⁹Zr-DFO-trastuzumab (%ID/g) | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) |
| Bone | 17.0 | 2.4 |
| Tumor | Not specified, but tumor:bone ratio was >3x higher for HOPO | Not specified, but tumor:bone ratio was >3x higher for HOPO |
Table 2: In Vitro Stability of ⁸⁹Zr-Chelator Complexes in Human Serum over 7 Days
| Complex | Percent Intact after 7 days |
| ⁸⁹Zr-DFO-trastuzumab | 94.7 ± 0.7% |
| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% |
| ⁸⁹Zr-p-SCN-Bn-DFO (unconjugated) | 97.7 ± 0.2% |
| ⁸⁹Zr-p-SCN-Bn-HOPO (unconjugated) | 97.5 ± 0.5% |
Table 3: Efficacy of 3,4,3-LI(1,2-HOPO) for Actinide Decorporation in Rats
| Actinide | Organ | Reduction Factor vs. Control |
| Plutonium (Pu) | Carcass | 2 |
| Liver | 6 | |
| Americium (Am) | Carcass | 10 |
| Liver | 30 | |
| Uranium (U) | Kidneys | 75 |
Key Experimental Protocols
Synthesis and Conjugation of this compound: The synthesis of this compound involves a multi-step process to create the spermine-based HOPO ligand with a pendant para-benzyl-isothiocyanate arm for conjugation. For antibody conjugation, this compound is reacted with the antibody (e.g., trastuzumab) at a specific molar ratio (e.g., 5:1 ligand to antibody) in a suitable buffer. The isothiocyanate group forms a stable thiourea bond with amine groups on lysine residues of the antibody. The average number of chelators per antibody can be determined using an isotopic dilution assay.
Radiolabeling with Zirconium-89: The antibody-HOPO conjugate is radiolabeled with ⁸⁹Zr under mild conditions. Typically, ⁸⁹Zr in oxalate is neutralized and buffered before being added to the conjugate. The reaction proceeds at room temperature, and the final radiolabeled immunoconjugate is purified. The specific activity is then determined.
In Vivo Immuno-PET Imaging and Biodistribution: Animal models, such as nude mice bearing tumor xenografts (e.g., BT474), are used for in vivo studies. The ⁸⁹Zr-labeled immunoconjugate is administered intravenously. PET imaging is performed at various time points to visualize the biodistribution. For quantitative biodistribution, tissues and organs are harvested at the end of the study, weighed, and their radioactivity is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Actinide Decorporation Studies: Rodent models are contaminated with actinides via routes such as intramuscular or intravenous injection. The decorporation agent, 3,4,3-LI(1,2-HOPO), is then administered, often daily for a set period. Control groups receive a vehicle or a standard treatment like DTPA. After the treatment period, the animals are euthanized, and the retention of the actinide in various tissues (liver, kidneys, carcass) is measured to determine the efficacy of the chelator.
Visualizations
Caption: Chelation of a Zr(IV) ion by the octadentate ligand this compound.
Caption: Experimental workflow for ⁸⁹Zr immuno-PET imaging.
Caption: Logical pathway of actinide decorporation by 3,4,3-LI(1,2-HOPO).
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of the bifunctional chelator this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Rise of HOPO Chelators: A Technical Guide to Their Discovery, Development, and Application in Heavy Metal Decorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing concern over heavy metal and radionuclide contamination, stemming from sources as diverse as medical imaging contrast agents and industrial waste, has propelled the search for effective and safe chelating agents. Among the most promising candidates to emerge are the hydroxypyridinone (HOPO) chelators. Inspired by the iron-scavenging siderophores found in nature, these synthetic ligands exhibit a remarkable affinity and selectivity for a range of toxic metal ions, including actinides and lanthanides. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of HOPO chelators, with a focus on their potential as therapeutic agents for heavy metal decorporation.
The Biomimetic Approach: Learning from Siderophores
The design of HOPO chelators is a prime example of biomimicry. Siderophores, small molecules produced by microorganisms to sequester essential iron (Fe³⁺), provided the foundational blueprint. The key insight was the similarity in coordination chemistry between Fe³⁺ and tetravalent actinides like plutonium (Pu⁴⁺). This led to the hypothesis that ligands designed to bind iron with high affinity could also be effective at sequestering actinides. The hydroxypyridinone moiety, a key functional group in many siderophores, became the cornerstone of this new class of synthetic chelators.
Key HOPO Chelators: Structure and Properties
Two of the most extensively studied and promising HOPO chelators are the octadentate ligand 3,4,3-LI(1,2-HOPO) and the tetradentate ligand 5-LIO(Me-3,2-HOPO).
-
3,4,3-LI(1,2-HOPO): This ligand features four 1,2-HOPO units attached to a linear spermine backbone. Its octadentate nature allows it to form highly stable, coordinatively saturated complexes with large metal ions like actinides.
-
5-LIO(Me-3,2-HOPO): This smaller, tetradentate chelator incorporates two Me-3,2-HOPO units. While forming less saturated complexes with larger ions, it has shown significant efficacy for certain metals and can be administered orally.
Quantitative Data: A Comparative Overview
The effectiveness of a chelating agent is quantitatively defined by its ability to bind a target metal ion and facilitate its excretion. The following tables summarize key quantitative data for prominent HOPO chelators, comparing their performance with the conventional chelating agent, Diethylenetriaminepentaacetic acid (DTPA).
| Chelator | Metal Ion | log β₁₁₀ | pM |
| 3,4,3-LI(1,2-HOPO) | Ce(III) | 17.7 | - |
| Ce(IV) | 41.5 | - | |
| Th(IV) | 40.1 | 33.6 | |
| U(IV) | - | 34.6 | |
| Np(IV) | - | 35.5 | |
| Pu(IV) | - | 36.6 | |
| Am(III) | - | 20.4 | |
| Cm(III) | - | 21.8 | |
| Gd(III) | - | 19.3 | |
| 5-LIO(Me-3,2-HOPO) | Th(IV) | log β₁₂₀ = 39.1 | 29.8 |
| U(VI) | 14.9 | 15.5 | |
| DTPA | Th(IV) | - | 23.3 |
| U(IV) | - | 25.1 | |
| Np(IV) | - | 25.5 | |
| Pu(IV) | - | 26.1 | |
| Am(III) | - | 18.5 | |
| Gd(III) | - | 15.7 | |
| Table 1: Stability Constants (log β) and pM Values for HOPO Chelators and DTPA with Various Metal Ions. The pM value represents the negative logarithm of the free metal ion concentration at physiological pH (7.4) with 1 µM total metal and 10 µM total ligand, indicating the chelator's affinity under biological conditions. Higher pM values signify stronger chelation. Data compiled from multiple sources.[1][2][3] |
| Chelator | Metal | Route | % Decorporation (vs. Control) |
| 3,4,3-LI(1,2-HOPO) | Pu(IV) | IP | 85-95% |
| Oral | 80-90% | ||
| Am(III) | IP | 70-80% | |
| Oral | 60-70% | ||
| U(VI) | IP | ~20% | |
| Gd(III) | IP | Significant reduction in organ retention | |
| 5-LIO(Me-3,2-HOPO) | U(VI) | IP | 45-87% (kidney), 8-48% (femur) |
| Np(V) | IP | >90% | |
| DTPA | Pu(IV) | IP | 40-60% |
| Am(III) | IP | 30-50% | |
| U(VI) | IP | Ineffective | |
| Table 2: In Vivo Decorporation Efficacy of HOPO Chelators and DTPA in Rodent Models. The percentage of decorporation represents the reduction in the body burden of the metal compared to untreated control animals. Data is approximated from various studies.[4][5] |
Experimental Protocols
The development and evaluation of HOPO chelators involve a series of well-defined experimental procedures. Below are outlines of key methodologies.
Synthesis of 3,4,3-LI(1,2-HOPO)
The synthesis of this octadentate ligand is a multi-step process that has been optimized for scale-up.
-
Protection of Spermine: The primary and secondary amines of the spermine backbone are protected, typically using tert-butoxycarbonyl (Boc) groups.
-
Activation of HOPO Precursor: The carboxylic acid of a protected 1-hydroxy-2-pyridinone precursor is activated, often by conversion to an N-hydroxysuccinimide (NHS) ester.
-
Amide Coupling: The activated HOPO precursor is coupled to the deprotected primary amines of the spermine backbone.
-
Deprotection: The protecting groups on the HOPO moieties and the spermine backbone are removed to yield the final 3,4,3-LI(1,2-HOPO) ligand.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
In Vivo Decorporation Efficacy Studies in Rodents
These studies are crucial for evaluating the therapeutic potential of a chelator. A typical protocol is as follows:
-
Animal Model: Typically, mice or rats are used.
-
Contamination: Animals are administered a solution of the target radionuclide (e.g., ²³⁸Pu, ²⁴¹Am, ¹⁵³Gd) via intravenous or intramuscular injection.
-
Treatment: At a specified time post-contamination (e.g., 1 hour for prompt treatment, or delayed time points), the chelating agent (HOPO or control like DTPA) is administered, either orally (gavage) or via injection (intraperitoneal or intravenous).
-
Sample Collection: Over a set period (e.g., 24-48 hours), urine and feces are collected to measure excreted radioactivity.
-
Biodistribution Analysis: At the end of the study, animals are euthanized, and major organs and tissues (liver, kidneys, skeleton, etc.) are harvested.
-
Quantification: The amount of radionuclide in the excreta and tissues is quantified using appropriate radiation detection methods (e.g., gamma counting, liquid scintillation).
-
Data Analysis: The percentage of the injected dose in each compartment is calculated and compared between treated and control groups to determine the decorporation efficacy.
In Vitro Cytotoxicity Assay
Assessing the toxicity of the chelator is a critical step.
-
Cell Culture: Human cell lines (e.g., kidney, liver, lung cells) are cultured in appropriate media.
-
Treatment: Cells are exposed to a range of concentrations of the HOPO chelator for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the chelator that reduces cell viability by 50% (IC₅₀) is determined.
Mechanism of Action and Cellular Pathways
The primary mechanism of action of HOPO chelators is the formation of stable, water-soluble complexes with target metal ions in the bloodstream and tissues. These complexes are then excreted from the body, primarily through the kidneys (urine) and to some extent through the liver (feces).
Heavy metal toxicity often stems from their ability to induce oxidative stress and disrupt cellular signaling pathways. Gadolinium, for instance, has been shown to activate pathways involved in inflammation, apoptosis, and fibrosis.
HOPO chelators can intervene in these processes by sequestering the free metal ions, thereby preventing them from inducing oxidative stress and activating downstream signaling cascades that lead to cellular damage.
The excretion of metal-chelator complexes is a complex process involving transport across cellular membranes and excretion into urine or bile. The physicochemical properties of the complex, such as its size, charge, and lipophilicity, play a crucial role in determining the primary route of elimination.
Conclusion and Future Directions
HOPO chelators represent a significant advancement in the field of heavy metal and actinide decorporation. Their design, rooted in biomimicry, has led to compounds with high efficacy and selectivity. The quantitative data clearly demonstrate their superiority over traditional chelating agents like DTPA for a range of toxic metals. While significant progress has been made, future research will likely focus on:
-
Optimizing Oral Bioavailability: Further modifications to the ligand structure to enhance absorption from the gastrointestinal tract.
-
Expanding the Scope: Investigating the efficacy of HOPO chelators for a broader range of toxic metals.
-
Clinical Translation: Moving promising candidates like 3,4,3-LI(1,2-HOPO) through clinical trials to become approved therapies for human use.
The continued development of HOPO chelators holds great promise for addressing the challenges of heavy metal and radionuclide contamination in both medical and environmental contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 3,2-Hydroxypyridinone-based Decorporation Agent that Removes Uranium from Bones In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
introduction to bifunctional chelators in immuno-PET
An In-depth Technical Guide to Bifunctional Chelators in Immuno-PET
Introduction to Immuno-PET
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that plays a crucial role in oncology for diagnosis, staging, and monitoring therapeutic response.[1] Immuno-PET combines the exquisite specificity of monoclonal antibodies (mAbs) with the high sensitivity of PET imaging.[2][3] This technique utilizes mAbs or their fragments, which are labeled with a positron-emitting radionuclide, to visualize and quantify the expression of specific tumor-associated antigens in vivo.[1][2] The ability of immuno-PET to provide phenotypic information about primary and metastatic lesions is pivotal for guiding therapy decisions and developing targeted treatments.
At the heart of this technology lies the bifunctional chelator (BFC). A BFC is a molecule with two distinct functional ends: one end forms a highly stable coordination complex with a radiometal ion, while the other end possesses a reactive group that can be covalently attached to a biomolecule, such as an antibody. The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could otherwise lead to high background signals, inaccurate imaging, and potential toxicity from off-target radiation.
Core Components: Radionuclides and Chelators
The choice of radionuclide and its corresponding chelator is dictated by the pharmacokinetic properties of the targeting antibody. Intact mAbs have long biological half-lives, requiring radionuclides with similarly long half-lives to allow for optimal tumor accumulation and clearance from the blood pool.
Key Radionuclides for Immuno-PET
| Radionuclide | Physical Half-life | Key Characteristics | Primary Chelators |
| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Ideal for intact, full-length antibodies due to its long half-life. | Desferrioxamine (DFO), DFO* |
| Copper-64 (⁶⁴Cu) | 12.7 hours | Suitable for antibody fragments (e.g., F(ab')₂, Fab) or same-day imaging protocols; also has therapeutic potential (theranostic). | DOTA, NOTA, NODAGA, SarAr |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Primarily used for peptides and small antibody fragments due to its short half-life. | NOTA, NODAGA, DOTA |
| Scandium-44 (⁴⁴Sc) | 3.97 hours | Emerging radionuclide suitable for peptides and small biologics. | DOTA, Picaga (mpatcn) |
Bifunctional Chelators for Zirconium-89 (⁸⁹Zr)
With a half-life that matches the biological half-life of intact mAbs, ⁸⁹Zr is the radionuclide of choice for imaging with full-length antibodies.
-
Desferrioxamine (DFO): For years, the hexadentate chelator DFO has been the clinical gold standard for ⁸⁹Zr. However, the ⁸⁹Zr-DFO complex exhibits limited in vivo stability, leading to the release of free ⁸⁹Zr⁴⁺, which accumulates in bone. This elevated bone uptake can obscure the detection of bone metastases and increases the radiation dose to bone marrow.
-
DFO: To address the stability issues of DFO, an octadentate variant, DFO, was developed. DFO* forms a more stable and kinetically inert complex with ⁸⁹Zr, resulting in significantly lower bone uptake in preclinical models compared to DFO, making it a superior candidate for clinical ⁸⁹Zr-immuno-PET.
Quantitative Comparison of ⁸⁹Zr Chelators
| Chelator | Antibody | In Vitro Serum Stability (7 days) | Tumor Uptake (%ID/g at 144h p.i.) | Bone (Femur) Uptake (%ID/g at 144h p.i.) | Reference |
| DFO-NCS | Trastuzumab | ~75% | 22.3 ± 7.6 | 11.2 ± 1.1 | |
| DFO-NCS | Trastuzumab | >95% | 26.3 ± 5.8 | 3.7 ± 0.5 | |
| DFO-Squaramide | anti-gD mAb | ~80% (at 7d) | Not Reported | ~10% (at 14d) | |
| DFO-Squaramide | anti-gD mAb | >95% (at 7d) | Not Reported | ~5% (at 14d) |
Note: %ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.
Bifunctional Chelators for Copper-64 (⁶⁴Cu)
⁶⁴Cu is an attractive radionuclide for PET imaging due to its convenient half-life and the versatile coordination chemistry it allows. The choice of chelator is critical, as unstable complexes can lead to transchelation of ⁶⁴Cu to endogenous proteins, resulting in high liver uptake.
-
Acyclic Chelators (e.g., DTPA): These generally form less stable complexes with ⁶⁴Cu and are not recommended for in vivo applications, showing poor stability in serum (<40% intact after 48 hours).
-
Macrocyclic Chelators: These form significantly more stable complexes.
-
DOTA: While commonly used, ⁶⁴Cu-DOTA complexes can be labile in vivo, leading to notable non-specific liver accumulation.
-
NOTA and NODAGA: These smaller macrocyclic chelators form highly stable complexes with ⁶⁴Cu. Studies consistently show that NOTA-based conjugates have greater in vitro and in vivo stability, leading to lower liver uptake compared to their DOTA counterparts.
-
SarAr: Sarcophagine-based chelators exhibit exceptional stability for ⁶⁴Cu complexation.
-
Quantitative Comparison of ⁶⁴Cu Chelators
| Chelator | Antibody | Radiolabeling Efficiency | In Vitro Serum Stability (48h) | Liver Uptake (%ID/g at 48h) | Tumor Uptake (%ID/g at 48h) | Reference |
| p-SCN-Bn-DTPA | Rituximab | 92% | <40% | Not Reported | Not Reported | |
| p-SCN-Bn-DOTA | Rituximab | >99% | ~94% | Not Reported | Not Reported | |
| p-SCN-Bn-NOTA | Rituximab | >99% | 97.5% | Not Reported | Not Reported | |
| DOTA | mAb7 | 59-71% | Not Reported | 10.3 ± 2.0 | 10.9 ± 2.6 | |
| NODAGA | mAb7 | 59-71% | Not Reported | 5.5 ± 0.8 | 11.0 ± 2.4 | |
| SarAr | ch14.18 | >95% | >95% | 12.1 ± 1.6 | 13.9 ± 3.4 |
Bifunctional Chelators for Gallium-68 (⁶⁸Ga)
Due to its short half-life, ⁶⁸Ga is best suited for imaging smaller biomolecules like antibody fragments or peptides that exhibit rapid pharmacokinetics.
-
DOTA: DOTA can chelate ⁶⁸Ga, but efficient labeling often requires heating, which can be detrimental to sensitive proteins.
-
NOTA and NODAGA: These chelators are superior for ⁶⁸Ga as they allow for rapid and efficient radiolabeling under mild, room-temperature conditions. The resulting ⁶⁸Ga-NOTA complex is also more thermodynamically stable than the ⁶⁸Ga-DOTA complex.
Quantitative Data for ⁶⁸Ga Chelators
| Chelator | Biomolecule | Labeling Conditions | Radiochemical Yield | Tumor-to-Blood Ratio (1h p.i.) | Reference |
| NOTA | anti-MMR-sdAb | Room Temp, 10 min | 76 ± 2% | 6.80 ± 0.62 | |
| NODAGA | ADAPT6 | 95°C, 15 min | >99% | ~11 | |
| DOTA | [Tyr³]octreotide | 95°C, 5 min | >95% | ~10 |
Visualized Workflows and Concepts
The development of an immuno-PET agent follows a structured workflow, from initial conjugation to final in vivo analysis.
Caption: A high-level overview of the immuno-PET agent development process.
References
A Technical Guide to p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for ⁸⁹Zr Immuno-PET
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-HOPO, a promising agent in the field of nuclear medicine and radiopharmaceutical development. This document details its chemical properties, synthesis, and its application in immuno-Positron Emission Tomography (immuno-PET), with a focus on its use with Zirconium-89 (⁸⁹Zr).
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below. This octadentate chelator, based on a spermine backbone with four 1,2-hydroxypyridinone (HOPO) groups, is designed for stable coordination of radiometals and covalent attachment to biomolecules.
| Property | Value | Reference |
| CAS Number | 1822331-55-4 | [1][2][3] |
| Molecular Weight | 911.94 g/mol | [1][2] |
| Chemical Formula | C₄₃H₄₅N₉O₁₂S |
Introduction to a Next-Generation Chelator
This compound has emerged as a superior alternative to the conventional chelator desferrioxamine (DFO) for radiolabeling antibodies with ⁸⁹Zr. The primary advantage of this compound lies in the exceptional stability of the resulting ⁸⁹Zr-HOPO complex. In vivo studies have demonstrated that this enhanced stability leads to significantly reduced bone uptake of the radioisotope, a critical issue observed with ⁸⁹Zr-DFO constructs. This characteristic not only improves imaging contrast but also minimizes the radiation dose to non-target tissues like the bone marrow.
The bifunctional nature of this compound is conferred by the p-isothiocyanatobenzyl (SCN-Bn) group, which allows for efficient covalent conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable thiourea linkage.
Experimental Protocols
Detailed methodologies for the synthesis, antibody conjugation, and radiolabeling of this compound are crucial for its application in research and development.
Improved Synthesis of this compound
An improved, four-step synthesis of this compound has been developed, offering a significant increase in overall yield to 14.3% compared to the previous nine-step method with a 1.4% yield. This advancement enhances the accessibility of the chelator for broader research and clinical applications.
Schematic of the Improved Synthesis:
Caption: Workflow of the improved four-step synthesis of this compound.
Conjugation to Trastuzumab
The conjugation of this compound to antibodies, such as the HER2-targeting antibody trastuzumab, is achieved through the reaction of the isothiocyanate group with lysine residues on the antibody.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Adjust the pH of the antibody solution (e.g., trastuzumab in PBS) to approximately 9.0-9.5 using a bicarbonate buffer.
-
Add the this compound solution to the antibody solution at a specific molar ratio (e.g., 5:1 chelator to antibody).
-
Incubate the reaction mixture at room temperature with gentle mixing for a defined period (e.g., 4-12 hours).
-
Purify the resulting immunoconjugate (e.g., HOPO-trastuzumab) using size-exclusion chromatography to remove unconjugated chelator.
-
Characterize the final product to determine the average number of chelators per antibody.
Radiolabeling with ⁸⁹Zr
The radiolabeling of the HOPO-immunoconjugate with ⁸⁹Zr is a straightforward process that can be performed under mild conditions.
Protocol:
-
Neutralize a solution of ⁸⁹Zr-oxalate with a suitable buffer (e.g., Na₂CO₃) to a pH of approximately 7.
-
Add the purified HOPO-trastuzumab conjugate to the neutralized ⁸⁹Zr solution.
-
Incubate the reaction at room temperature for 1 hour.
-
Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.
-
Purify the radiolabeled antibody (⁸⁹Zr-HOPO-trastuzumab) if necessary, typically using a desalting column.
In Vivo Performance and Biodistribution
The in vivo performance of ⁸⁹Zr-HOPO-trastuzumab has been extensively evaluated in preclinical models, demonstrating its superiority over ⁸⁹Zr-DFO-trastuzumab.
Comparative Biodistribution Data
The following table summarizes the biodistribution data from a study in nude mice bearing BT474 (HER2-positive) breast cancer xenografts at 336 hours post-injection.
| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) |
| Blood | 4.3 ± 1.2 | 4.4 ± 1.0 |
| Tumor | 61.9 ± 26.4 | 138.2 ± 35.3 |
| Bone (Femur) | 2.4 ± 0.3 | 17.0 ± 4.1 |
| Liver | 6.8 ± 1.5 | 8.1 ± 1.5 |
| Spleen | 3.5 ± 1.0 | 4.2 ± 0.8 |
| Kidneys | 5.1 ± 0.9 | 5.8 ± 0.9 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Tumor-to-Organ Ratios
The improved in vivo stability of ⁸⁹Zr-HOPO-trastuzumab results in significantly better tumor-to-bone ratios, which is critical for clear visualization of bone metastases.
| Ratio (336 h post-injection) | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab |
| Tumor-to-Blood | 14.4 | 31.4 |
| Tumor-to-Bone | 25.8 | 8.1 |
Signaling Pathway and Experimental Workflow Visualization
The application of this compound in immuno-PET involves a series of interconnected steps from chelator synthesis to in vivo imaging.
Caption: Workflow for the development and application of ⁸⁹Zr-HOPO-trastuzumab.
Conclusion
This compound represents a significant advancement in the field of radiometal chelation for medical imaging. Its ability to form highly stable complexes with ⁸⁹Zr, coupled with a straightforward conjugation chemistry and an improved synthetic route, positions it as a key enabling technology for the development of next-generation immuno-PET agents. The dramatic reduction in non-target bone uptake addresses a major limitation of existing ⁸⁹Zr-based radiopharmaceuticals, paving the way for clearer diagnostic images and safer therapeutic applications. For researchers and drug development professionals, this compound offers a robust and reliable tool for the preclinical and potential clinical evaluation of antibody-based therapeutics.
References
An In-depth Technical Guide to the Solubility and Stability of p-SCN-Bn-HOPO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional chelator p-SCN-Bn-HOPO (1-hydroxy-N-(3-(1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-N-(4-(1-hydroxy-N-(3-(1-hydroxy-N-(4-isothiocyanatophenethyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)butyl)-6-oxo-1,6-dihydropyridine-2-carboxamide). This document is intended for researchers, scientists, and drug development professionals working with this chelator, particularly in the context of radiopharmaceutical development.
Introduction to this compound
The bifunctional ligand this compound is a derivative of the octadentate hydroxypyridinone chelator 3,4,3-LI(1,2-HOPO). It incorporates four 1,2-hydroxypyridinone (1,2-HOPO) groups on a spermine backbone, providing a high affinity for various metal ions.[1] The key feature of this compound is the inclusion of a p-isothiocyanatobenzyl (p-SCN-Bn) group, which allows for covalent conjugation to biomolecules, such as antibodies, through the formation of a stable thiourea bond with amine residues.[2] This makes it a valuable tool in the development of targeted radiopharmaceuticals for applications like immuno-positron emission tomography (immunoPET).
Solubility of this compound
Qualitative Solubility
Based on available information from suppliers and research articles, this compound is known to be soluble in dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous solutions is expected to be limited due to the presence of the hydrophobic benzyl group and the overall size of the molecule.
Formulation for In Vivo Use
For preclinical studies and formulation development, a common approach for compounds with low aqueous solubility is to use a co-solvent system. A recommended general formula for formulating such compounds for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and a saline or phosphate-buffered saline (PBS) solution. The proportions of these components can be adjusted to achieve a clear and stable solution. It is crucial to keep the concentration of DMSO to a minimum, especially for in vivo applications, typically below 10% for normal mouse models and under 2% for nude or sensitive mice. Sonication or gentle heating can be employed to aid dissolution.
Stability of this compound and its Metal Complexes
The stability of both the free chelator and its metal complexes is paramount for its successful application, particularly in the context of radiopharmaceuticals where the integrity of the radiolabeled conjugate is essential for accurate targeting and imaging.
Chemical Stability of the Ligand
The this compound molecule contains an isothiocyanate (-N=C=S) group, which is a reactive moiety susceptible to hydrolysis, especially under alkaline conditions. The electrophilic carbon atom of the isothiocyanate group can be attacked by nucleophiles such as water, leading to the formation of a carbamic acid derivative, which can further decompose. Therefore, it is recommended to store this compound in a dry, dark environment at low temperatures (-20°C for long-term storage) to minimize degradation.[3] Solutions of the chelator, particularly in protic solvents, should be prepared fresh for use.
Stability of Metal Complexes
This compound is renowned for forming highly stable complexes with various metal ions, most notably Zirconium-89 (⁸⁹Zr). The octadentate nature of the HOPO ligand allows for full coordination of the metal ion, resulting in a robust complex.[1]
The stability of the ⁸⁹Zr-p-SCN-Bn-HOPO complex has been evaluated in human serum at 37°C. Studies have shown that the complex exhibits excellent stability, with approximately 97.5% remaining intact after 7 days of incubation. When conjugated to the monoclonal antibody trastuzumab, the resulting ⁸⁹Zr-HOPO-trastuzumab conjugate also demonstrates good stability, with about 89.2% of the complex remaining intact over the same period.
Table 1: Serum Stability of ⁸⁹Zr-HOPO Complexes
| Complex | Stability after 7 days in human serum at 37°C |
| ⁸⁹Zr-p-SCN-Bn-HOPO | 97.5 ± 0.5% |
| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% |
The superior in vivo stability of the ⁸⁹Zr-p-SCN-Bn-HOPO complex compared to the widely used chelator p-SCN-Bn-DFO is a key advantage. This enhanced stability is evidenced by significantly lower accumulation of ⁸⁹Zr in bone tissue in preclinical imaging and biodistribution studies. The reduced bone uptake indicates less demetallation of the complex and release of free ⁸⁹Zr⁴⁺, which has a high affinity for bone.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) at known concentrations.
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent (e.g., deionized water or PBS).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect an aliquot of the supernatant and centrifuge at high speed to pellet any remaining suspended particles.
-
Analyze the clear supernatant by HPLC to determine the concentration of dissolved this compound.
-
Generate a calibration curve using the standard solutions to quantify the concentration in the supernatant.
-
The determined concentration represents the solubility of this compound in the tested solvent at the specified temperature.
Protocol for Assessing Ligand Stability (pH and Temperature Stress)
This protocol describes a method to evaluate the stability of the this compound ligand under various pH and temperature conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubators or water baths
Procedure:
-
Prepare stock solutions of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute them into the different aqueous buffers to a final known concentration.
-
Divide the solutions for each pH into aliquots for analysis at different time points and for storage at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Immediately analyze the samples by HPLC.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of intact ligand versus time for each condition to determine the degradation kinetics.
Protocol for Serum Stability of ⁸⁹Zr-HOPO Complexes
This protocol details the methodology for evaluating the stability of ⁸⁹Zr-labeled this compound and its bioconjugates in human serum.
Materials:
-
⁸⁹Zr-labeled this compound or bioconjugate
-
Human serum
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Radio-TLC or radio-HPLC system
-
Gamma counter
Procedure:
-
Incubate the ⁸⁹Zr-labeled compound in human serum at 37°C.
-
At various time points (e.g., 1, 24, 48, 72, 168 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot to determine the percentage of intact radiolabeled complex. This can be done using several methods:
-
Radio-TLC: Spot the serum sample onto a TLC plate and develop it with a suitable mobile phase to separate the intact complex from released ⁸⁹Zr.
-
SEC: Pass the serum sample through a size-exclusion column to separate the high-molecular-weight radiolabeled antibody conjugate from smaller species like free ⁸⁹Zr.
-
Precipitation: Add an excess of a protein precipitating agent (e.g., ethanol or acetonitrile) to the serum sample, centrifuge, and measure the radioactivity in the supernatant (containing released ⁸⁹Zr) and the pellet (containing the protein-bound radiolabel).
-
-
Calculate the percentage of intact radiolabeled complex at each time point.
Visualizations
Experimental Workflow for ImmunoPET Agent Development
Caption: Workflow for the development of a ⁸⁹Zr-HOPO-based immunoPET agent.
Logical Relationship of Stability Assessment
References
p-SCN-Bn-HOPO: A Comprehensive Technical Review for Drug Development Professionals
An in-depth guide to the synthesis, characterization, and application of the superior bifunctional chelator, p-SCN-Bn-HOPO, for Zirconium-89 based immuno-positron emission tomography (immuno-PET).
Introduction
The development of robust and stable bifunctional chelators is paramount for the advancement of radioimmunotherapy and immuno-PET imaging. The bifunctional chelator this compound has emerged as a superior alternative to the commonly used deferoxamine (p-SCN-Bn-DFO) for the chelation of Zirconium-89 (⁸⁹Zr).[1][2][3][4][5] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, characterization, and in vivo performance. It is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceuticals.
Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.41 hours, which is well-suited for the in vivo tracking of monoclonal antibodies (mAbs) over several days. However, the use of ⁸⁹Zr with the hexadentate chelator DFO has been associated with the in vivo release of the radiometal, leading to its accumulation in bone. This off-target accumulation compromises image quality and delivers an unnecessary radiation dose to non-target tissues. The octadentate hydroxypyridinone-based chelator, 3,4,3-(LI-1,2-HOPO), from which this compound is derived, offers a more stable coordination environment for the Zr⁴⁺ cation, significantly mitigating these issues.
Synthesis and Physicochemical Properties
The initial synthesis of this compound was a multi-step process with a low overall yield, which limited its widespread adoption. However, an improved and more efficient four-step synthesis has been developed, resulting in a tenfold increase in the overall yield to 14.3%. This advancement has made the chelator more accessible for preclinical and potentially clinical research.
The this compound molecule incorporates the octadentate 3,4,3-(LI-1,2-HOPO) scaffold, which features four 1,2-hydroxypyridinone groups on a spermine backbone. This structure fully coordinates the zirconium ion. A para-benzyl-isothiocyanate (SCN) group is attached to one of the secondary amides, providing a reactive handle for conjugation to the lysine residues of antibodies via a stable thiourea bond.
In Vitro Characterization and Stability
The stability of the radiolabeled immunoconjugate is a critical determinant of its in vivo performance. In vitro studies have demonstrated the high stability of ⁸⁹Zr-HOPO complexes.
| Complex | Stability in Human Serum (7 days at 37°C) | Reference |
| ⁸⁹Zr-p-SCN-Bn-HOPO | 97.5 ± 0.5% | |
| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% | |
| ⁸⁹Zr-p-SCN-Bn-DFO | 97.7 ± 0.2% | |
| ⁸⁹Zr-DFO-trastuzumab | 94.7 ± 0.7% |
While the unconjugated ⁸⁹Zr-HOPO complex shows comparable stability to its DFO counterpart, the antibody-conjugated form exhibits slightly lower, yet still high, stability in human serum over a 7-day period.
In Vivo Performance: Biodistribution and Imaging
The most significant advantage of this compound over DFO is its superior in vivo stability, which translates to markedly lower bone uptake of ⁸⁹Zr. This has been consistently demonstrated in preclinical studies using tumor-bearing mouse models.
Biodistribution Data
The following table summarizes the biodistribution of ⁸⁹Zr-HOPO-trastuzumab and ⁸⁹Zr-DFO-trastuzumab in nude mice bearing BT474 tumors at 336 hours post-injection.
| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) | Reference |
| Blood | 1.3 ± 0.3 | 2.5 ± 0.4 | |
| Heart | 1.0 ± 0.2 | 1.8 ± 0.3 | |
| Lungs | 2.2 ± 0.4 | 4.0 ± 0.7 | |
| Liver | 2.9 ± 0.5 | 4.3 ± 0.7 | |
| Spleen | 1.5 ± 0.3 | 2.7 ± 0.5 | |
| Kidneys | 2.0 ± 0.4 | 3.5 ± 0.6 | |
| Muscle | 0.8 ± 0.1 | 1.4 ± 0.2 | |
| Bone | 2.4 ± 0.4 | 17.0 ± 2.9 | |
| Tumor | 12.1 ± 2.1 | 25.9 ± 4.4 |
The data clearly shows a dramatic reduction in bone accumulation for the ⁸⁹Zr-HOPO-trastuzumab conjugate, with uptake being more than seven times lower than that of the ⁸⁹Zr-DFO-trastuzumab. While the absolute tumor uptake was higher for the DFO conjugate in this particular study, the significantly improved tumor-to-bone ratio with the HOPO chelator enhances image contrast and reduces the risk of misinterpretation, especially in the detection of bone metastases.
Immuno-PET Imaging
PET imaging studies in mice with BT474 breast cancer xenografts have visually confirmed the biodistribution data. Images acquired with ⁸⁹Zr-HOPO-trastuzumab show good tumor uptake with low background signal and, most importantly, minimal radioactivity in the bones. This leads to clearer images and a more accurate assessment of tumor targeting.
Experimental Protocols
Synthesis of this compound (Improved 4-Step Method)
While the specific reagents and detailed reaction conditions are proprietary to the developing labs, the improved synthesis of this compound generally follows a four-step pathway that is more efficient and provides a higher overall yield compared to the initial nine-step method. The new synthetic route also offers the flexibility to modify linker lengths and chemistries, which could be beneficial for optimizing the in vivo clearance properties of future radioimmunoconjugates.
Ligand-Antibody Conjugation
The conjugation of this compound to an antibody, such as trastuzumab, is achieved through the formation of a thiourea bond.
Caption: Workflow for the conjugation of this compound to an antibody.
An isotopic dilution assay can be used to determine the average number of chelators conjugated per antibody molecule. For this compound, this has been reported to be approximately 2.8 ± 0.2 chelators per trastuzumab molecule.
Radiolabeling with ⁸⁹Zr
The antibody-chelator conjugate is radiolabeled with ⁸⁹Zr to produce the final radioimmunoconjugate for PET imaging.
Caption: General workflow for the radiolabeling of the immunoconjugate with ⁸⁹Zr.
The radiolabeling efficiency is typically high, and specific activities of approximately 2 mCi/mg have been achieved for ⁸⁹Zr-HOPO-trastuzumab.
In Vivo Studies: PET Imaging and Biodistribution
Preclinical evaluation of the radioimmunoconjugate involves PET imaging and biodistribution studies in tumor-bearing animal models.
Caption: Workflow for in vivo evaluation of the ⁸⁹Zr-labeled immunoconjugate.
Conclusion and Future Directions
The bifunctional chelator this compound represents a significant advancement in the field of ⁸⁹Zr-based immuno-PET. Its ability to form highly stable complexes with ⁸⁹Zr in vivo leads to a substantial reduction in off-target bone uptake, thereby improving imaging contrast and safety. The development of a more efficient synthesis has increased its accessibility for further research.
Future work may focus on the clinical translation of this compound-based radioimmunoconjugates. Further optimization of linker technologies, inspired by the flexibility of the improved synthesis, could lead to next-generation chelators with tailored pharmacokinetic properties for a variety of targeting molecules and clinical applications. The superior performance of this compound makes it a strong candidate to replace DFO as the gold standard for ⁸⁹Zr-immuno-PET.
References
The Superiority of p-SCN-Bn-HOPO in Radiochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of radiochemistry and nuclear medicine is continually evolving, with a persistent demand for more stable and effective chelating agents to deliver radiometals for imaging and therapeutic applications. Among the promising next-generation chelators, p-SCN-Bn-HOPO has emerged as a superior bifunctional chelator, particularly for Zirconium-89 (⁸⁹Zr) based immuno-positron emission tomography (immuno-PET). This technical guide provides an in-depth analysis of the key advantages of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Advantages of this compound
The primary advantage of this compound lies in its exceptional in vivo stability when complexed with radiometals like ⁸⁹Zr.[1][2][3][4] This heightened stability directly addresses a significant drawback of the current standard chelator, desferrioxamine (DFO), which is prone to releasing the radiometal in vivo.[1] The released, osteophilic ⁸⁹Zr⁴⁺ cation tends to accumulate in the bone, leading to a higher background signal in PET images and an increased radiation dose to non-target tissues. This compound effectively mitigates this issue, offering a more robust and safer alternative for clinical applications.
Key advantages include:
-
Superior In Vivo Stability: The octadentate nature of the 3,4,3-(LI-1,2-HOPO) backbone of this compound fully coordinates with the Zr⁴⁺ ion, forming a highly stable complex. This is a significant improvement over the hexadentate DFO, which leaves coordination sites on the zirconium ion unsaturated and susceptible to transchelation.
-
Reduced Bone Uptake: The most striking evidence of this compound's superior stability is the markedly decreased accumulation of ⁸⁹Zr in bone tissue compared to ⁸⁹Zr-DFO constructs. This leads to clearer PET images with better tumor-to-bone contrast, which is particularly advantageous for the detection of bone metastases.
-
Comparable Radiolabeling Efficiency: this compound demonstrates efficient radiolabeling under mild conditions, achieving specific activities comparable to those of DFO.
-
Versatile Bifunctional Moiety: The para-isothiocyanate (SCN) group allows for straightforward and efficient conjugation to biomolecules, such as antibodies, through the formation of a stable thiourea bond with lysine residues.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies between this compound and p-SCN-Bn-DFO.
| Parameter | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab | Reference |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |
| Serum Stability (7 days) | ~89.2 ± 0.9% | ~94.7 ± 0.7% | |
| Bone Uptake (336 h) | 2.4 %ID/g | 17.0 %ID/g | |
| Tumor:Bone Ratio | >3 times higher than ⁸⁹Zr-DFO-trastuzumab | - |
Table 1: Comparative data for ⁸⁹Zr-labeled trastuzumab conjugates.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research. The following sections outline the protocols for antibody conjugation, radiolabeling, and serum stability assays as described in the literature.
Ligand-Antibody Conjugation
The conjugation of this compound to an antibody, such as trastuzumab, is achieved through the reaction of the isothiocyanate group of the chelator with the amine side chain of lysine residues on the antibody.
Materials:
-
Antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add a molar excess of the this compound solution to the antibody solution. A typical ratio is 5:1 (ligand:antibody).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Purify the resulting antibody-chelator conjugate using size-exclusion chromatography to remove unconjugated chelator.
-
Determine the average number of chelates per antibody using an isotopic dilution assay or other suitable methods.
Radiolabeling Protocol
The radiolabeling of the chelator-antibody conjugate with ⁸⁹Zr is performed under mild conditions to preserve the integrity of the antibody.
Materials:
-
⁸⁹Zr-oxalate solution
-
Chelator-antibody conjugate
-
Ammonium bicarbonate or other suitable buffer (pH 7)
-
Radio-TLC system for quality control
Procedure:
-
To a solution of the chelator-antibody conjugate in a suitable buffer, add the ⁸⁹Zr-oxalate solution.
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress using radio-TLC to determine the radiochemical yield. Labeling is typically quantitative within 1-3 hours.
-
The final radiolabeled antibody can be purified if necessary, although often the labeling is clean enough for direct use.
Serum Stability Assay
The stability of the radiolabeled antibody is assessed by incubating it in human serum and monitoring for the release of the radionuclide over time.
Materials:
-
Radiolabeled antibody conjugate
-
Human serum
-
Incubator at 37°C
-
Radio-TLC system
Procedure:
-
Add a small volume of the radiolabeled antibody conjugate to a larger volume of human serum (e.g., 100 µL of radiolabeled antibody in 900 µL of serum).
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 1, 24, 48, 72, 168 hours), take an aliquot of the mixture.
-
Analyze the aliquot using radio-TLC to quantify the percentage of intact radiolabeled antibody versus released ⁸⁹Zr.
Visualizing the Workflow and Advantages
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantages of this compound.
Figure 1: Experimental workflow for the preparation of ⁸⁹Zr-HOPO-Antibody.
Figure 2: Logical flow demonstrating the advantages of this compound.
Synthesis of this compound
While the initial synthesis of this compound was a multi-step process with a low overall yield, an improved and more efficient four-step synthesis has been developed. This improved synthesis has significantly increased the overall yield to approximately 14.3%, making the chelator more accessible for broader research and clinical development. The new synthetic route also offers the flexibility to modify linker lengths and chemistries, which could be beneficial for optimizing the in vivo clearance properties of future radiopharmaceuticals.
Conclusion
This compound represents a significant advancement in chelator technology for radiometals, particularly for ⁸⁹Zr. Its superior in vivo stability translates directly to tangible benefits in preclinical and potentially clinical settings, most notably the drastic reduction in non-target bone uptake. This leads to improved imaging contrast and a more favorable safety profile. The development of a more efficient synthetic route further enhances its appeal for widespread adoption. As the field of radiopharmaceuticals continues to move towards more precise and personalized medicine, the use of advanced chelators like this compound will be instrumental in realizing the full potential of targeted radionuclide imaging and therapy.
References
Methodological & Application
Synthesis of p-SCN-Bn-HOPO: A Detailed Protocol for Researchers
Application Note
The bifunctional chelator p-SCN-Bn-HOPO (1-(4-isothiocyanatobenzyl)-3,4,3-(LI-1,2-HOPO)) is a critical component in the development of next-generation radioimmunoconjugates for positron emission tomography (PET) imaging. Its octadentate hydroxypyridinone (HOPO) scaffold provides exceptionally stable coordination of Zirconium-89 (⁸⁹Zr), a radionuclide with a half-life suitable for antibody-based imaging. This stability minimizes the in vivo release of ⁸⁹Zr, leading to lower off-target radiation doses, particularly to the bone, compared to traditional chelators like desferrioxamine (DFO). The presence of a para-isothiocyanatobenzyl (SCN-Bn) group allows for efficient and covalent conjugation to primary amines on biomolecules, such as lysine residues of antibodies, forming a stable thiourea linkage.
This document provides detailed protocols for two established synthetic routes to this compound: the original 9-step synthesis and an improved, more efficient 4-step synthesis. The improved synthesis offers a significantly higher overall yield, making the chelator more accessible for research and clinical development. Additionally, this note includes protocols for antibody conjugation and radiolabeling with ⁸⁹Zr, along with a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and application of this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Original 9-Step Synthesis | Improved 4-Step Synthesis | Reference |
| Overall Yield | ~1.4% | 14.3% | [1][2] |
| Number of Steps | 9 | 4 | [1][2] |
| Purification | Multiple HPLC purifications of intermediates | Preparative HPLC of the final product only | [1] |
Table 2: Characterization and Performance Data of this compound Conjugates
| Parameter | Value | Reference |
| Molecular Weight | 911.94 g/mol | |
| Chemical Formula | C₄₃H₄₅N₉O₁₂S | |
| Average Chelates per Antibody (Trastuzumab) | 2.8 ± 0.2 | |
| Specific Activity of ⁸⁹Zr-HOPO-Trastuzumab | ~2 mCi/mg | |
| In Vitro Stability in Human Serum (7 days) | ~90% intact | |
| In Vivo Bone Uptake (336 h post-injection) | 2.4 %ID/g |
Experimental Protocols
Improved 4-Step Synthesis of this compound
This improved synthesis significantly enhances the overall yield and reduces the number of purification steps required.
Step 1: Synthesis of Mono-substituted Spermine
-
To a solution of spermine in acetonitrile, add potassium carbonate.
-
Add 2-(4-tert-butylaminophenylethyl) 4-methylbenzenesulfonate.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the mono-substituted spermine derivative.
Step 2: Acylation with Protected HOPO
-
Dissolve the mono-substituted spermine from Step 1 in dichloromethane.
-
Add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting product is carried forward without further purification. The combined yield for steps 1 and 2 is approximately 42%.
Step 3: Deprotection of the HOPO Moieties
-
Dissolve the product from Step 2 in dichloromethane.
-
Cool the solution to -20 °C.
-
Add a solution of boron trichloride (BCl₃) in p-xylene dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. A precipitate will form.
-
Isolate the precipitate by centrifugation.
-
Wash the solid with dry acetone and centrifuge again. Repeat this washing step three times.
-
Dry the resulting white solid under vacuum. The yield for this step is typically quantitative (95-99%).
Step 4: Formation of the Isothiocyanate Group
-
Dissolve the deprotected product from Step 3 in a mixture of acetonitrile and water.
-
Add triethylamine.
-
Add a solution of di-2-pyridyl thiocarbonate.
-
Stir the reaction at room temperature for 1 hour.
-
Purify the final product, this compound, by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The yield for this final step is approximately 36%.
Original 9-Step Synthesis of this compound
This was the first reported synthesis of this compound and involves more steps and purifications.
An overview of the steps includes:
-
Trifluoroacetylation of spermine.
-
Boc-protection of the remaining primary amine.
-
Removal of trifluoroacetyl groups.
-
Alkylation with 4-nitrophenethyl tosylate.
-
Removal of the Boc protecting group.
-
Acylation with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride.
-
Reduction of the nitro group to an amine.
-
Deprotection of the benzyloxy groups on the HOPO moieties.
-
Conversion of the aniline to the isothiocyanate.
Detailed experimental procedures for each of these steps can be found in the supporting information of Deri et al., Bioconjugate Chemistry, 2015.
Antibody Conjugation
-
Prepare a stock solution of the antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Add the this compound solution to the antibody solution at a molar ratio of approximately 5:1 (chelator:antibody).
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.
-
Purify the resulting immunoconjugate using size-exclusion chromatography (e.g., PD-10 desalting column) to remove unconjugated chelator.
-
Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or an isotopic dilution assay.
Radiolabeling with Zirconium-89
-
Prepare a solution of ⁸⁹Zr-oxalate in 0.25 M HEPES buffer (pH 7.0-7.2).
-
Add the HOPO-conjugated antibody to the ⁸⁹Zr solution.
-
Incubate the reaction at room temperature for 1-3 hours.
-
Monitor the radiolabeling efficiency using instant thin-layer chromatography (iTLC).
-
Purify the radiolabeled antibody from unincorporated ⁸⁹Zr using a size-exclusion column.
Visualizations
Synthesis and Application Workflow
Caption: Workflow for the synthesis of this compound and its application in PET imaging.
Chelation and Conjugation Mechanism
Caption: Chelation of ⁸⁹Zr by the HOPO scaffold and conjugation to an antibody.
References
Step-by-Step Guide to p-SCN-Bn-HOPO Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of the bifunctional chelator p-SCN-Bn-HOPO (1-(4-isothiocyanatophenyl)methyl-3,4,3-LI(1,2-HOPO)). This chelator is of significant interest for radiopharmaceutical applications, particularly for the stable chelation of Zirconium-89 (⁸⁹Zr) in the development of antibody-based positron emission tomography (PET) imaging agents.[1][2] The protocols detailed herein are based on an improved and efficient four-step synthetic route, which offers a significant increase in overall yield compared to previous methods.[1][3]
Introduction
The hydroxypyridinone (HOPO) chelator, 3,4,3-LI(1,2-HOPO), is an octadentate ligand known for its high affinity and stability with various metal ions, including Zr(IV).[4] The bifunctional derivative, this compound, incorporates an isothiocyanate group, enabling covalent conjugation to biomolecules such as antibodies. The resulting radioimmunoconjugates, particularly with ⁸⁹Zr, have demonstrated excellent in vivo stability, leading to high-quality PET images with low background and minimal bone uptake, a common issue with other chelators. The improved four-step synthesis presented here makes this valuable chelator more accessible for preclinical and clinical research.
Overall Synthesis Workflow
The synthesis of this compound is achieved in four main steps starting from commercially available spermine. The workflow is designed to be efficient, eliminating the need for multiple HPLC purifications of intermediates.
Caption: Overall workflow for the synthesis of this compound and its subsequent application in immuno-PET.
Experimental Protocols
Step 1: Synthesis of Mono-Substituted Spermine Derivative
This step involves the mono-alkylation of spermine with a protected amino-benzyl derivative.
Protocol:
-
To a solution of spermine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add a solution of 2-(4-tertiarybutyl-aminophenyl)ethyl 4-methylbenzenesulfonate (1 equivalent) in acetonitrile dropwise.
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the mixture to room temperature and filter to remove potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Purify the crude product by preparative silica gel TLC using methanol as the eluent to isolate the mono-substituted spermine. The product can be visualized under a UV lamp.
| Reagent/Solvent | Molar Ratio | Notes |
| Spermine | 1 | |
| 2-(4-tertiarybutyl-aminophenyl)ethyl 4-methylbenzenesulfonate | 1 | |
| Potassium Carbonate | 2 | |
| Acetonitrile | - | Solvent |
| Dichloromethane | - | Extraction Solvent |
| Methanol | - | Eluent for TLC |
Step 2: Coupling with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride
The mono-substituted spermine is then coupled with four equivalents of the protected HOPO acid chloride.
Protocol:
-
Dissolve the mono-substituted spermine (1 equivalent) in dry dichloromethane.
-
Add triethylamine (4.2 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare the acid chloride by reacting 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid with oxalyl chloride.
-
Add the freshly prepared solution of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride (4.2 equivalents) in dichloromethane dropwise to the spermine solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification. The yield over two steps is approximately 42%.
| Reagent/Solvent | Molar Ratio | Notes |
| Mono-substituted spermine | 1 | |
| 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride | 4.2 | |
| Triethylamine | 4.2 | Base |
| DMAP | Catalytic | Catalyst |
| Dichloromethane | - | Solvent |
Step 3: Deprotection of Benzyl and BOC Groups
The benzyl and BOC protecting groups are removed simultaneously using a strong Lewis acid.
Protocol:
-
Dissolve the crude product from Step 2 in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -20 °C.
-
Add a solution of boron trichloride (BCl₃) in p-xylene dropwise. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Centrifuge the mixture to collect the precipitate.
-
Wash the precipitate with dry acetone three times by repeated centrifugation and decantation.
-
Dry the resulting white solid under vacuum. This step typically results in a quantitative yield (95-99%).
| Reagent/Solvent | Molar Ratio | Notes |
| Protected HOPO-spermine conjugate | 1 | |
| Boron trichloride (BCl₃) in p-xylene | Excess | Deprotecting agent |
| Dichloromethane | - | Solvent |
| Acetone | - | Washing solvent |
Step 4: Formation of the Isothiocyanate Group
The final step is the conversion of the primary amine to the isothiocyanate functionality.
Protocol:
-
Dissolve the deprotected product from Step 3 (1 equivalent) in a mixture of acetonitrile and water.
-
Add triethylamine to basify the solution.
-
Add a solution of di-2-pyridyl thiocarbonate (1.5 equivalents) in acetonitrile.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by LCMS.
-
Purify the final product, this compound, by preparative HPLC. The overall yield for this step is approximately 36%.
| Reagent/Solvent | Molar Ratio | Notes |
| Deprotected HOPO-spermine conjugate | 1 | |
| Di-2-pyridyl thiocarbonate | 1.5 | Thiocarbonylating agent |
| Triethylamine | Excess | Base |
| Acetonitrile/Water | - | Solvent |
Application in Immuno-PET
The synthesized this compound is a bifunctional chelator ready for conjugation to antibodies for subsequent radiolabeling and PET imaging.
Caption: Detailed workflow for the application of this compound in immuno-PET.
Protocol for Antibody Conjugation and Radiolabeling
-
Conjugation: Dissolve the antibody in a suitable buffer (e.g., bicarbonate buffer, pH 9.0). Add a solution of this compound in DMSO to the antibody solution (typically a 5-10 fold molar excess of the chelator). Incubate at 37 °C for 1 hour.
-
Purification: Purify the antibody-chelator conjugate using size-exclusion chromatography (e.g., PD-10 column) to remove unconjugated chelator.
-
Radiolabeling: Add ⁸⁹Zr-oxalate to the purified antibody-HOPO conjugate in a suitable buffer (e.g., HEPES, pH 7.0-7.2). Incubate at room temperature for 1 hour.
-
Quality Control: Determine the radiochemical purity (RCP) by instant thin-layer chromatography (iTLC). Assess the immunoreactivity of the ⁸⁹Zr-labeled antibody using a cell-based binding assay.
Summary of Quantitative Data
| Step | Intermediate/Product | Starting Material | Yield |
| 1 & 2 | Protected HOPO-spermine conjugate | Spermine | ~42% (over 2 steps) |
| 3 | Deprotected HOPO-spermine conjugate | Protected HOPO-spermine conjugate | 95-99% |
| 4 | This compound | Deprotected HOPO-spermine conjugate | ~36% |
| Overall | p-SCN-Bn-HOPO | Spermine | ~14.3% |
Conclusion
The protocols outlined in this document provide a detailed and efficient method for the synthesis of the bifunctional chelator this compound. The improved four-step synthesis significantly enhances the accessibility of this chelator for researchers in the field of radiopharmaceutical chemistry and molecular imaging. The subsequent application protocols for antibody conjugation and radiolabeling with ⁸⁹Zr will facilitate the development of novel immuno-PET agents for a wide range of applications in oncology and drug development.
References
- 1. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Production, Quality Control, and Characterization of ZED8, a CD8-Specific 89Zr-Labeled Immuno-PET Clinical Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Good practices for 89Zr radiopharmaceutical production and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note: p-SCN-Bn-HOPO Conjugation to Antibodies for Radio-Immuno-PET Imaging
Introduction
The bifunctional chelator p-SCN-Bn-HOPO (S-2-(4-isothiocyanatobenzyl)-3,4,3-(LI-1,2-HOPO)) is an advanced chelating agent designed for the stable conjugation of radiometals, particularly Zirconium-89 (⁸⁹Zr), to monoclonal antibodies (mAbs) for use in Positron Emission Tomography (PET) imaging.[1][2][3][4][5] The octadentate nature of the 3,4,3-(LI-1,2-HOPO) ligand ensures full coordination of the Zr⁴⁺ cation, forming a highly stable complex. This increased stability in vivo, when compared to the conventional chelator Desferrioxamine (DFO), leads to a significant reduction in the release of free ⁸⁹Zr⁴⁺ and consequently, much lower accumulation of radioactivity in non-target tissues like bone. This application note provides a detailed protocol for the conjugation of this compound to antibodies, a critical step in the development of next-generation radioimmunoconjugates for immuno-PET.
The conjugation chemistry relies on the reaction between the para-isothiocyanate (-SCN) group on the benzyl linker of the HOPO chelator and primary amine groups on the antibody, predominantly the ε-amine of lysine residues. This reaction forms a stable thiourea bond, covalently linking the chelator to the antibody.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody of interest (e.g., Trastuzumab) in a suitable buffer.
-
This compound: Bifunctional chelator.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.9–9.1.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) columns (e.g., PD-10 desalting columns) or an HPLC system.
-
Reaction Tubes: Low-protein-binding microcentrifuge tubes.
-
pH Meter or pH strips.
-
Spectrophotometer for protein concentration measurement.
Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer for the conjugation to proceed efficiently. Buffers containing Tris or glycine will interfere with the reaction.
-
Exchange the antibody storage buffer to the Conjugation Buffer (0.1 M NaHCO₃, pH 8.9–9.1) using a suitable method like dialysis or centrifugal filtration (e.g., with a 10 kDa MWCO filter).
-
-
Concentration Adjustment: Adjust the antibody concentration to 2–10 mg/mL in the Conjugation Buffer. Concentrations below 2 mg/mL can significantly decrease conjugation efficiency.
-
Verification: Confirm the final protein concentration using a spectrophotometer (A₂₈₀) or a protein assay (e.g., BCA).
This compound Solution Preparation
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of 2–5 mM.
-
Vortex briefly to ensure complete dissolution.
Antibody-Chelator Conjugation Reaction
-
Molar Ratio: The reaction is typically performed with a 5:1 molar excess of this compound to the antibody.
-
Reaction Setup:
-
In a low-protein-binding microcentrifuge tube, add the prepared antibody solution.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
CRITICAL: Ensure the final concentration of DMSO in the reaction mixture does not exceed 5% (v/v) to prevent antibody denaturation.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
Purification of the Antibody-HOPO Conjugate
-
Removal of Unconjugated Chelator: It is crucial to remove the excess, unconjugated this compound from the antibody-HOPO conjugate. Size-Exclusion Chromatography (SEC) is the most common method.
-
Procedure (using PD-10 column):
-
Equilibrate the PD-10 desalting column with Purification Buffer (PBS, pH 7.4) according to the manufacturer's instructions.
-
Carefully load the entire volume of the conjugation reaction mixture onto the column.
-
Elute the purified antibody-HOPO conjugate using the Purification Buffer.
-
Collect the protein-containing fractions. The antibody conjugate will elute first in the void volume.
-
-
Concentration and Storage:
-
Pool the fractions containing the purified conjugate.
-
Measure the protein concentration.
-
Store the purified conjugate at 2–8°C for short-term use or at -20°C for long-term storage.
-
Characterization and Quality Control
-
Chelator-to-Antibody Ratio (CAR): The average number of chelators conjugated per antibody can be determined using methods like an isotopic dilution assay or mass spectrometry.
-
Immunoreactivity: An immunoreactivity assay should be performed to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Radiolabeling with Zirconium-89
-
Reaction Setup: The purified antibody-HOPO conjugate is radiolabeled under mild conditions.
-
To the purified conjugate in a suitable buffer (pH 7), add the ⁸⁹Zr-oxalate solution.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress using radio-TLC to confirm the incorporation of ⁸⁹Zr.
-
Purification: Purify the final ⁸⁹Zr-HOPO-antibody conjugate from any free ⁸⁹Zr using a desalting column (e.g., PD-10) equilibrated with a formulation buffer like saline.
Quantitative Data Summary
The following table summarizes the comparative data for the conjugation of this compound and the standard chelator p-SCN-Bn-DFO to Trastuzumab, followed by radiolabeling with ⁸⁹Zr.
| Parameter | This compound | p-SCN-Bn-DFO | Reference |
| Ligand:Antibody Molar Ratio | 5:1 | 5:1 | |
| Avg. Chelates per Antibody | 2.8 ± 0.2 | 2.0 ± 0.5 | |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |
| Immunoreactive Fraction | 92.4 ± 6.8% | 88.6 ± 2.1% | |
| Serum Stability (7 days @ 37°C) | 89.2 ± 0.9% | 94.7 ± 0.7% | |
| Bone Uptake (%ID/g @ 336h) | 2.4 %ID/g | 17.0 %ID/g |
Visualizations
Conjugation Chemistry and Workflow Diagrams
Caption: Diagram 1: Chemical reaction of this compound with an antibody.
Caption: Diagram 2: Experimental workflow for antibody conjugation and radiolabeling.
References
- 1. osti.gov [osti.gov]
- 2. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved synthesis of the bifunctional chelator this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Antibodies with ⁸⁹Zr using p-SCN-Bn-HOPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (⁸⁹Zr) is a positron-emitting radionuclide with a half-life (78.4 hours) that is well-suited for positron emission tomography (PET) imaging of monoclonal antibodies (mAbs), which typically have long biological half-lives.[1][2][3] The standard chelator for ⁸⁹Zr, desferrioxamine (DFO), has shown limitations, including the in vivo release of ⁸⁹Zr, leading to accumulation of radioactivity in the bones.[2][4] This can compromise image quality and result in an undesired radiation dose to non-target tissues. The octadentate hydroxypyridinone (HOPO) chelator, 3,4,3-(LI-1,2-HOPO), and its bifunctional derivative, p-SCN-Bn-HOPO, have emerged as a superior alternative, demonstrating high stability for the ⁸⁹Zr-complex and significantly reduced bone uptake in preclinical studies.
This document provides detailed application notes and protocols for the radiolabeling of antibodies with ⁸⁹Zr using the this compound chelator. It includes a summary of key quantitative data, detailed experimental procedures, and visual workflows to guide researchers in implementing this advanced radiolabeling technique.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies between this compound and the standard chelator, p-SCN-Bn-DFO.
Table 1: Comparison of ⁸⁹Zr-labeled Trastuzumab Conjugates
| Parameter | ⁸⁹Zr-HOPO-Trastuzumab | ⁸⁹Zr-DFO-Trastuzumab | Reference |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |
| In Vitro Serum Stability (7 days) | 89.2 ± 0.9% | 94.7 ± 0.7% | |
| Immunoreactive Fraction | 92.4 ± 6.8% | 88.6 ± 2.1% | |
| Chelates per Antibody | 2.8 ± 0.2 | 2.0 ± 0.5 |
Table 2: In Vivo Biodistribution Data in BT474 Tumor-Bearing Mice (336 hours post-injection)
| Organ | ⁸⁹Zr-HOPO-Trastuzumab (%ID/g) | ⁸⁹Zr-DFO-Trastuzumab (%ID/g) | Reference |
| Bone | 2.4 | 17.0 |
Experimental Protocols
These protocols are based on methodologies described in the cited literature. Researchers should adapt these protocols based on their specific antibody and experimental setup.
Protocol 1: Antibody-Chelator Conjugation
This protocol describes the conjugation of the this compound chelator to an antibody via the formation of a thiourea bond with lysine residues.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 9.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
0.9% Saline
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 9.0 using 0.1 M NaHCO₃.
-
Add a 5-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.
-
Purify the antibody-chelator conjugate (e.g., HOPO-Trastuzumab) from unconjugated chelator using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with 0.9% saline.
-
Collect the protein-containing fractions.
-
Determine the protein concentration and the number of chelators per antibody using a suitable method (e.g., isotopic dilution assay).
Protocol 2: Radiolabeling with ⁸⁹Zr
This protocol details the radiolabeling of the HOPO-conjugated antibody with ⁸⁹Zr.
Materials:
-
HOPO-conjugated antibody
-
⁸⁹Zr-oxalate solution
-
HEPES buffer (0.5 M, pH 7.0)
-
Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Radio-TLC system for quality control
Procedure:
-
In a reaction vial, add the HOPO-conjugated antibody.
-
In a separate vial, neutralize the ⁸⁹Zr-oxalate solution with 2 M Na₂CO₃ to a pH of approximately 7.0.
-
Add the neutralized ⁸⁹Zr solution to the HOPO-conjugated antibody.
-
Add HEPES buffer (0.5 M, pH 7.0) to the reaction mixture.
-
Incubate the reaction at room temperature for 1 hour.
-
Monitor the radiolabeling efficiency using radio-TLC. Quantitative labeling is typically achieved within this timeframe.
-
Purify the ⁸⁹Zr-labeled antibody conjugate from free ⁸⁹Zr using a size-exclusion chromatography column (e.g., PD-10).
Protocol 3: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the ⁸⁹Zr-labeled antibody conjugate in human serum.
Materials:
-
⁸⁹Zr-HOPO-antibody conjugate
-
Human serum
-
Incubator at 37°C
-
Radio-TLC system
Procedure:
-
Add a small volume of the purified ⁸⁹Zr-HOPO-antibody conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 24, 48, 72, 168 hours), take an aliquot of the mixture.
-
Analyze the aliquot by radio-TLC to determine the percentage of intact radiolabeled antibody.
-
The stability is calculated as the percentage of radioactivity corresponding to the labeled antibody relative to the total radioactivity in the lane.
Visualizations
The following diagrams illustrate the experimental workflow and the key concepts involved in radiolabeling antibodies with ⁸⁹Zr using this compound.
Caption: Experimental workflow for ⁸⁹Zr-radiolabeling of antibodies using this compound.
Caption: Chelation of ⁸⁹Zr by HOPO and the antibody conjugation pathway.
Caption: Comparative in vivo fate of ⁸⁹Zr-HOPO and ⁸⁹Zr-DFO antibody conjugates.
References
Application Notes and Protocols for p-SCN-Bn-HOPO in Immuno-PET Imaging of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional chelator p-SCN-Bn-HOPO in the development of Zirconium-89 (⁸⁹Zr) labeled antibodies for immuno-Positron Emission Tomography (immuno-PET) imaging of cancer. The superior in vivo stability of the ⁸⁹Zr-HOPO complex compared to the commonly used ⁸⁹Zr-DFO complex leads to significantly reduced bone uptake, resulting in improved image contrast and more accurate quantification of tumor targeting.[1][2][3]
Introduction
Immuno-PET is a powerful molecular imaging modality that combines the high specificity of monoclonal antibodies (mAbs) with the quantitative nature and high sensitivity of PET imaging.[4] This technique allows for the non-invasive, whole-body assessment of tumor antigen expression, which can aid in patient selection for targeted therapies, monitoring treatment response, and understanding drug biodistribution.[4]
Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, which is well-suited for imaging intact monoclonal antibodies that have long biological half-lives. However, the clinical utility of ⁸⁹Zr has been hampered by the suboptimal in vivo stability of the complex formed with the standard chelator, desferrioxamine (DFO). This instability can lead to the release of free ⁸⁹Zr⁴⁺, which subsequently accumulates in the bone, causing high background signal and potentially unnecessary radiation dose to the bone marrow.
The octadentate, hydroxypyridinone-based chelator, this compound, has emerged as a superior alternative to DFO for ⁸⁹Zr chelation. It forms a more stable complex with ⁸⁹Zr, significantly reducing the release of the radionuclide in vivo and thereby minimizing bone uptake. This results in improved tumor-to-bone ratios and clearer delineation of tumor lesions, which is particularly advantageous for detecting bone metastases.
Key Features of this compound
-
High in vivo stability: The ⁸⁹Zr-HOPO complex exhibits superior stability compared to ⁸⁹Zr-DFO, leading to significantly lower accumulation of radioactivity in the bone.
-
Improved Image Contrast: Reduced bone uptake results in higher tumor-to-bone ratios, enabling clearer visualization of tumors, especially those near bony structures or in the case of bone metastases.
-
Efficient Radiolabeling: this compound conjugated antibodies can be radiolabeled with ⁸⁹Zr under mild conditions with high efficiency.
-
Versatile Conjugation: The isothiocyanate functional group (-SCN) allows for straightforward conjugation to primary amines (e.g., lysine residues) on antibodies and other proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound and p-SCN-Bn-DFO conjugated to trastuzumab for imaging BT474 breast cancer xenografts in mice.
Table 1: Radiolabeling and Stability Data
| Parameter | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg |
| Serum Stability (7 days) | 89.2 ± 0.9% | 94.7 ± 0.7% |
| Immunoreactive Fraction | 92.4 ± 6.8% | 88.6 ± 2.1% |
Table 2: In Vivo Biodistribution Data in BT474 Tumor-Bearing Mice (336 hours post-injection)
| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) |
| Tumor | 15.5 ± 4.5 | 35.0 ± 5.0 |
| Bone | 2.4 ± 0.3 | 17.0 ± 2.1 |
| Blood | 10.1 ± 1.5 | 11.3 ± 1.2 |
| Liver | 5.6 ± 0.8 | 6.9 ± 0.9 |
| Spleen | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Kidney | 3.0 ± 0.4 | 3.5 ± 0.6 |
Table 3: Tumor-to-Organ Ratios (336 hours post-injection)
| Ratio | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab |
| Tumor:Bone | 6.5 | 2.1 |
| Tumor:Blood | 1.5 | 3.1 |
| Tumor:Liver | 2.8 | 5.1 |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the conjugation of the bifunctional chelator this compound to a monoclonal antibody (e.g., trastuzumab) via the formation of a stable thiourea bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Sterile, pyrogen-free water
-
Spectrophotometer for protein concentration measurement
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This can be achieved using a PD-10 column or by dialysis.
-
Determine the precise protein concentration using a spectrophotometer (A280).
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution. A molar ratio of 5:1 (chelator:antibody) is a good starting point. The optimal ratio may need to be determined empirically for each antibody.
-
Gently mix the reaction mixture by pipetting and incubate for 1-2 hours at 37°C with gentle agitation.
-
-
Purification of the Immunoconjugate:
-
Remove unconjugated chelator from the antibody-chelator conjugate (immuno-conjugate) using a PD-10 desalting column equilibrated with sterile saline (0.9% NaCl).
-
Elute the immuno-conjugate with sterile saline and collect the protein-containing fractions.
-
Determine the protein concentration of the purified immuno-conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the average number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or by isotopic dilution assays.
-
-
Storage:
-
Store the purified immuno-conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Radiolabeling of HOPO-Antibody Conjugate with ⁸⁹Zr
This protocol details the radiolabeling of the HOPO-conjugated antibody with ⁸⁹Zr-oxalate.
Materials:
-
HOPO-antibody conjugate (from Protocol 1)
-
⁸⁹Zr-oxalate in oxalic acid solution
-
Sodium carbonate solution (2 M)
-
HEPES buffer (1 M, pH 7.0-7.2)
-
PD-10 desalting columns
-
Sterile saline (0.9% NaCl)
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica gel impregnated)
-
Mobile phase for ITLC (e.g., 50 mM DTPA, pH 7)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Neutralization of ⁸⁹Zr-oxalate:
-
In a sterile, pyrogen-free microcentrifuge tube, carefully add the required volume of ⁸⁹Zr-oxalate solution.
-
Neutralize the acidic ⁸⁹Zr-oxalate solution to a pH of 7.0-7.2 by the dropwise addition of 2 M sodium carbonate solution. Use pH paper to monitor the pH.
-
Add 1 M HEPES buffer (pH 7.0-7.2) to the neutralized ⁸⁹Zr solution to buffer the reaction.
-
-
Radiolabeling Reaction:
-
Add the HOPO-antibody conjugate to the neutralized ⁸⁹Zr solution. The amount of antibody will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature (25°C) for 1 hour with gentle mixing.
-
-
Purification of the ⁸⁹Zr-labeled Antibody:
-
Purify the ⁸⁹Zr-HOPO-antibody from unchelated ⁸⁹Zr using a PD-10 desalting column equilibrated with sterile saline.
-
Elute the radiolabeled antibody with sterile saline and collect the fractions.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using ITLC. Spot a small aliquot of the purified product onto an ITLC strip and develop it using a suitable mobile phase (e.g., 50 mM DTPA, pH 7). In this system, the ⁸⁹Zr-HOPO-antibody remains at the origin, while free ⁸⁹Zr moves with the solvent front.
-
Measure the activity distribution on the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
The RCP should typically be >95%.
-
-
Final Formulation:
-
The purified ⁸⁹Zr-HOPO-antibody is ready for in vitro or in vivo studies. It should be formulated in a biocompatible buffer (e.g., sterile saline).
-
Protocol 3: In Vivo Immuno-PET Imaging and Biodistribution
This protocol provides a general workflow for conducting immuno-PET imaging and biodistribution studies in tumor-bearing animal models.
Materials:
-
Tumor-bearing animals (e.g., nude mice with subcutaneous xenografts)
-
⁸⁹Zr-HOPO-antibody
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
-
Calibrated syringe
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal.
-
-
Radiotracer Administration:
-
Administer a known amount of ⁸⁹Zr-HOPO-antibody (typically 5-10 MBq) to the animal via intravenous (tail vein) injection.
-
-
PET/CT Imaging:
-
Acquire PET/CT scans at various time points post-injection (e.g., 24, 48, 72, 144, and 336 hours). The long half-life of ⁸⁹Zr allows for imaging at late time points, which is often necessary for optimal tumor-to-background ratios with intact antibodies.
-
The CT scan is used for anatomical co-registration and attenuation correction of the PET data.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution:
-
At the final imaging time point, euthanize the animal.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue. This provides a more accurate quantification of radiotracer distribution and validates the imaging data.
-
Conclusion
The bifunctional chelator this compound represents a significant advancement in the field of immuno-PET imaging with ⁸⁹Zr. Its ability to form a highly stable complex with ⁸⁹Zr translates to markedly reduced bone uptake in vivo, leading to improved image quality and more reliable quantification of antibody distribution. The detailed protocols provided herein offer a comprehensive guide for researchers and drug developers to implement this superior chelating system in their preclinical and translational research, ultimately paving the way for more accurate and sensitive cancer imaging.
References
- 1. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Frontiers | ImmunoPET: Antibody-Based PET Imaging in Solid Tumors [frontiersin.org]
Application Notes and Protocols for p-SCN-Bn-HOPO in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-SCN-Bn-HOPO (1,2-HOPO) has emerged as a superior alternative to conventional chelators, such as desferrioxamine (DFO), for the development of radiopharmaceuticals in preclinical tumor models. Its primary application to date is in immuno-positron emission tomography (immunoPET) imaging with Zirconium-89 (⁸⁹Zr). The octadentate nature of the 1,2-hydroxypyridinone (HOPO) ligand provides a highly stable complex with ⁸⁹Zr, significantly reducing the in vivo release of the radionuclide and subsequent accumulation in non-target tissues like bone.[1][2][3][4][5] This characteristic leads to improved imaging contrast and lower radiation doses to healthy organs. This document provides detailed application notes and protocols for the use of this compound in preclinical tumor models, with a focus on its established application with ⁸⁹Zr and potential for therapeutic applications with other radionuclides.
I. Application: ⁸⁹Zr-ImmunoPET Imaging
The primary and most well-documented application of this compound is in the development of ⁸⁹Zr-labeled antibodies for immunoPET imaging of tumors. The isothiocyanate group (p-SCN) allows for covalent conjugation to the lysine residues of monoclonal antibodies (mAbs), while the HOPO moiety securely chelates the ⁸⁹Zr radiometal.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies comparing the performance of ⁸⁹Zr-p-SCN-Bn-HOPO conjugated to trastuzumab with the standard ⁸⁹Zr-DFO-trastuzumab in a BT474 breast cancer xenograft model.
Table 1: In Vitro Stability of ⁸⁹Zr-labeled Trastuzumab Conjugates in Human Serum
| Radioconjugate | Stability after 7 days (%) |
| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9 |
| ⁸⁹Zr-DFO-trastuzumab | 94.7 ± 0.7 |
Table 2: Biodistribution of ⁸⁹Zr-labeled Trastuzumab Conjugates in BT474 Tumor-Bearing Mice at 336 hours post-injection
| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g ± SD) | ⁸⁹Zr-DFO-trastuzumab (%ID/g ± SD) |
| Tumor | 61.9 ± 26.4 | 138.2 ± 35.3 |
| Bone | 2.4 ± 0.3 | 17.0 ± 4.1 |
| Blood | 11.3 ± 3.5 | 17.7 ± 2.9 |
| Liver | 6.7 ± 1.5 | 9.0 ± 1.1 |
| Spleen | 3.3 ± 0.9 | 4.6 ± 0.6 |
| Kidney | 4.8 ± 1.1 | 5.5 ± 0.6 |
Table 3: Tumor-to-Bone Ratios
| Radioconjugate | Tumor:Bone Ratio (at 336h) |
| ⁸⁹Zr-HOPO-trastuzumab | > 25 |
| ⁸⁹Zr-DFO-trastuzumab | ~8 |
Note: While the absolute tumor uptake was higher for the DFO-conjugate in this particular study, the significantly lower bone uptake of the HOPO-conjugate resulted in a much higher tumor-to-bone ratio, which is critical for clear tumor delineation and reduced off-target toxicity.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody, such as trastuzumab, via the formation of a thiourea bond.
Materials:
-
Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.1 M NaHCO₃ buffer (pH 9.0)
-
PD-10 desalting columns
-
Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation: Buffer exchange the monoclonal antibody into 0.1 M NaHCO₃ buffer (pH 9.0) using a centrifugal filter. Adjust the final concentration to 5-10 mg/mL.
-
Chelator Preparation: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Gently mix the reaction mixture and incubate at 37°C for 1-2 hours with gentle agitation.
-
Purification: Purify the antibody-chelator conjugate from unreacted chelator using a PD-10 desalting column equilibrated with saline.
-
Concentration and Formulation: Concentrate the purified conjugate using a centrifugal filter and formulate in a suitable buffer for radiolabeling (e.g., 0.9% NaCl).
-
Characterization: Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or an isotopic dilution assay.
Protocol 2: Radiolabeling of HOPO-Conjugated Antibody with ⁸⁹Zr
This protocol details the radiolabeling of the HOPO-conjugated antibody with ⁸⁹Zr.
Materials:
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
HOPO-conjugated antibody
-
1 M Na₂CO₃ solution
-
0.5 M HEPES buffer (pH 7.0-7.2)
-
PD-10 desalting columns
-
Radio-TLC system (e.g., ITLC-SG strips, mobile phase: 50 mM DTPA, pH 5.5)
Procedure:
-
⁸⁹Zr Neutralization: In a shielded vial, carefully add 1 M Na₂CO₃ to the ⁸⁹Zr-oxalate solution to adjust the pH to 7.0-7.2. Use a pH strip to monitor.
-
Radiolabeling Reaction: Add the HOPO-conjugated antibody (typically 0.5-1 mg) to the neutralized ⁸⁹Zr solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours with gentle shaking.
-
Monitoring: Monitor the radiolabeling efficiency by radio-TLC. The ⁸⁹Zr-HOPO-antibody will remain at the origin (Rf = 0), while free ⁸⁹Zr will move with the solvent front (Rf = 1).
-
Purification: Once the radiochemical purity is >95%, purify the ⁸⁹Zr-HOPO-antibody from unchelated ⁸⁹Zr using a PD-10 desalting column equilibrated with saline.
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC.
-
Measure the specific activity (MBq/mg).
-
Perform an immunoreactivity assay to ensure the antibody's binding affinity is retained.
-
Protocol 3: Preclinical ImmunoPET Imaging and Biodistribution
This protocol outlines a general procedure for conducting immunoPET imaging and biodistribution studies in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with BT474 xenografts)
-
⁸⁹Zr-HOPO-antibody
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice. Wait until tumors reach an appropriate size (e.g., 100-200 mm³).
-
Injection: Administer a defined activity of the ⁸⁹Zr-HOPO-antibody (e.g., 5-10 MBq) to each mouse via tail vein injection.
-
PET/CT Imaging: At various time points post-injection (e.g., 24, 48, 72, 144, and 336 hours), anesthetize the mice and perform whole-body PET/CT scans.
-
Biodistribution: Following the final imaging session, euthanize the mice.
-
Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
II. Potential Therapeutic Applications
While the use of this compound with therapeutic radionuclides is less established, the favorable coordination chemistry of HOPO ligands with various radiometals suggests potential for targeted radionuclide therapy (TRT). Thorium-227 (²²⁷Th), a therapeutic alpha-emitter, has been successfully chelated by HOPO-based ligands in clinical trials. This indicates the potential of this compound for developing agents for targeted alpha therapy (TAT). Additionally, the properties of HOPO may be suitable for chelation of therapeutic beta-emitters like Lutetium-177 (¹⁷⁷Lu) and alpha-emitters like Actinium-225 (²²⁵Ac).
Conceptual Workflow for Targeted Radionuclide Therapy
The general principle involves conjugating this compound to a tumor-targeting molecule (e.g., antibody or peptide), followed by radiolabeling with a therapeutic radionuclide.
Protocol 4: General Considerations for Radiolabeling with ¹⁷⁷Lu
This protocol provides a general template for radiolabeling a HOPO-conjugated targeting vector with ¹⁷⁷Lu, based on standard DOTA-labeling procedures. Note: This protocol is hypothetical and would require optimization for this compound.
Materials:
-
¹⁷⁷LuCl₃ in HCl
-
HOPO-conjugated targeting vector
-
Ammonium acetate or sodium ascorbate buffer (pH 4.5-5.5)
-
Heating block
-
Radio-TLC or radio-HPLC system
Procedure:
-
Reaction Setup: In a sterile vial, combine the HOPO-conjugated vector and the buffer.
-
Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubation: Heat the reaction mixture at 85-95°C for 15-30 minutes.
-
Monitoring and Purification: Monitor the radiochemical purity using radio-TLC or radio-HPLC. Purify if necessary using a C18 cartridge or size-exclusion chromatography.
Protocol 5: General Considerations for Radiolabeling with ²²⁵Ac
Radiolabeling with ²²⁵Ac requires specific considerations due to its unique chemistry and the high energy of its alpha emissions. Note: This protocol is hypothetical and would require significant optimization and validation for this compound. HOPO-based chelators for ²²⁵Ac are still in early development, and stability can be a challenge.
Materials:
-
²²⁵Ac(NO₃)₃ in dilute HCl
-
HOPO-conjugated targeting vector
-
Ammonium acetate or HEPES buffer (pH 5.5-7.0)
-
Gentle heating (optional, and may not be suitable for all vectors)
-
Radio-TLC system
Procedure:
-
Reaction Setup: Combine the HOPO-conjugated vector and the buffer in a suitable reaction vial.
-
Radionuclide Addition: Carefully add the ²²⁵Ac solution.
-
Incubation: Incubate at room temperature or with gentle heating (e.g., 37°C) for 30-60 minutes. Higher temperatures, often used for DOTA, may not be necessary or desirable for all chelators with ²²⁵Ac.
-
Monitoring and Purification: Assess radiochemical purity using radio-TLC. Due to the high radioactivity, purification should be performed using an automated system if possible.
Conclusion
This compound is a highly effective bifunctional chelator for ⁸⁹Zr in preclinical immunoPET imaging, offering superior in vivo stability and reduced bone uptake compared to DFO. The provided protocols offer a robust framework for its application in this context. While its use with therapeutic radionuclides is still exploratory, the promising characteristics of the HOPO chelator class suggest that this compound is a valuable platform for the future development of targeted radiotherapeutics. Further research is warranted to fully evaluate its potential for chelating therapeutic radiometals like ¹⁷⁷Lu and ²²⁵Ac.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA-A Proof of Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification of p-SCN-Bn-HOPO Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of p-SCN-Bn-HOPO (S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugates, particularly antibody-chelator conjugates, using High-Performance Liquid Chromatography (HPLC). The primary goal of purification is to separate the desired high-molecular-weight conjugate from unreacted, low-molecular-weight free chelators and other impurities.[1] The two principal HPLC methods covered are Size Exclusion Chromatography (SEC) for bulk purification and Hydrophobic Interaction Chromatography (HIC) for analytical characterization and separation of species with varying chelator-to-antibody ratios.
Introduction
The bifunctional chelator this compound is a critical component in the development of targeted radiopharmaceuticals, especially for positron emission tomography (PET) imaging with Zirconium-89 (⁸⁹Zr).[2][3] Its isothiocyanate group (-SCN) allows for stable covalent conjugation to primary amines on biomolecules, such as the lysine residues of monoclonal antibodies (mAbs).[2] Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired antibody-HOPO conjugate, excess free this compound, and potentially aggregated or unreacted antibody.[1]
Effective purification is crucial to ensure the safety, efficacy, and stability of the final product. HPLC offers a robust and scalable solution for this purification challenge. Size Exclusion Chromatography (SEC) is widely employed to efficiently separate the large antibody conjugate from the much smaller free chelator. For more detailed characterization and to separate conjugates with different numbers of chelators attached (i.e., different drug-to-antibody ratios or DARs), Hydrophobic Interaction Chromatography (HIC) is the method of choice. HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, which increases with the number of conjugated hydrophobic chelators.
Overall Purification Workflow
The general workflow for producing a purified this compound conjugate involves the initial conjugation step, followed by purification to remove unconjugated materials, and finally, analytical characterization to assess purity and quality.
Caption: High-level workflow for the purification of antibody-p-SCN-Bn-HOPO conjugates.
Data Presentation
Quantitative data from the purification and characterization of this compound and similar chelator conjugates are summarized below.
Table 1: Typical Quantitative Results for ⁸⁹Zr-HOPO-Trastuzumab Conjugates
| Parameter | Value | Reference |
|---|---|---|
| Average Chelates per Antibody | 2.8 ± 0.2 | |
| Specific Activity | ~2 mCi/mg (~74 MBq/mg) | |
| Immunoreactive Fraction | 92.4 ± 6.8% |
| In Vitro Serum Stability (7 days) | 89.2 ± 0.9% intact | |
Table 2: Comparison of Common HPLC Purification Methods
| Method | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Removal of unconjugated small molecules (free chelator) from large antibody conjugates. | - High recovery- Preserves native protein structure- Simple, isocratic mobile phase | - Low resolution for species of similar size- Does not separate based on DAR |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Analytical characterization of DAR; purification of specific DAR species. | - High resolution of different conjugate species- Non-denaturing conditions | - Requires method development (salt, mobile phase)- Can have lower recovery for very hydrophobic species |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed for the bulk removal of unconjugated this compound from the antibody conjugate mixture.
1. Materials and Equipment:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II)
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 200 Å, TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, filtered through a 0.22 µm membrane.
-
Crude conjugate reaction mixture.
-
0.22 µm syringe filters.
2. Methodology:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase (PBS) at a typical flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugate mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject an appropriate volume of the filtered sample onto the column. The loading volume should not exceed 2-5% of the total column volume to maintain optimal resolution.
-
Elution: Perform an isocratic elution with the PBS mobile phase. Monitor the eluate at 280 nm (for the antibody) and potentially at a wavelength corresponding to the chelator's absorbance if a distinct peak is expected.
-
Fraction Collection: The antibody conjugate, being a high molecular weight species, will elute first. The smaller, unconjugated this compound will have a longer retention time and elute later. Collect the fractions corresponding to the main protein peak.
-
Analysis and Pooling: Analyze the collected fractions for protein concentration (e.g., via Nanodrop or BCA assay) and purity. Pool the fractions containing the purified conjugate.
-
Buffer Exchange (Optional): If necessary, exchange the purified conjugate into a suitable storage buffer using dialysis or diafiltration.
Protocol 2: Analysis and Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is used to analyze the distribution of conjugate species (DAR) and can be adapted for preparative purification of specific species.
1. Materials and Equipment:
-
HPLC system with UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Potassium Phosphate, pH 7.0, containing 20-25% isopropanol (v/v).
-
Purified conjugate from SEC.
2. Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until the baseline is stable.
-
Sample Preparation: The sample should be in or exchanged into a buffer compatible with high salt concentrations. If necessary, add ammonium sulfate to the sample to match the starting conditions of Mobile Phase A to ensure binding to the column.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Elute the bound species by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes). This decreasing salt gradient reduces the hydrophobic interactions, allowing molecules to elute in order of increasing hydrophobicity.
-
Unconjugated antibody (least hydrophobic) will elute first.
-
Conjugates with increasing numbers of this compound molecules (more hydrophobic) will elute at progressively later retention times.
-
-
Data Analysis: Monitor the chromatogram at 280 nm. The relative area of each peak corresponds to the proportion of each conjugate species. The average DAR can be calculated from the weighted average of the peak areas.
-
Fraction Collection (for Preparative HIC): If the goal is to isolate a specific DAR species, collect fractions corresponding to the desired peaks. Subsequently, desalt the collected fractions to remove the high salt concentrations.
Conclusion
The purification of this compound conjugates is a critical step in the production of targeted radiopharmaceuticals. A two-step HPLC approach is highly effective. Size Exclusion Chromatography provides a robust method for removing bulk impurities like unconjugated chelators. Subsequently, Hydrophobic Interaction Chromatography serves as a powerful analytical tool to assess the quality and distribution of the conjugate species and can be adapted for preparative purification of homogeneous DAR species. The protocols provided herein offer a solid foundation for researchers to develop and optimize purification strategies for their specific this compound conjugates.
References
Application Notes and Protocols for Quality Control of ⁸⁹Zr-p-SCN-Bn-HOPO-Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (⁸⁹Zr) has emerged as a radionuclide of choice for immuno-positron emission tomography (immuno-PET) due to its relatively long half-life (78.4 hours), which is well-suited to the biological half-life of monoclonal antibodies (mAbs).[1][2][3] The chelator p-SCN-Bn-HOPO (a bifunctional derivative of 3,4,3-(LI-1,2-HOPO)) has demonstrated superior stability for ⁸⁹Zr compared to the commonly used desferrioxamine (DFO), leading to reduced in vivo release of the radionuclide and lower non-target tissue uptake, particularly in the bone.[4][5] This document provides detailed application notes and protocols for the comprehensive quality control of ⁸⁹Zr-p-SCN-Bn-HOPO-conjugated antibodies, ensuring their suitability for preclinical and clinical applications.
Key Quality Control Parameters
The critical quality control (QC) parameters for ⁸⁹Zr-p-SCN-Bn-HOPO-antibody conjugates are summarized below. These tests are essential to ensure the identity, purity, potency, and safety of the final radiolabeled product.
| Parameter | Method | Acceptance Criteria | Reference |
| Radiochemical Purity (RCP) | Instant Thin-Layer Chromatography (iTLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC) | ≥95% | |
| Specific Activity | Calculated from the amount of radioactivity and the mass of the antibody | ~2 mCi/mg (~74 MBq/mg) | |
| Stability in Human Serum | Incubation in human serum at 37°C followed by RCP analysis | ≥90% intact radioimmunoconjugate after 7 days | |
| Immunoreactivity | Cell-based binding assay (Lindmo assay) | ≥70% | |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | General Practice |
| pH | pH meter or pH-indicator strips | 6.5 - 7.5 | |
| Radionuclidic Purity | Gamma-ray spectroscopy | >99.9% ⁸⁹Zr | |
| Endotoxin Content | Limulus Amebocyte Lysate (LAL) test | < 2.5 EU/mL |
Experimental Protocols
Radiolabeling of this compound-Antibody with ⁸⁹Zr
This protocol describes the radiolabeling of an antibody previously conjugated with the this compound chelator.
Materials:
-
This compound conjugated antibody
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
Chelex-treated 1.0 M HEPES buffer, pH 7.2
-
2 M Na₂CO₃ solution
-
PD-10 desalting column (or equivalent size-exclusion chromatography)
-
0.9% sterile saline
-
Reaction vials and standard laboratory equipment for handling radioactivity
Procedure:
-
In a sterile reaction vial, neutralize the required amount of ⁸⁹Zr-oxalate to a pH of approximately 7.0-7.4 using Chelex-treated 1.0 M HEPES buffer and 2 M Na₂CO₃.
-
Add the this compound conjugated antibody to the neutralized ⁸⁹Zr solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Monitor the reaction progress using radio-TLC to determine the radiochemical yield.
-
Purify the ⁸⁹Zr-p-SCN-Bn-HOPO-antibody from unchelated ⁸⁹Zr and other reactants using a PD-10 desalting column pre-equilibrated with sterile saline.
-
Collect the fractions containing the radiolabeled antibody.
-
Measure the radioactivity of the final product and calculate the radiochemical yield.
Determination of Radiochemical Purity (RCP) by iTLC
Materials:
-
⁸⁹Zr-p-SCN-Bn-HOPO-antibody solution
-
iTLC-SG strips
-
Mobile phase: 50 mM Diethylenetriaminepentaacetic acid (DTPA), pH 7
-
TLC scanner or gamma counter
Procedure:
-
Spot a small volume (1-2 µL) of the ⁸⁹Zr-p-SCN-Bn-HOPO-antibody solution onto the origin of an iTLC-SG strip.
-
Develop the strip in a chromatography chamber containing the DTPA mobile phase.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip and let it air dry.
-
Determine the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
-
The radiolabeled antibody remains at the origin (Rf = 0), while free ⁸⁹Zr-DTPA complex migrates with the solvent front (Rf = 1).
-
Calculate the RCP as: (Counts at origin / Total counts) x 100%.
Serum Stability Assay
Materials:
-
⁸⁹Zr-p-SCN-Bn-HOPO-antibody solution
-
Human serum
-
Incubator at 37°C
-
iTLC materials (as described in Protocol 2)
Procedure:
-
Add a known amount of ⁸⁹Zr-p-SCN-Bn-HOPO-antibody to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 1, 2, 4, and 7 days), take an aliquot of the serum mixture.
-
Determine the radiochemical purity of the aliquot using the iTLC method described above.
-
The stability is reported as the percentage of intact radioimmunoconjugate at each time point. Studies have shown that ⁸⁹Zr-HOPO-trastuzumab remains approximately 89.2 ± 0.9% stable after 7 days of incubation in human serum.
Immunoreactivity Assay (Lindmo Assay)
Materials:
-
Target antigen-positive cells
-
Target antigen-negative cells (for non-specific binding control)
-
⁸⁹Zr-p-SCN-Bn-HOPO-antibody solution
-
Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Prepare serial dilutions of the target antigen-positive cells in PBS with 1% BSA. The cell concentrations should range to create a curve of increasing total antigen concentration.
-
Add a constant, known amount of ⁸⁹Zr-p-SCN-Bn-HOPO-antibody to each tube containing the cell suspension.
-
Incubate the tubes at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle agitation to allow for antibody-antigen binding.
-
Centrifuge the tubes to pellet the cells.
-
Carefully remove the supernatant.
-
Wash the cell pellets with cold PBS to remove unbound radioactivity.
-
Measure the radioactivity in the cell pellets and in the supernatants using a gamma counter.
-
Plot the inverse of the cell-bound radioactivity versus the inverse of the cell concentration.
-
The immunoreactive fraction is determined by extrapolating to infinite antigen concentration (the y-intercept of the linear regression).
Data Presentation
Table 1: Comparison of Radiolabeling and Stability Data
| Radioimmunoconjugate | Specific Activity (mCi/mg) | Stability in Human Serum (7 days) | Reference |
| ⁸⁹Zr-HOPO-trastuzumab | ~2 | 89.2 ± 0.9% | |
| ⁸⁹Zr-DFO-trastuzumab | ~2 | 94.7 ± 0.7% |
Table 2: Biodistribution Data in Tumor-Bearing Mice (336 h post-injection)
| Radioimmunoconjugate | %ID/g in Bone | Reference |
| ⁸⁹Zr-HOPO-trastuzumab | 2.4 | |
| ⁸⁹Zr-DFO-trastuzumab | 17.0 |
Visualizations
Caption: Overall workflow for the production and quality control of ⁸⁹Zr-p-SCN-Bn-HOPO-antibody.
Caption: Step-by-step workflow for the cell-based immunoreactivity assay (Lindmo assay).
References
- 1. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good practices for 89Zr radiopharmaceutical production and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
Application Notes and Protocols: Calculating the Specific Activity of 89Zr-p-SCN-Bn-HOPO Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (⁸⁹Zr) has emerged as a radionuclide of choice for immuno-PET imaging, largely due to its 78.4-hour half-life, which corresponds well with the biological half-life of antibodies. The chelator, p-SCN-Bn-HOPO (1,2-HOPO), offers superior stability for ⁸⁹Zr compared to the more commonly used desferrioxamine (DFO), resulting in lower bone uptake and improved image quality.[1][2][3][4][5] The bifunctional nature of this compound allows for its covalent attachment to proteins, such as monoclonal antibodies, through the reaction of its isothiocyanate group with amine residues on the protein.
The specific activity of the resulting ⁸⁹Zr-labeled conjugate is a critical quality attribute. It is defined as the amount of radioactivity per unit mass of the conjugate (e.g., in mCi/mg or GBq/µmol). A high specific activity is desirable as it allows for the administration of a sufficient radioactive dose for imaging without introducing a large mass of the protein, which could otherwise elicit a biological response or saturate the target. This document provides detailed protocols for the conjugation of this compound to proteins, the subsequent radiolabeling with ⁸⁹Zr, and the calculation of the specific activity of the final product.
Data Presentation
| Parameter | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab | Reference |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |
| Radiochemical Purity | >95% | >95% | |
| Serum Stability (7 days) | 94.7 ± 0.7% | 89.2 ± 0.9% | |
| Tumor Uptake (336 h) | High | Good | |
| Bone Uptake (336 h) | 17.0 %ID/g | 2.4 %ID/g | |
| Tumor:Bone Ratio (336 h) | 8.1 | 25.8 |
Experimental Protocols
I. Conjugation of this compound to a Protein
This protocol describes the conjugation of the bifunctional chelator this compound to a protein (e.g., an antibody) via the formation of a stable thiourea bond.
Materials:
-
Protein solution (e.g., Trastuzumab) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system).
-
UV-Vis Spectrophotometer.
Procedure:
-
Protein Preparation:
-
Start with a known concentration of the protein solution. If the buffer contains primary amines (e.g., Tris), exchange the buffer to 0.1 M sodium bicarbonate buffer (pH 9.0) using a PD-10 column or dialysis.
-
Adjust the protein concentration to be within the 2-10 mg/mL range for optimal conjugation efficiency.
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 2-5 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.9-9.1 using 0.1 M sodium carbonate if not already in a bicarbonate buffer.
-
Add the this compound solution to the protein solution to achieve a desired molar excess of the chelator. A 5-fold molar excess of chelator to protein is a common starting point. Ensure the final DMSO concentration in the reaction mixture is below 5%.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the unreacted chelator and byproducts by purifying the reaction mixture using a PD-10 desalting column pre-equilibrated with a suitable buffer (e.g., saline or PBS).
-
Collect the protein-containing fractions. The conjugated protein will elute in the void volume.
-
Measure the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.
-
-
Determination of Chelator-to-Protein Ratio (Optional but Recommended):
-
An isotopic dilution assay can be performed to determine the average number of chelators conjugated per protein molecule.
-
II. Radiolabeling of HOPO-Conjugated Protein with ⁸⁹Zr
This protocol outlines the radiolabeling of the purified HOPO-protein conjugate with ⁸⁹Zr.
Materials:
-
⁸⁹Zr-oxalate in 1 M oxalic acid.
-
Purified HOPO-protein conjugate from Protocol I.
-
2 M Sodium Carbonate (Na₂CO₃).
-
0.5 M HEPES buffer (pH 7.0-7.2).
-
PD-10 desalting columns.
-
Instant Thin-Layer Chromatography (iTLC) strips.
-
Mobile phase for iTLC (e.g., 50 mM DTPA, pH 7).
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Neutralization of ⁸⁹Zr:
-
In a microcentrifuge tube, add a calculated volume of 2 M Na₂CO₃ to the ⁸⁹Zr-oxalate solution to adjust the pH to approximately 7.
-
Add 0.5 M HEPES buffer to bring the final pH to between 6.8 and 7.2.
-
-
Radiolabeling Reaction:
-
Add the HOPO-protein conjugate to the neutralized ⁸⁹Zr solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
-
Purification of the ⁸⁹Zr-labeled Conjugate:
-
Purify the radiolabeled conjugate from unchelated ⁸⁹Zr using a PD-10 desalting column equilibrated with a formulation buffer (e.g., saline).
-
Collect the fractions containing the radiolabeled protein.
-
-
Quality Control - Radiochemical Purity (RCP):
-
Spot a small aliquot of the purified product onto an iTLC strip.
-
Develop the strip using a suitable mobile phase (e.g., 50 mM DTPA, pH 7). In this system, the ⁸⁹Zr-labeled conjugate remains at the origin, while free ⁸⁹Zr moves with the solvent front.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each half in a gamma counter.
-
Calculate the RCP as: RCP (%) = (Counts at origin / Total counts) x 100. A purity of >95% is generally required.
-
III. Calculation of Specific Activity
This protocol details the steps to calculate the specific activity of the final ⁸⁹Zr-p-SCN-Bn-HOPO conjugate.
Materials:
-
Dose calibrator for measuring radioactivity.
-
UV-Vis Spectrophotometer for measuring protein concentration.
-
Purified ⁸⁹Zr-labeled conjugate.
Procedure:
-
Measure Radioactivity:
-
Take a known volume of the final purified ⁸⁹Zr-labeled conjugate and measure the total radioactivity using a calibrated dose calibrator. Record the activity in millicuries (mCi) or megabecquerels (MBq).
-
-
Measure Protein Concentration:
-
Measure the protein concentration of the final purified product in mg/mL using a UV-Vis spectrophotometer at 280 nm. Use the extinction coefficient of the specific protein for accurate measurement.
-
-
Calculate Specific Activity:
-
Use the following formula to calculate the specific activity:
Specific Activity (mCi/mg) = Total Radioactivity (mCi) / Total Mass of Protein (mg)
-
Where the Total Mass of Protein (mg) is the protein concentration (mg/mL) multiplied by the total volume of the purified product (mL).
-
Example Calculation:
-
Total measured radioactivity = 5.0 mCi
-
Protein concentration = 2.5 mg/mL
-
Total volume of purified product = 1.0 mL
-
Total mass of protein = 2.5 mg/mL * 1.0 mL = 2.5 mg
-
Specific Activity = 5.0 mCi / 2.5 mg = 2.0 mCi/mg
-
-
Visualizations
Caption: Experimental workflow for conjugation, radiolabeling, and quality control.
Caption: Logical flow for calculating specific activity from experimental measurements.
References
Application Notes and Protocols for in vivo Biodistribution Studies with p-SCN-Bn-HOPO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies using the bifunctional chelator p-SCN-Bn-HOPO, particularly in the context of antibody-based positron emission tomography (PET) imaging with Zirconium-89 (⁸⁹Zr).
Introduction
The bifunctional chelator this compound has emerged as a superior alternative to the commonly used p-SCN-Bn-DFO for radiolabeling antibodies with ⁸⁹Zr for immuno-PET applications.[1][2][3] The key advantage of this compound lies in the enhanced stability of the resulting ⁸⁹Zr-HOPO complex in vivo.[1][2] This increased stability significantly reduces the release of free ⁸⁹Zr⁴⁺, leading to markedly lower accumulation of radioactivity in non-target tissues, particularly bone. The result is improved image contrast, with higher tumor-to-bone ratios, which can be critical for the accurate detection of bone metastases.
This document outlines the quantitative biodistribution data from comparative studies, detailed experimental protocols for antibody conjugation, radiolabeling, and in vivo studies, and visual workflows to guide researchers in applying this technology.
Quantitative Biodistribution Data
The following tables summarize the comparative biodistribution of ⁸⁹Zr-labeled trastuzumab conjugated with either this compound or p-SCN-Bn-DFO in female athymic nude mice bearing BT474 xenografts. The data, expressed as percentage of injected dose per gram of tissue (%ID/g), clearly demonstrates the superior performance of the HOPO chelator in reducing non-target uptake, especially in the bone.
Table 1: Biodistribution of ⁸⁹Zr-DFO-Trastuzumab and ⁸⁹Zr-HOPO-Trastuzumab at 336 hours Post-Injection
| Organ | ⁸⁹Zr-DFO-Trastuzumab (%ID/g ± SD) | ⁸⁹Zr-HOPO-Trastuzumab (%ID/g ± SD) |
| Blood | 11.8 ± 2.5 | 13.9 ± 3.8 |
| Heart | 5.3 ± 1.1 | 5.0 ± 1.4 |
| Lungs | 13.1 ± 2.6 | 10.3 ± 2.8 |
| Liver | 13.1 ± 1.5 | 17.5 ± 2.1 |
| Spleen | 7.9 ± 2.1 | 6.7 ± 1.2 |
| Kidneys | 11.2 ± 1.9 | 10.2 ± 2.0 |
| Stomach | 3.6 ± 0.7 | 2.8 ± 0.8 |
| Intestine | 4.3 ± 1.0 | 3.5 ± 1.0 |
| Muscle | 3.4 ± 0.6 | 3.2 ± 0.8 |
| Bone | 17.0 ± 4.1 | 2.4 ± 0.3 |
| Tumor | 138.2 ± 35.3 | 61.9 ± 26.4 |
Table 2: Tumor-to-Tissue Ratios at 336 hours Post-Injection
| Ratio | ⁸⁹Zr-DFO-Trastuzumab | ⁸⁹Zr-HOPO-Trastuzumab |
| Tumor:Blood | 11.7 | 4.5 |
| Tumor:Liver | 10.6 | 3.5 |
| Tumor:Bone | 8.1 | 25.8 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in in vivo biodistribution studies with this compound.
Protocol 1: Antibody-Chelator Conjugation
This protocol describes the conjugation of the this compound chelator to an antibody, using trastuzumab as an example. The isothiocyanate group on the chelator reacts with lysine residues on the antibody to form a stable thiourea bond.
Materials:
-
Antibody (e.g., Trastuzumab)
-
This compound
-
Conjugation Buffer (e.g., 0.1 M NaHCO₃, pH 9.0)
-
PD-10 desalting columns
-
Centrifugal filters
Procedure:
-
Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5 mg/mL).
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the antibody solution at a molar ratio of 5:1 (chelator:antibody).
-
Incubate the reaction mixture for 4 hours at 37°C with gentle mixing.
-
Purify the antibody-chelator conjugate by size exclusion chromatography using a PD-10 desalting column to remove unconjugated chelator.
-
Concentrate the purified conjugate using a centrifugal filter.
-
Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or an isotopic dilution assay.
Protocol 2: Radiolabeling with Zirconium-89
This protocol details the radiolabeling of the HOPO-conjugated antibody with ⁸⁹Zr.
Materials:
-
⁸⁹Zr-oxalate
-
HOPO-conjugated antibody
-
Labeling Buffer (e.g., 0.5 M HEPES, pH 7.0)
-
Gentisic acid solution
-
PD-10 desalting columns
-
Radio-TLC system
Procedure:
-
To a solution of the HOPO-conjugated antibody, add the labeling buffer.
-
Add a solution of gentisic acid to prevent radiolysis.
-
Add the ⁸⁹Zr-oxalate to the antibody solution. The final reaction volume should be adjusted to achieve the desired specific activity (e.g., 2 mCi/mg).
-
Incubate the reaction at room temperature for 1-3 hours.
-
Monitor the radiolabeling efficiency using radio-TLC.
-
Purify the ⁸⁹Zr-labeled antibody conjugate from free ⁸⁹Zr using a PD-10 desalting column.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the procedure for conducting a biodistribution study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., female athymic nude mice with BT474 xenografts).
-
⁸⁹Zr-HOPO-labeled antibody
-
Saline solution for injection
-
Anesthesia
-
Gamma counter
Procedure:
-
Administer the ⁸⁹Zr-HOPO-labeled antibody (e.g., 150 µCi) to the mice via tail vein injection.
-
At predetermined time points (e.g., 24, 48, 72, 144, 336 hours), euthanize a cohort of mice (n=4 per group).
-
Collect blood and dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each tissue.
Visualized Workflows
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for antibody conjugation and radiolabeling.
Caption: Experimental workflow for in vivo biodistribution studies.
Conclusion
The use of the this compound chelator for ⁸⁹Zr-based immuno-PET represents a significant advancement in the field. The superior in vivo stability of the ⁸⁹Zr-HOPO complex translates to lower non-target radiation dose and improved imaging contrast, which are critical for both preclinical research and potential clinical translation. The protocols and data presented here provide a robust framework for researchers to implement this technology in their own studies.
References
Application Notes and Protocols for Assessing Serum Stability of p-SCN-Bn-HOPO Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-SCN-Bn-HOPO (1-(4-isothiocyanatophenyl)-3-[6,17-dihydroxy-7,10,18,21-tetraoxo-27-(N-acetylhydroxylamino)-6,11,17,22-tetraazaheptaeicosane] thiourea) is a next-generation chelating agent designed for the stable complexation of radiometals, such as Zirconium-89 (⁸⁹Zr), for use in radioimmunoconjugates for positron emission tomography (PET) imaging.[1][2] The stability of these conjugates in serum is a critical parameter that influences their in vivo behavior, including target accumulation and off-target toxicity.[3][4] This document provides a detailed protocol for assessing the serum stability of this compound conjugated to proteins, such as monoclonal antibodies.
The this compound chelator is designed to form a stable thiourea bond with amine residues (e.g., lysine) on the surface of antibodies.[5] Once radiolabeled, the resulting radioimmunoconjugate's ability to retain the radionuclide in the presence of serum components is paramount for accurate imaging and dosimetry. Instability can lead to the release of the radiometal, which may result in undesirable accumulation in non-target tissues, such as bone.
Data Presentation
The serum stability of this compound conjugates is typically assessed by measuring the percentage of intact radioimmunoconjugate over time when incubated in human serum at 37°C. The following table summarizes representative quantitative data from published studies.
| Conjugate | Radionuclide | Serum Type | Incubation Time | Stability (% Intact) | Reference |
| ⁸⁹Zr-p-SCN-Bn-HOPO-Trastuzumab | ⁸⁹Zr | Human Serum | 7 days | 89.2 ± 0.9% | |
| ⁸⁹Zr-p-SCN-Bn-HOPO (unconjugated) | ⁸⁹Zr | Human Serum | 7 days | 97.5 ± 0.5% | |
| ⁸⁹Zr-3,4,3-(LI-1,2-HOPO) (unconjugated) | ⁸⁹Zr | Human Serum | 7 days | 98.8% | |
| ⁸⁹Zr-p-SCN-Bn-DFO-Trastuzumab (control) | ⁸⁹Zr | Human Serum | 7 days | 94.7 ± 0.7% |
Experimental Protocols
This section details the methodologies for antibody conjugation, radiolabeling, and serum stability assessment.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the conjugation of the isothiocyanate group of this compound to the primary amines of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Amine-free dialysis cassettes or centrifugal filters
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (e.g., Tris), exchange it into the Conjugation Buffer using a dialysis cassette or a centrifugal filter.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 4-18 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the unreacted chelator and byproducts by purifying the reaction mixture using a size-exclusion chromatography (SEC) column.
-
Alternatively, use dialysis or centrifugal filters to purify the conjugate.
-
-
Characterization:
-
Determine the concentration of the purified mAb-HOPO conjugate using a protein assay (e.g., BCA or A280).
-
The number of chelators per antibody can be determined using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of mAb-HOPO Conjugate with ⁸⁹Zr
This protocol outlines the radiolabeling of the purified mAb-HOPO conjugate with ⁸⁹Zr.
Materials:
-
Purified mAb-HOPO conjugate
-
⁸⁹Zr-oxalate solution
-
0.5 M HEPES buffer, pH 7.0-7.5
-
Metal-free water and reaction tubes
-
Radio-TLC system (e.g., iTLC-SG glass microfiber chromatography paper)
-
Mobile Phase: 50 mM Ethylenediaminetetraacetic acid (EDTA), pH 5.5
-
Size-exclusion chromatography column for purification
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add the purified mAb-HOPO conjugate.
-
Add HEPES buffer to maintain the pH between 7.0 and 7.5.
-
-
Radiolabeling:
-
Add the ⁸⁹Zr-oxalate solution to the conjugate mixture. The amount of ⁸⁹Zr will depend on the desired specific activity.
-
Incubate at room temperature for 1-3 hours.
-
-
Monitoring Reaction Progress:
-
Spot a small aliquot of the reaction mixture onto a radio-TLC strip.
-
Develop the strip using the 50 mM EDTA mobile phase. The ⁸⁹Zr-mAb-HOPO conjugate will remain at the origin, while free ⁸⁹Zr will migrate with the solvent front.
-
Determine the radiochemical yield using a radio-TLC scanner.
-
-
Purification of the Radiolabeled Conjugate:
-
Once the radiochemical yield is >95%, purify the ⁸⁹Zr-mAb-HOPO conjugate from any remaining free ⁸⁹Zr using a size-exclusion chromatography column.
-
Protocol 3: In Vitro Serum Stability Assay
This protocol describes the assessment of the stability of the purified ⁸⁹Zr-mAb-HOPO conjugate in human serum.
Materials:
-
Purified ⁸⁹Zr-mAb-HOPO conjugate
-
Human serum (commercially available or freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Radio-TLC system as described in Protocol 2
Procedure:
-
Incubation:
-
Aliquot the purified ⁸⁹Zr-mAb-HOPO conjugate into several tubes.
-
Add human serum to each tube to a final serum concentration of at least 50%.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 24, 48, 72, 96, and 168 hours), remove one sample tube from the incubator.
-
-
Analysis:
-
Analyze the sample at each time point using radio-TLC with a 50 mM EDTA mobile phase, as described in Protocol 2.
-
Quantify the percentage of radioactivity at the origin (corresponding to the intact ⁸⁹Zr-mAb-HOPO) and any radioactivity that has migrated (corresponding to released ⁸⁹Zr-EDTA).
-
-
Data Reporting:
-
Calculate the percentage of intact conjugate at each time point.
-
Plot the percentage of intact conjugate versus time to visualize the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing the serum stability of this compound conjugates.
Caption: Logical relationship between serum stability and in vivo performance of the conjugate.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Stability Analysis - Creative Biolabs [creative-biolabs.com]
- 5. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-SCN-Bn-HOPO
Welcome to the technical support center for the synthesis of the bifunctional chelator p-SCN-Bn-HOPO. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the original and the improved synthesis protocols for this compound?
A1: The primary differences lie in the number of steps, overall yield, and purification requirements. The original synthesis is a lengthy 9-step process plagued by low overall yields of approximately 1.4-1.5% and requires multiple, cumbersome HPLC purifications of intermediates.[1][2][3] The improved, more efficient synthesis consists of only four steps and significantly increases the overall yield to about 14.3%.[1][2] This newer method also eliminates the need for intermediate HPLC purifications, with preparative HPLC only required for the final product.
Q2: What is the most critical challenge in the synthesis of this compound?
A2: Historically, the most significant challenge has been the low overall yield and the complexity of the synthesis, which limited its widespread application. A key difficulty in some protocols is the selective monosubstitution of the spermine backbone, which can lead to the formation of di-, tri-, and tetra-substituted byproducts, complicating purification and reducing the yield of the desired product.
Q3: Why is the purification of intermediates difficult in the original synthesis?
A3: The original synthesis involves multiple steps where the reaction products have similar polarities, making separation by standard column chromatography challenging. This necessitates the use of preparative HPLC at multiple stages, which is time-consuming and can lead to significant product loss. The formation of various substituted spermine intermediates further complicates the purification process.
Q4: What are the typical side products in the reaction involving spermine?
A4: When reacting spermine to create the backbone of the chelator, common side products include unreacted spermine and di-, tri-, or even tetra-substituted spermine derivatives, in addition to the desired mono-substituted product. The improved synthesis strategy helps to limit the formation of these undesired products.
Q5: How is the final this compound product typically purified?
A5: The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).
Q6: What analytical techniques are used to characterize this compound?
A6: The successful synthesis and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Following the original 9-step synthesis protocol. | Adopt the improved 4-step synthesis which has been shown to increase the overall yield approximately tenfold (from ~1.4% to ~14.3%). |
| Formation of multiple spermine substitution byproducts. | In the improved synthesis, using the limiting reagent approach for the initial reaction with spermine can help to minimize the formation of undesired di-, tri-, and tetra-substituted products. | |
| Difficult Purification of Intermediates | Use of the original multi-step protocol requiring several HPLC purifications. | Switch to the 4-step synthesis which eliminates the need for HPLC purification of intermediates. In this improved method, one of the key intermediates precipitates out of the reaction mixture and can be isolated by simple filtration. |
| Presence of unreacted starting materials and side products with similar properties to the desired product. | Optimize reaction conditions to drive the reaction to completion. For the improved synthesis, washing the precipitated intermediate with acetone is an effective purification step. | |
| Poor Reactivity in Subsequent Steps | Impure starting materials from previous steps. | Ensure intermediates are pure before proceeding. The improved synthesis is advantageous as it avoids many of the problematic purification steps that can lead to impure intermediates. |
| Inconsistent Results | Variability in reaction conditions and reagent quality. | Strictly control reaction parameters such as temperature, reaction time, and solvent purity. Use high-quality reagents from reliable suppliers. |
Data Presentation
Comparison of this compound Synthesis Protocols
| Parameter | Original Synthesis | Improved Synthesis | Reference |
| Number of Steps | 9 | 4 | |
| Overall Yield | ~1.4% - 1.5% | ~14.3% | |
| Intermediate Purification | Multiple HPLC steps required | HPLC for intermediates is not required | |
| Final Product Purification | Preparative HPLC | Preparative HPLC |
Experimental Protocols
Key Methodologies from the Improved 4-Step Synthesis
The improved synthesis of this compound offers a more streamlined and higher-yielding alternative to the original protocol. The key advantages are the reduction in the number of synthetic steps and the elimination of challenging intermediate purifications.
Step 1: Synthesis of the Monosubstituted Spermine Intermediate This crucial first step involves the reaction of spermine with a suitable protected hydroxypyridinone precursor. The reaction conditions are optimized to favor the formation of the mono-adduct over di-, tri-, and tetra-substituted byproducts. In some methodologies, this step is performed using a limiting amount of the electrophilic reagent to control the degree of substitution.
Step 2: Formation of the Protected HOPO-Spermine Backbone The monosubstituted spermine intermediate is then reacted with additional protected hydroxypyridinone units to complete the chelating scaffold.
Step 3: Introduction of the Linker and Deprotection A linker containing a protected amine or nitro group is attached to the spermine backbone. This is followed by deprotection of the hydroxypyridinone groups and reduction of the nitro group to an amine, if necessary.
Step 4: Formation of the Isothiocyanate Group The final step is the conversion of the terminal amine on the linker to an isothiocyanate (SCN) group. This is often achieved by reaction with a reagent like di-2-pyridyl thiocarbonate. The final product, this compound, is then purified by preparative HPLC.
Visualizations
Synthesis Workflow Comparison
Caption: Comparison of the original and improved synthesis workflows for this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Navigating the Synthesis of p-SCN-Bn-HOPO: A Technical Support Hub
For researchers and professionals in drug development, the synthesis of the bifunctional chelator p-SCN-Bn-HOPO is a critical process, often presenting challenges that can impact yield and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the efficiency and success rate of your this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the improved four-step method, and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Mono-alkylation of spermine) | - Formation of di- and tri-substituted spermine byproducts.- Incomplete reaction.- Difficulty in separating the mono-substituted product from unreacted spermine. | - Slowly add the alkylating agent to the reaction mixture.- Use a specific molar ratio of spermine to the alkylating agent (refer to detailed protocol).- Monitor the reaction progress using TLC or LC-MS.- Employ preparative silica gel TLC with methanol as the eluent for effective separation. Unreacted spermine is not UV active, which aids in distinguishing the product.[1] |
| Precipitate formation is not observed in Step 3 (Deprotection) | - Incomplete reaction.- Presence of moisture in the reaction. | - Ensure the reaction is carried out under an inert (N2) atmosphere.- Use anhydrous solvents.- Allow the reaction to proceed overnight to ensure completion.- If no precipitate forms, concentrate the reaction mixture and attempt to induce precipitation by adding a non-polar solvent like diethyl ether. |
| Low overall yield of the final this compound product | - Inefficient conversion of the amine precursor to the isothiocyanate.- Degradation of the product during purification.- Suboptimal reaction conditions in any of the preceding steps. | - Use freshly prepared di-2-pyridyl thiocarbonate for the conversion.- Perform the final HPLC purification using a gradient optimized for the product to ensure good separation and minimize elution time.- Carefully review and optimize the conditions for each step of the synthesis. |
| Presence of impurities in the final product after HPLC | - Co-elution with side products.- Incomplete removal of reagents from the previous step. | - Adjust the HPLC gradient (e.g., slope, solvent composition) to improve peak resolution.- Ensure the intermediate from Step 3 is thoroughly washed and dried to remove any residual reagents before proceeding to the final step.- Consider a second purification step, such as a different chromatography technique, if significant impurities persist. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the improved four-step synthesis over the original nine-step method?
The improved four-step synthesis offers a significant increase in the overall yield, from approximately 1.4% to 14.3%.[2][3] It also streamlines the process by eliminating the need for cumbersome protection and deprotection steps for the spermine backbone and reduces the number of HPLC purifications required, with only the final product needing HPLC purification.[1]
Q2: I am having trouble with the mono-alkylation of spermine. What are the key factors for success in this step?
The key challenges in the mono-alkylation of spermine are controlling the stoichiometry to minimize the formation of multiply substituted byproducts and the subsequent purification. To address this, it is crucial to use the recommended molar ratios of reactants and to add the alkylating agent slowly. For purification, preparative silica gel TLC using methanol as the eluent has been shown to be effective in isolating the desired mono-substituted product.[1]
Q3: The original nine-step synthesis mentions difficulties with deprotection and purification. Can you elaborate on these?
The original synthesis involved multiple protection and deprotection steps, which are often not quantitative and can introduce impurities that are difficult to remove. Each of these steps required its own purification, frequently by HPLC, which is time-consuming and can lead to sample loss, thus contributing to the low overall yield.
Q4: What are the common side products in the improved synthesis of this compound?
Common side products include unreacted spermine from the first step and 3,4,3-(LI-1,2-HOPO) formed during the reaction. The unreacted spermine can potentially be recycled, and the 3,4,3-(LI-1,2-HOPO) can be isolated for other applications.
Q5: How can I confirm the identity and purity of my synthesized this compound?
The final product should be characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. Purity should be assessed by analytical HPLC.
Experimental Protocols
Comparison of Synthetic Routes
| Parameter | Original 9-Step Synthesis | Improved 4-Step Synthesis |
| Overall Yield | ~1.4% | 14.3% |
| Number of Steps | 9 | 4 |
| HPLC Purifications | Multiple intermediates and final product | Final product only |
| Protecting Groups | Required for spermine backbone | Not required |
Detailed Protocol for the Improved 4-Step Synthesis
Step 1: Mono-alkylation of Spermine
-
Dissolve spermine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of 2-(4-tertiarybutyl-aminophenyl)ethyl 4-methylbenzenesulfonate in acetonitrile.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product using preparative silica gel TLC with methanol as the eluent to isolate the mono-substituted spermine.
Step 2: Coupling with HOPO Acid Chloride
-
Dissolve the mono-substituted spermine from Step 1 in dichloromethane.
-
Add triethylamine (NEt3) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0°C.
-
Slowly add a solution of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude product. The overall yield for the first two steps is approximately 42%.
Step 3: Deprotection of Benzyl Groups
-
Dissolve the product from Step 2 in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -20°C.
-
Add a solution of boron trichloride (BCl3) in p-xylene dropwise. A white precipitate should form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Collect the precipitate by centrifugation, wash with dry acetone, and dry under vacuum. This step typically results in a quantitative yield (95%).
Step 4: Conversion to Isothiocyanate
-
Suspend the deprotected product from Step 3 in a mixture of acetonitrile and water.
-
Add triethylamine to dissolve the solid.
-
Add a solution of di-2-pyridyl thiocarbonate in acetonitrile.
-
Stir the reaction at room temperature for 1 hour.
-
Purify the final product, this compound, by preparative HPLC. The yield for this final step is approximately 36%.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the workflow of the improved four-step synthesis.
Caption: Workflow for the improved synthesis of this compound.
This logical diagram illustrates the troubleshooting process for low yield issues.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Technical Support Center: Optimizing p-SCN-Bn-HOPO to Antibody Conjugation
Welcome to the technical support center for p-SCN-Bn-HOPO antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for conjugating this compound to an antibody?
The conjugation of this compound to an antibody occurs through the reaction of the isothiocyanate group (-N=C=S) on the this compound with primary amine groups on the antibody.[1] This reaction primarily targets the ε-amino group of lysine residues, which are abundant on the surface of most antibodies, forming a stable thiourea bond.[1]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH for the reaction between an isothiocyanate and a primary amine is typically in the range of 8.0 to 9.5.[1] Under these slightly basic conditions, the lysine ε-amino groups are deprotonated and thus more nucleophilic, leading to efficient conjugation. It is crucial to use an amine-free buffer, such as sodium bicarbonate or phosphate buffer, to avoid competing reactions.[2]
Q3: What is the recommended starting molar ratio of this compound to antibody?
The molar ratio of this compound to the antibody is a critical parameter that determines the average number of chelators conjugated to each antibody, also known as the chelator-to-antibody ratio (CAR). A common starting point is a molar excess of 5- to 20-fold of this compound to the antibody.[3] However, the optimal ratio should be determined empirically for each specific antibody and application, as an excessively high ratio can negatively impact the antibody's immunoreactivity and pharmacokinetic properties.
Q4: How does the chelator-to-antibody ratio (CAR) affect the final conjugate?
The CAR can significantly impact the properties of the resulting immunoconjugate:
-
Increased Specific Activity: A higher CAR can lead to a higher specific activity after radiolabeling.
-
Decreased Immunoreactivity: An excessive CAR may lead to the modification of lysine residues within the antigen-binding sites (complementarity-determining regions or CDRs) of the antibody, potentially reducing its binding affinity.
-
Altered Pharmacokinetics: A high CAR can increase the hydrophobicity of the antibody, leading to faster clearance from circulation and increased uptake by the reticuloendothelial system in the liver and spleen.
Q5: How can I determine the final chelator-to-antibody ratio (CAR)?
Several methods can be used to determine the CAR:
-
Isotopic Dilution Assay: This method involves radiolabeling an aliquot of the conjugate and comparing its specific activity to that of the free radiolabeled chelator.
-
UV-Vis Spectroscopy: If the chelator has a distinct UV absorbance peak that is different from the antibody's absorbance at 280 nm, the CAR can be calculated by measuring the absorbance at both wavelengths.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a direct method to determine the mass of the conjugate, and the mass shift compared to the unconjugated antibody can be used to calculate the number of attached chelators.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Chelator-to-Antibody Ratio (CAR) | Suboptimal pH: The reaction pH may be too low for efficient conjugation. | Ensure the conjugation buffer is at a pH between 8.0 and 9.5. |
| Inactive this compound: The isothiocyanate group is susceptible to hydrolysis. | Use a fresh, high-quality stock of this compound. Prepare the solution immediately before use. | |
| Presence of Competing Amines: The antibody buffer may contain primary amines (e.g., Tris, glycine) or sodium azide. | Perform a buffer exchange of the antibody into an amine-free buffer (e.g., PBS, sodium bicarbonate) before conjugation. | |
| Insufficient Molar Ratio: The molar excess of this compound may be too low. | Increase the molar ratio of this compound to the antibody in a stepwise manner (e.g., from 5:1 to 10:1 or 20:1). | |
| Loss of Immunoreactivity | Conjugation at Antigen-Binding Site: Lysine residues in the CDRs may have been modified. | Reduce the molar ratio of this compound to the antibody to minimize random conjugation. Consider site-specific conjugation methods if preserving the binding site is critical. |
| Antibody Denaturation: Harsh reaction conditions (e.g., high temperature, extreme pH) can denature the antibody. | Perform the conjugation at a controlled temperature, typically room temperature or 4°C. Avoid extreme pH values. | |
| Conjugate Aggregation/Precipitation | High CAR: A high degree of conjugation can increase the hydrophobicity of the antibody, leading to aggregation. | Optimize the molar ratio to achieve a lower CAR. Analyze the conjugate for aggregates using size-exclusion chromatography (SEC). |
| High Concentration of Organic Co-solvent: If this compound is dissolved in an organic solvent like DMSO, a high final concentration in the reaction mixture can cause antibody precipitation. | Keep the final concentration of the organic co-solvent in the reaction mixture low (ideally <10% v/v). | |
| Inconsistent Results | Variability in Reagents: Batch-to-batch variation in this compound or the antibody can lead to inconsistent outcomes. | Qualify new batches of reagents before use in critical experiments. |
| Inaccurate Concentration Measurements: Errors in determining the concentrations of the antibody and chelator will affect the molar ratio. | Use accurate methods for protein concentration determination, such as UV-Vis spectroscopy (A280) or a BCA assay. | |
| Inconsistent Reaction Parameters: Variations in reaction time, temperature, or pH will lead to different results. | Standardize and carefully control all reaction parameters. |
Quantitative Data Summary
The following table summarizes the impact of the initial this compound to antibody molar ratio on the final average number of chelators per antibody and the resulting immunoreactivity, based on published data for similar isothiocyanate-based conjugations.
| Molar Ratio (Chelator:Antibody) | Average Chelators per Antibody (CAR) | Immunoreactivity (%) | Reference |
| 5:1 | 2.8 ± 0.2 | 92.4 ± 6.8 | |
| 10:1 | 6.4 ± 1.7 | 72.8 | |
| 50:1 | 11.0 ± 2.6 | 47.3 |
Note: Data for 10:1 and 50:1 ratios are from studies with p-NCS-Bz-DOTA, which has a similar reactive group to this compound.
Experimental Protocols
Detailed Methodology for this compound Antibody Conjugation
This protocol provides a general guideline for conjugating this compound to a monoclonal antibody.
1. Antibody Preparation:
- Perform a buffer exchange of the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). This can be achieved using dialysis, diafiltration, or a desalting column.
- Adjust the antibody concentration to 1-10 mg/mL.
2. This compound Solution Preparation:
- Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
3. Conjugation Reaction:
- Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 5:1, 10:1, 20:1) of this compound to the antibody.
- Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1-4 hours at room temperature.
4. Purification:
- Remove unreacted this compound and byproducts by purifying the antibody-HOPO conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
5. Characterization:
- Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
- Determine the chelator-to-antibody ratio (CAR) using a suitable method (see FAQ Q5).
- Assess the immunoreactivity of the conjugate using an appropriate assay (e.g., ELISA or a cell-binding assay).
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting decision tree for this compound conjugation.
References
troubleshooting low radiolabeling efficiency with p-SCN-Bn-HOPO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional chelator p-SCN-Bn-HOPO, particularly for radiolabeling with Zirconium-89 (⁸⁹Zr).
Troubleshooting Low Radiolabeling Efficiency
Low radiolabeling efficiency is a common challenge in the development of radioimmunoconjugates. This guide addresses potential causes and solutions in a step-by-step manner, from initial conjugation to the final radiolabeling reaction.
Problem Area 1: Issues with the this compound Chelator
Question: My radiolabeling yield is consistently low, and I suspect a problem with the chelator itself. What should I check?
Answer: The quality and handling of this compound are critical for successful conjugation and subsequent radiolabeling. Here are key factors to consider:
-
Purity and Storage: The synthesis of this compound can be complex, potentially leading to impurities that can interfere with the reaction.[1][2][3][4] Ensure you are using a high-purity product. The isothiocyanate (-SCN) functional group is susceptible to hydrolysis, which renders the chelator unable to conjugate to the antibody.[5] Store the chelator under dry conditions, as recommended by the supplier, to prevent degradation.
-
Age of the Chelator: Over time, the isothiocyanate group can degrade. Using an older batch of the chelator may result in lower conjugation efficiency.
| Parameter | Recommendation | Potential Impact of Deviation |
| Purity | >95% (verified by HPLC) | Impurities can compete in the conjugation reaction, lowering the yield of the desired product. |
| Storage | Store desiccated at recommended temperature | Moisture will lead to hydrolysis of the isothiocyanate group, preventing antibody conjugation. |
Problem Area 2: Inefficient Antibody-Chelator Conjugation
Question: How can I ensure that the this compound is efficiently conjugated to my antibody?
Answer: The conjugation step is crucial, as an insufficient number of chelators attached to the antibody will directly result in low radiolabeling. The reaction involves the formation of a stable thiourea bond between the isothiocyanate group of the chelator and primary amines (e.g., lysine residues) on the antibody.
-
Reaction pH: The pH of the reaction buffer is critical. A mildly basic pH (typically 8.5-9.5) is required to deprotonate the amine groups on lysine residues, making them nucleophilic and reactive with the isothiocyanate group.
-
Molar Ratio: The molar ratio of this compound to the antibody will determine the average number of chelators per antibody. A 5:1 to 20:1 molar excess of the chelator is a common starting point. Too low a ratio will result in insufficient chelation sites, while an excessively high ratio can lead to antibody aggregation or altered immunoreactivity.
-
Purification: After conjugation, it is essential to remove any unreacted this compound. Size exclusion chromatography (e.g., PD-10 columns) or spin filtration are effective methods. The presence of free chelator in the radiolabeling step will compete for the ⁸⁹Zr, leading to a lower apparent radiolabeling efficiency of the antibody.
| Parameter | Recommended Range | Potential Impact of Deviation |
| Conjugation pH | 8.5 - 9.5 | Lower pH reduces the reactivity of lysine amines; higher pH can denature the antibody. |
| Chelator:Antibody Molar Ratio | 5:1 to 20:1 | Too low: insufficient chelators per antibody. Too high: may cause aggregation or loss of function. |
| Reaction Time | 1 - 4 hours | Insufficient time leads to incomplete conjugation. |
| Temperature | Room Temperature or 37°C | Higher temperatures can accelerate the reaction but may also risk antibody denaturation. |
Problem Area 3: Issues with ⁸⁹Zr or Radiolabeling Conditions
Question: My antibody-HOPO conjugate appears to be fine, but the radiolabeling with ⁸⁹Zr is still inefficient. What could be the cause?
Answer: Several factors during the radiolabeling step itself can lead to poor outcomes.
-
Quality of ⁸⁹Zr: The ⁸⁹Zr solution should be free of competing metal ion contaminants. Iron (Fe³⁺), in particular, has a high affinity for hydroxypyridinone chelators like HOPO and can compete with ⁸⁹Zr for the binding sites. Using high-purity ⁸⁹Zr is essential.
-
Radiolabeling Buffer and pH: The radiolabeling reaction is typically performed at a pH of 6.8-7.2. Deviations from this range can lead to the formation of zirconium colloids or reduce the efficiency of chelation. The use of phosphate buffers should be avoided as phosphate can form insoluble complexes with zirconium, making it unavailable for chelation. HEPES buffer is a common and effective choice.
-
Reaction Time and Temperature: While the chelation of ⁸⁹Zr by HOPO is generally efficient at room temperature, allowing the reaction to proceed for 1-3 hours is recommended to ensure completion.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Radiolabeling pH | 6.8 - 7.2 | pH outside this range can lead to colloid formation or inefficient chelation. |
| Buffer | HEPES (0.25 - 1 M) | Phosphate buffers will cause precipitation of ⁸⁹Zr. |
| Temperature | Room Temperature | Elevated temperatures are generally not required and may harm the antibody. |
| Reaction Time | 1 - 3 hours | Shorter times may result in an incomplete reaction. |
| Metal Contaminants | As low as possible | Competing metals (e.g., Fe³⁺, Zn²⁺) will reduce ⁸⁹Zr incorporation. |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
-
Buffer Exchange: Prepare the antibody in a carbonate/bicarbonate buffer (0.1 M, pH 9.0) or another suitable amine-free buffer at the target pH. The antibody concentration should typically be in the range of 1-10 mg/mL.
-
Chelator Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add the desired molar equivalent of the this compound solution to the antibody solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Purification: Remove unconjugated this compound and exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4) using size exclusion chromatography (e.g., a PD-10 desalting column) or spin filtration with an appropriate molecular weight cutoff.
-
Quantification: Determine the final protein concentration and the average number of chelators per antibody using an appropriate method (e.g., isotopic dilution assay).
Protocol 2: Radiolabeling of HOPO-Conjugated Antibody with ⁸⁹Zr
-
⁸⁹Zr Preparation: To a solution of ⁸⁹Zr-oxalate in 1 M oxalic acid, add a neutralization buffer (e.g., 2 M Na₂CO₃) to adjust the pH to approximately 7. Then, add a suitable buffer such as HEPES (0.5 M, pH 7) to bring the final pH to 6.8-7.2.
-
Radiolabeling Reaction: Add the pH-adjusted ⁸⁹Zr solution to the purified HOPO-conjugated antibody. The typical volume ratio should be kept low to avoid excessive dilution of the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A common radio-TLC system involves using a mobile phase of 50 mM DTPA (pH 7) where the ⁸⁹Zr-HOPO-antibody remains at the origin and free ⁸⁹Zr moves with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below the desired level (e.g., >95%), purify the radiolabeled antibody using size exclusion chromatography to remove any remaining free ⁸⁹Zr.
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling.
Caption: Troubleshooting decision tree for low radiolabeling efficiency.
References
- 1. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of the bifunctional chelator this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of the Bifunctional Chelator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-SCN-Bn-HOPO
Welcome to the technical support center for the bifunctional chelator, p-SCN-Bn-HOPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
The primary challenges in purifying this compound are linked to its multi-step synthesis, which can generate several closely related impurities. Key difficulties include:
-
Removal of reaction side-products: The synthesis can result in incompletely substituted spermine backbone and the non-functionalized chelator 3,4,3-(LI-1,2-HOPO) as significant side-products.[1][2]
-
Difficult deprotection steps: The original synthetic route involved deprotection steps that were challenging and could lead to a complex mixture of products, complicating purification.[3][4]
-
Achieving high purity: Obtaining this compound with a purity greater than 95%, which is often required for subsequent applications like antibody conjugation and radiolabeling, necessitates efficient purification techniques like preparative HPLC.[3]
Q2: What is the expected overall yield for the synthesis and purification of this compound?
The overall yield is highly dependent on the synthetic route employed. The original 9-step synthesis had a very low overall yield of approximately 1.4%. An improved, more efficient 4-step synthesis has been developed, which significantly increases the overall yield to about 14.3%.
Q3: What are the recommended purification methods for this compound?
A combination of chromatographic techniques is typically used:
-
Column Chromatography: Silica gel column chromatography is often used for the purification of synthetic intermediates. A common eluent system is a gradient of methanol in dichloromethane (e.g., 2-4% methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the method of choice for the final purification of this compound to achieve high purity.
-
Size Exclusion Chromatography and Spin Filtration: These methods are used for the purification of the radiolabeled antibody-conjugate, ⁸⁹Zr-HOPO-trastuzumab, to separate the labeled antibody from smaller unbound components.
Q4: How is the purity of this compound and its conjugates assessed?
Purity is typically assessed using the following analytical techniques:
-
Quantitative HPLC analysis: Used to confirm the purity of the non-radioactive this compound, with a target of greater than 95%.
-
Radio-TLC: Used to monitor the progress of radiolabeling reactions and to assess the purity of the final radiolabeled compound.
-
Characterization: The final product is also characterized by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and structure.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low overall yield after purification | Inefficient synthetic route (e.g., the original 9-step synthesis). | Consider adopting the improved 4-step synthesis which has a significantly higher reported yield (14.3% vs 1.4%). |
| Incomplete reactions or significant side-product formation. | Optimize reaction conditions at each step. Monitor reaction progress closely using TLC or LC-MS to ensure completion. | |
| Presence of multiple spots/peaks on TLC/HPLC of the crude product | Formation of side-products such as 3,4,3-(LI-1,2-HOPO) and unreacted spermine. | Isolate the desired product using preparative HPLC. It may be possible to isolate and recycle unreacted spermine. |
| Incomplete deprotection of protecting groups. | Ensure deprotection reactions go to completion. This may require adjusting reaction time, temperature, or reagent stoichiometry. | |
| Difficulty in separating the product from impurities by column chromatography | Similar polarities of the product and impurities. | Optimize the solvent system for column chromatography. A shallow gradient elution may improve separation. If co-elution persists, preparative HPLC is the recommended next step. |
| Final product purity is below 95% after preparative HPLC | Suboptimal HPLC method (e.g., poor resolution, column overloading). | Optimize the preparative HPLC method, including the mobile phase gradient, flow rate, and column type. Inject smaller amounts of the crude product to avoid overloading the column. |
| Degradation of the product during purification or workup. | Handle the compound at low temperatures and use purified solvents. Ensure the pH of the solutions is controlled, especially if the compound is pH-sensitive. |
Quantitative Data Summary
| Parameter | Original 9-Step Synthesis | Improved 4-Step Synthesis | Reference |
| Overall Yield | ~1.4% | 14.3% | |
| Number of HPLC Purifications | Multiple | One (final step) | |
| Purity Target (Final Product) | >95% | >95% | |
| Specific Activity of ⁸⁹Zr-labeled conjugate | ~2 mCi/mg | ~2 mCi/mg |
Experimental Protocols
1. General Protocol for Silica Gel Column Chromatography of Synthetic Intermediates
This is a general guideline; specific conditions should be optimized based on the polarity of the intermediate.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient is from 0% to 4% methanol in dichloromethane.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified intermediate.
-
2. Representative Protocol for Final Purification by Preparative HPLC
-
Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable modifier.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal volume of the mobile phase or a suitable solvent (e.g., DMSO).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of Solvent B into Solvent A. The specific gradient will need to be optimized based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
Visualizations
Caption: General workflow for the purification and quality control of this compound.
Caption: Decision tree for troubleshooting low purity issues during HPLC purification.
References
Technical Support Center: Preventing Aggregation of Antibody-p-SCN-Bn-HOPO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and formulation of antibody-p-SCN-Bn-HOPO conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in antibody-p-SCN-Bn-HOPO conjugates?
A1: Aggregation of antibody-p-SCN-Bn-HOPO conjugates is a multifactorial issue primarily driven by a decrease in the conformational and colloidal stability of the antibody after conjugation. Key contributing factors include:
-
Increased Hydrophobicity: The p-SCN-Bn-HOPO chelator and the metallic radioisotope it carries can be hydrophobic. Their conjugation to the antibody surface increases the overall hydrophobicity of the conjugate, promoting self-association to minimize exposure of these hydrophobic regions to the aqueous environment.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of chelators conjugated per antibody (high DAR) increases the likelihood of aggregation. This is because a higher DAR can lead to greater disruption of the antibody's native structure and expose more hydrophobic patches.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer play a critical role in protein stability.[2][3] If the buffer pH is close to the isoelectric point (pI) of the conjugate, its net charge will be minimal, reducing electrostatic repulsion and increasing the propensity for aggregation. Similarly, low ionic strength can lead to increased electrostatic interactions that may not be favorable for stability.
-
Presence of Impurities: Residual unconjugated chelator, organic solvents used to dissolve the chelator, or other contaminants can induce aggregation.
-
Physical Stress: Manufacturing and handling processes such as stirring, filtration, and freeze-thaw cycles can introduce physical stress, leading to denaturation and aggregation. Exposure to light can also induce aggregation, especially if the chelator or other components are photosensitive.
Q2: How can I prevent aggregation before and during the conjugation reaction?
A2: Proactive measures during the pre-conjugation and conjugation steps are crucial for minimizing aggregation.
-
Antibody Purity and Formulation: Start with a highly pure antibody (>95%) in a suitable buffer. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) should be avoided as they can interfere with the conjugation reaction. A buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) is recommended.
-
Optimize Conjugation Chemistry:
-
Control the DAR: Carefully control the molar ratio of this compound to the antibody to achieve a desired, lower DAR. A common starting point is a 10- to 50-fold molar excess of the chelator.
-
pH of Reaction: The conjugation of the isothiocyanate group (SCN) of this compound to primary amines (lysine residues) on the antibody is most efficient at a slightly alkaline pH (typically 8.0-9.5). However, to minimize aggregation, it's crucial to ensure this pH is not too close to the antibody's pI.
-
-
Minimize Organic Solvents: If the this compound chelator is dissolved in an organic solvent like DMSO or DMF, use the lowest possible volume to avoid destabilizing the antibody.
Q3: What formulation strategies can I use to improve the stability of my antibody-p-SCN-Bn-HOPO conjugate?
A3: A well-designed formulation is key to long-term stability. Consider the following strategies:
-
Buffer Selection and pH Optimization: Screen a variety of buffers (e.g., citrate, histidine, phosphate) and pH values to find the optimal conditions for your specific conjugate. Generally, a pH range of 5.0-6.5 is found to be stable for many monoclonal antibodies.
-
Control of Ionic Strength: The effect of ionic strength on stability can be complex. Increasing salt concentration (e.g., with NaCl) can sometimes decrease aggregation by screening electrostatic interactions. However, for some antibodies, increased ionic strength can be destabilizing. Therefore, it is important to screen a range of salt concentrations.
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are commonly used at low concentrations (e.g., 0.01%) to prevent surface-induced aggregation and aggregation caused by mechanical stress.
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose and trehalose can stabilize proteins in both liquid and lyophilized formulations by promoting a more compact, native-like structure.
-
Troubleshooting Guides
Issue 1: Increased aggregation detected by Size Exclusion Chromatography (SEC) after conjugation.
| Possible Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction by reducing the molar excess of the this compound chelator. Characterize the DAR to correlate it with the level of aggregation. |
| Inappropriate Buffer Conditions during Conjugation | Ensure the conjugation buffer pH is not close to the isoelectric point (pI) of the antibody. Perform a buffer exchange to an appropriate buffer (e.g., PBS, pH 7.4) before conjugation. |
| Presence of Organic Solvent | Minimize the volume of organic solvent (e.g., DMSO, DMF) used to dissolve the chelator. Add the chelator solution to the antibody solution slowly while gently stirring. |
| Antibody Quality | Ensure the starting antibody is of high purity (>95%) and free of aggregates. |
Issue 2: Conjugate precipitates out of solution during storage.
| Possible Cause | Recommended Action |
| Suboptimal Formulation | Conduct a formulation screening study to identify the optimal buffer, pH, and excipients for your conjugate. This may involve testing different buffers (citrate, histidine), pH levels (5.0-7.0), and the addition of stabilizers like polysorbates (0.01-0.1%) and sugars (1-10%). |
| Inappropriate Storage Temperature | Store the conjugate at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles. If long-term storage is required, consider lyophilization in the presence of cryoprotectants like sucrose or trehalose. |
| High Protein Concentration | High protein concentrations can increase the likelihood of aggregation. If possible, store the conjugate at a lower concentration. |
Data Presentation: Impact of Formulation on Aggregation
The following tables summarize quantitative data on how different formulation parameters can affect antibody and ADC aggregation. While specific data for this compound conjugates is limited, these examples with monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) provide valuable guidance.
Table 1: Effect of pH and Temperature Stress on ADC Aggregation
| Condition | % Monomer | % Aggregate | % Fragment |
| Trastuzumab (Control) | 99.8 | 0.2 | 0.0 |
| Trastuzumab (Stressed) | 71.3 | 15.6 | 13.1 |
| ADC (Control) | 99.7 | 0.3 | 0.0 |
| ADC (Stressed) | 54.2 | 30.5 | 15.3 |
| *Stressed conditions involved pH cycling (6.0 -> 1.0 -> 10.0 -> 6.0) followed by incubation at 60°C for 60 minutes. Data adapted from an Agilent Technologies application note. |
Table 2: Effect of Polysorbate 80 Concentration on mAb Aggregation
| Polysorbate 80 Conc. | % Monomer Decrease (4 weeks at 25°C) | % Monomer Decrease (4 weeks at 50°C) |
| 0.00% | ~0% | Not specified |
| 0.01% | ~0% | Not specified |
| 0.10% | ~0% | Not specified |
| 1.00% | ~3% | ~4% |
| Data adapted from a study on the effect of Polysorbate 80 on a monoclonal antibody. A decrease in monomer percentage corresponds to an increase in aggregation. |
Experimental Protocols
Protocol 1: Buffer Exchange using a Spin Column
This protocol is for exchanging the buffer of an antibody solution prior to conjugation.
Materials:
-
Antibody solution
-
Spin column with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa for antibodies.
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Add up to 0.5 mL of the antibody solution to the spin cartridge.
-
Centrifuge for 1 to 3 minutes at the recommended speed (e.g., 15,000 x g) to reduce the buffer volume to approximately 100 µL.
-
Discard the flow-through from the collection tube.
-
Add 400 µL of the desired conjugation buffer to the antibody in the spin cartridge.
-
Centrifuge again for 1 to 3 minutes to reduce the volume to 100 µL.
-
Discard the flow-through.
-
Repeat steps 4-6 at least 5 times to ensure efficient buffer exchange.
-
After the final spin, recover the concentrated, buffer-exchanged antibody from the spin cartridge.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for analyzing the aggregation of antibody-p-SCN-Bn-HOPO conjugates using SEC-HPLC.
Materials:
-
Antibody-p-SCN-Bn-HOPO conjugate sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the antibody conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first as they are larger, followed by the monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 3: Monitoring Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
Antibody-p-SCN-Bn-HOPO conjugate sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Filter the antibody conjugate sample through a 0.22 µm filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (can be approximated as that of water), and the measurement temperature.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will generate an intensity-based size distribution.
-
Data Analysis: Analyze the size distribution to identify the presence of larger species (aggregates) in addition to the main monomer peak. The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which may indicate the presence of aggregates. A PDI of less than 0.2 is generally considered to indicate a monodisperse sample.
Mandatory Visualizations
Caption: Workflow for antibody-p-SCN-Bn-HOPO conjugation and analysis.
Caption: Logical workflow for troubleshooting aggregation.
References
- 1. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing in vivo instability of 89Zr-p-SCN-Bn-HOPO conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 89Zr-p-SCN-Bn-HOPO conjugates. The information addresses common issues related to in vivo instability and offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using p-SCN-Bn-HOPO over p-SCN-Bn-DFO for 89Zr chelation?
A1: The primary advantage of this compound is its superior in vivo stability.[1][2][3] The 89Zr4+ cation has a preference for forming eight-coordinate complexes.[4][5] this compound is an octadentate chelator, meaning it can fully coordinate with the zirconium ion. In contrast, p-SCN-Bn-DFO is a hexadentate chelator, leading to a suboptimal complex from which 89Zr can be released in vivo. This release results in the accumulation of osteophilic (bone-seeking) free 89Zr4+ in mineral bone, which can compromise PET imaging of bone metastases and increase the radiation dose to the bone marrow.
Q2: I'm observing high bone uptake in my in vivo studies with 89Zr-HOPO conjugates. What could be the cause?
A2: While 89Zr-HOPO conjugates are designed to reduce bone uptake, several factors could contribute to unexpected accumulation:
-
Incomplete Chelation: Ensure that the radiolabeling reaction has gone to completion and that all free 89Zr has been removed during purification.
-
Compromised Ligand Integrity: The synthesis of this compound can be challenging. Impurities or degradation of the chelator can lead to less stable complexes. It is crucial to use a highly pure and well-characterized this compound ligand.
-
Antibody-Specific Effects: While less common, the microenvironment created by the antibody's side chains could potentially influence the stability of the 89Zr-HOPO complex.
-
Incorrect HOPO Isomer: Different isomers of HOPO exist (e.g., 1,2-HOPO, 2,3-HOPO, 3,2-HOPO). Studies have shown that conjugates made with 2,3-HOPO or 3,2-HOPO did not exhibit higher stability than 89Zr-DFO conjugates and, in some cases, resulted in higher bone uptake. The 3,4,3-(LI-1,2-HOPO) backbone has demonstrated superior in vivo stability.
Q3: My in vitro serum stability assay shows slightly lower stability for my 89Zr-HOPO-antibody conjugate compared to the 89Zr-DFO-antibody conjugate. Should I be concerned?
A3: Not necessarily. Some studies have reported that while 89Zr-HOPO complexes alone are highly stable in serum, the antibody-conjugated form can show slightly decreased stability compared to their DFO counterparts in vitro. However, the in vivo biodistribution data consistently and overwhelmingly demonstrates the superiority of 89Zr-HOPO-trastuzumab in reducing bone uptake. This suggests that in vitro serum stability assays alone may not be fully predictive of in vivo performance, and the reduced bone uptake is the ultimate indicator of a more stable complex in a biological system.
Q4: What are the optimal conditions for radiolabeling my HOPO-conjugated antibody with 89Zr?
A4: Radiolabeling of HOPO-conjugated antibodies with 89Zr can be performed under mild conditions. Typically, the reaction is carried out at room temperature in a pH range of 6.8-7.2. The reaction progress should be monitored by radio-TLC, and labeling is often quantitative within 1-3 hours.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Bone Uptake in PET/CT Scans | 1. Release of free 89Zr4+ due to incomplete chelation. 2. Use of a suboptimal HOPO isomer (e.g., 2,3-HOPO). 3. Degradation of the this compound chelator. | 1. Optimize radiolabeling conditions (pH, temperature, incubation time) and ensure efficient removal of unchelated 89Zr using size-exclusion chromatography. 2. Verify the use of a bifunctional derivative of 3,4,3-(LI-1,2-HOPO). 3. Use freshly synthesized or properly stored this compound from a reputable source. An improved, more efficient synthesis has been reported which may increase availability and quality. |
| Low Radiolabeling Efficiency | 1. Suboptimal pH of the reaction mixture. 2. Presence of competing metal ions. 3. Inactive this compound chelator. | 1. Adjust the pH of the 89Zr-oxalate solution to 6.8-7.2 before adding it to the conjugated antibody. 2. Use metal-free buffers and labware. 3. Confirm the integrity of the chelator via analytical methods. |
| Decreased Immunoreactivity of the Conjugate | 1. The conjugation process may have modified lysine residues in the antigen-binding site of the antibody. 2. Harsh labeling conditions (though HOPO labeling is typically mild). | 1. Reduce the molar ratio of chelator to antibody during the conjugation reaction to decrease the average number of chelates per antibody. 2. Ensure radiolabeling is performed at room temperature and neutral pH. |
| Inconsistent Results Between Batches | 1. Variation in the number of chelators per antibody. 2. Differences in the purity of the 89Zr. | 1. Implement a consistent protocol for antibody-chelator conjugation and determine the average number of chelates per antibody for each batch. 2. Use high-purity 89Zr from a reliable supplier. |
Data Summary Tables
Table 1: In Vitro Stability of 89Zr-Chelates
| Complex | Stability in Human Serum (7 days) | Stability in EDTA Challenge |
| 89Zr-DFO | ~98.3% (as free ligand) | Vulnerable to transchelation, especially at lower pH. |
| 89Zr-HOPO | ~98.8% (as free ligand) | Highly stable; resistant to transchelation by a 100-fold excess of EDTA. |
| 89Zr-DFO-Trastuzumab | ~94.7% | - |
| 89Zr-HOPO-Trastuzumab | ~89.2% | - |
Note: While the in vitro serum stability of the antibody conjugate appears slightly lower for HOPO, the in vivo data demonstrates its superior stability.
Table 2: In Vivo Biodistribution Data (Comparison of 89Zr-DFO-Trastuzumab and 89Zr-HOPO-Trastuzumab in mice with BT474 tumors)
| Organ | 89Zr-DFO-Trastuzumab (%ID/g at 336h) | 89Zr-HOPO-Trastuzumab (%ID/g at 336h) |
| Bone | 17.0 ± 4.1 | 2.4 ± 0.3 |
| Tumor | >2 times higher than 89Zr-HOPO-trastuzumab | - |
| Tumor:Bone Ratio | - | >3 times higher than 89Zr-DFO-trastuzumab |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
-
Buffer Exchange: Prepare the antibody (e.g., trastuzumab) in a suitable buffer for conjugation, such as 0.1 M sodium bicarbonate (pH 9.0), at a concentration of 2-10 mg/mL.
-
Chelator Preparation: Dissolve this compound in DMSO to a concentration of 2-5 mM.
-
Conjugation Reaction: Add the this compound solution to the antibody solution to achieve a desired molar excess of the chelator (e.g., 5-fold molar excess). Ensure the final DMSO concentration is below 5%.
-
Incubation: Gently mix the reaction mixture and incubate at 37°C for 1 hour.
-
Purification: Remove unconjugated chelator by size-exclusion chromatography (e.g., using a PD-10 column) with saline or another suitable buffer.
-
Characterization: Determine the concentration of the final conjugate and, if possible, the average number of chelators per antibody.
Protocol 2: Radiolabeling of HOPO-Antibody Conjugate with 89Zr
-
Reagent Preparation:
-
Place the HOPO-antibody conjugate in a reaction vial.
-
Use a solution of [89Zr]Zr-oxalate in 1 M oxalic acid.
-
-
pH Adjustment: In a separate vial, neutralize the required amount of [89Zr]Zr-oxalate solution with 2 M Na2CO3 to a pH of 6.8-7.2. Use a buffer such as 0.25-1 M HEPES to stabilize the pH.
-
Radiolabeling Reaction: Add the neutralized 89Zr solution to the HOPO-antibody conjugate.
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours.
-
Quality Control: Monitor the radiolabeling efficiency using radio-TLC.
-
Purification: Purify the 89Zr-HOPO-antibody conjugate from unreacted 89Zr using a PD-10 desalting column.
Protocol 3: In Vitro Serum Stability Assay
-
Sample Preparation: Add a small volume (e.g., 100 µL) of the purified 89Zr-HOPO-antibody conjugate to a larger volume (e.g., 900 µL) of human serum.
-
Incubation: Incubate the samples at 37°C with gentle agitation for a set period (e.g., up to 7 days).
-
Analysis: At various time points, analyze the samples by radio-TLC to determine the percentage of intact radiolabeled antibody conjugate.
Visualizations
Caption: Experimental workflow for preparing and testing 89Zr-HOPO-antibody conjugates.
Caption: Comparison of 89Zr chelation by DFO and HOPO ligands.
References
- 1. This compound: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing p-SCN-Bn-HOPO Radiolabeling
Welcome to the technical support center for p-SCN-Bn-HOPO radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiolabeling?
The bifunctional chelator this compound is a derivative of 3,4,3-(LI-1,2-HOPO) designed for covalently attaching to biomolecules, such as antibodies, for positron emission tomography (PET) imaging.[1][2] It is particularly noted for its strong and stable chelation of Zirconium-89 (⁸⁹Zr), offering significant advantages over the more commonly used chelator, p-SCN-Bn-DFO.[1][2] The primary benefit of this compound is the superior in vivo stability of the resulting radioimmunoconjugate, which leads to markedly lower accumulation of radioactivity in non-target tissues like bone.[3]
Q2: What are the key steps in the this compound radiolabeling workflow?
The overall process can be broken down into two main stages:
-
Conjugation: The isothiocyanate group (-SCN) of this compound reacts with primary amines (e.g., lysine residues) on the antibody to form a stable thiourea bond.
-
Radiolabeling: The HOPO chelator, now conjugated to the antibody, is incubated with the radionuclide (e.g., ⁸⁹Zr) under specific conditions to form the final radioimmunoconjugate.
Q3: What are the optimal reaction conditions for the conjugation step?
Successful conjugation of this compound to an antibody requires a basic environment to ensure that the primary amine groups on the antibody are deprotonated and thus nucleophilic. While specific protocols may vary, a common approach involves using a buffer with a pH of around 9.0.
Q4: What are the recommended conditions for the radiolabeling step with ⁸⁹Zr?
Radiolabeling of this compound-conjugated antibodies with ⁸⁹Zr is typically performed under mild conditions. A neutral pH of approximately 7.0 is generally used, and the reaction can proceed efficiently at room temperature.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency (Low Chelator-to-Antibody Ratio)
-
Possible Cause 1: Incorrect pH of Conjugation Buffer.
-
Solution: Ensure the pH of your conjugation buffer is between 8.5 and 9.5. The reactivity of the isothiocyanate group with primary amines is highly pH-dependent.
-
-
Possible Cause 2: Presence of Primary Amines in the Antibody Buffer.
-
Solution: Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with this compound. Exchange the antibody into a non-amine-containing buffer like sodium bicarbonate or borate buffer prior to conjugation.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: The isothiocyanate group is susceptible to hydrolysis. Ensure that the this compound is stored under dry conditions and at the recommended temperature (-20°C or -80°C). Prepare the solution of the chelator in an anhydrous solvent like DMSO immediately before use.
-
Issue 2: Low Radiolabeling Yield
-
Possible Cause 1: Suboptimal pH for Radiolabeling.
-
Solution: For ⁸⁹Zr, the radiolabeling reaction with HOPO is most efficient at a neutral pH (around 7.0). Ensure that the pH of the reaction mixture is properly adjusted after any preceding steps that may have altered it.
-
-
Possible Cause 2: Presence of Competing Metal Contaminants.
-
Solution: Trace metal impurities in buffers or on labware can compete with the radionuclide for the chelator. Use high-purity, metal-free reagents and acid-washed plasticware. Consider treating buffers with a chelating resin to remove any potential metal contaminants.
-
-
Possible Cause 3: Incorrect Molar Ratio of Reactants.
-
Solution: While the optimal molar ratio can vary, ensure that you are using a sufficient excess of the chelator during the conjugation step to achieve the desired number of chelators per antibody.
-
Issue 3: Poor In Vivo Stability (e.g., High Bone Uptake)
-
Possible Cause 1: Incomplete Chelation.
-
Solution: Ensure that the radiolabeling reaction has gone to completion by monitoring the progress with radio-TLC. Incomplete chelation can lead to the release of the free radionuclide in vivo.
-
-
Possible Cause 2: Radiolysis.
-
Solution: High levels of radioactivity can damage the antibody-chelator conjugate. If you are working with high specific activities, consider optimizing the purification method to promptly remove any radiolytic byproducts.
-
Experimental Protocols & Data
Experimental Workflow for ⁸⁹Zr-HOPO-Trastuzumab Preparation
This workflow outlines the key steps for the conjugation of this compound to the antibody trastuzumab and subsequent radiolabeling with ⁸⁹Zr.
Caption: Experimental workflow for the preparation of ⁸⁹Zr-HOPO-Trastuzumab.
Logical Troubleshooting Flow for Low Radiolabeling Yield
This diagram provides a step-by-step guide to diagnosing the cause of low radiolabeling efficiency.
Caption: Troubleshooting logic for low radiolabeling yield.
Quantitative Data Summary
| Parameter | This compound | p-SCN-Bn-DFO | Reference |
| Chelator-to-Antibody Ratio | 2.8 ± 0.2 | 2.0 ± 0.5 | |
| Radiolabeling Conditions | pH 7, Room Temperature | pH 7, Room Temperature | |
| Radiolabeling Time | 1 - 3 hours | 1 - 3 hours | |
| Specific Activity | ~2 mCi/mg | ~2 mCi/mg | |
| Serum Stability (7 days) | ~90% (conjugated) | ~95% (conjugated) | |
| Bone Uptake (%ID/g at 336h) | 2.4 | 17.0 |
This table summarizes the key quantitative parameters for the radiolabeling of trastuzumab with ⁸⁹Zr using both this compound and p-SCN-Bn-DFO, as reported in the literature.
References
Validation & Comparative
A Head-to-Head Battle for 89Zr: p-SCN-Bn-HOPO versus DFO in Immuno-PET Imaging
For researchers, scientists, and drug development professionals navigating the landscape of Zirconium-89 (89Zr) chelation for positron emission tomography (PET) imaging, the choice of chelator is a critical determinant of imaging quality and diagnostic accuracy. The long-standing gold standard, Desferrioxamine (DFO), is increasingly challenged by a promising contender: p-SCN-Bn-HOPO. This guide provides an objective, data-driven comparison of these two chelators, empowering you to make an informed decision for your radiopharmaceutical development.
The ideal chelator for 89Zr, a radionuclide favored for antibody-based PET imaging due to its half-life that complements the biological half-life of antibodies, must form a highly stable complex to prevent the release of the radiometal in vivo.[1] Free 89Zr4+ is known to accumulate in the bone, leading to a high background signal that can obscure the detection of bone metastases and compromise overall image clarity.[1][2] This guide delves into the comparative performance of this compound and DFO, focusing on radiolabeling efficiency, stability, and in vivo performance.
Quantitative Performance Metrics: A Tabular Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and DFO for 89Zr chelation.
| Parameter | This compound | p-SCN-Bn-DFO | Reference |
| Average Chelates per Antibody | 2.8 ± 0.2 | 2.0 ± 0.5 | [2] |
| Specific Activity (mCi/mg) | ~2 | ~2 | [2] |
Table 1: Conjugation and Radiolabeling Efficiency. This table compares the efficiency of conjugating the chelators to the antibody trastuzumab and the subsequent radiolabeling with 89Zr.
| Complex | Stability after 7 days in human serum (%) | Reference |
| 89Zr-ligand | 97.5 ± 0.5 | 97.7 ± 0.2 |
| 89Zr-ligand-trastuzumab | 89.2 ± 0.9 | 94.7 ± 0.7 |
Table 2: In Vitro Serum Stability. This table shows the stability of the 89Zr-chelator complexes, both as standalone ligands and conjugated to trastuzumab, after a 7-day incubation in human serum at 37°C.
| Parameter (%ID/g at 336h) | 89Zr-HOPO-trastuzumab | 89Zr-DFO-trastuzumab | Reference |
| Tumor Uptake | 61.9 ± 26.4 | 138.2 ± 35.3 | |
| Bone Uptake | 2.4 ± 0.3 | 17.0 ± 4.1 | |
| Tumor:Bone Ratio | 25.8 | 8.1 | |
| Tumor:Blood Ratio | 14.4 | 31.4 |
Table 3: In Vivo Biodistribution in BT474 Tumor-Bearing Mice. This table presents the biodistribution data of 89Zr-labeled trastuzumab with both chelators at 336 hours post-injection, highlighting the significant difference in bone accumulation.
In Vivo Performance: The Decisive Factor
While both this compound and DFO demonstrate efficient radiolabeling, their in vivo behavior sets them apart. The significantly lower bone uptake observed with 89Zr-HOPO-trastuzumab is a clear indicator of its superior in vivo stability. Although the absolute tumor uptake was higher for the 89Zr-DFO conjugate in one study, the drastically improved tumor-to-bone ratio achieved with the 89Zr-HOPO conjugate offers a distinct advantage for clearer imaging, particularly in the context of detecting bone metastases. The reduced bone uptake with this compound provides strong evidence that it forms a more robust complex with 89Zr4+ in a biological system, minimizing the release of the free radiocation.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the key experimental protocols employed in the comparative studies.
Ligand-Antibody Conjugation
The bifunctional chelators, this compound and p-SCN-Bn-DFO, are conjugated to the antibody (e.g., trastuzumab) via the formation of a thiourea bond with the amine side chain of lysine residues. Typically, a 5:1 molar ratio of chelator to antibody is used in the reaction mixture. The average number of chelators conjugated per antibody can be determined using an isotopic dilution assay.
89Zr Radiolabeling
The antibody-chelator conjugate is radiolabeled with 89Zr. The 89Zr solution is typically supplied in oxalic acid and the pH is adjusted to a neutral range (6.8-7.5) using a buffer such as HEPES or sodium carbonate. The antibody-chelator conjugate is then added to the pH-adjusted 89Zr solution and incubated at room temperature or 37°C. The radiolabeling efficiency is monitored by techniques like radio-TLC.
Serum Stability Studies
The stability of the 89Zr-labeled antibody-chelator conjugates is assessed by incubating them in human serum at 37°C for an extended period, typically 7 days. At various time points, aliquots are analyzed by methods such as radio-TLC to quantify the percentage of intact radiolabeled antibody.
In Vivo PET Imaging and Biodistribution
Animal models, such as nude mice bearing tumor xenografts (e.g., BT474), are injected with the 89Zr-labeled antibody conjugates. PET imaging is performed at different time points post-injection to visualize the distribution of the radiotracer. Following the final imaging session, the animals are euthanized, and various organs and tissues are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram (%ID/g) of tissue.
Experimental Workflow
Caption: A schematic overview of the experimental process for comparing 89Zr chelators.
Conclusion: A Superior Alternative for Stable 89Zr Chelation
The available data strongly suggests that this compound is a superior bifunctional chelator for 89Zr compared to DFO for immuno-PET applications. Its ability to form a more stable complex with 89Zr in vivo leads to significantly reduced bone uptake, resulting in improved image contrast and potentially more accurate disease staging, especially in cases involving bone metastases. While DFO has been the workhorse for 89Zr chelation, the compelling evidence in favor of this compound positions it as a highly promising alternative that can contribute to the development of safer and more effective 89Zr-based radiopharmaceuticals. Researchers and drug developers are encouraged to consider the advantages of this compound for their future immuno-PET projects.
References
A Head-to-Head Battle for Stability: p-SCN-Bn-HOPO Outshines DFO for In Vivo Applications
For researchers and drug development professionals in the field of radiopharmaceuticals, the in vivo stability of chelators is a critical parameter determining the efficacy and safety of targeted imaging and therapeutic agents. This guide provides a detailed comparison of two prominent chelators, p-SCN-Bn-HOPO and Desferrioxamine (DFO), with a focus on their in vivo stability when complexed with Zirconium-89 (⁸⁹Zr), a widely used positron-emitting radionuclide for immuno-PET imaging.
The current gold standard, DFO, has been plagued by concerns over the in vivo release of the ⁸⁹Zr radiometal, leading to off-target accumulation in bone tissue.[1][2] This not only compromises imaging quality but also raises concerns about unnecessary radiation doses to non-target organs.[1] Emerging evidence strongly suggests that this compound, a bifunctional derivative of the octadentate hydroxypyridinone chelator 3,4,3-(LI-1,2-HOPO), offers a more stable alternative, significantly mitigating the issue of in vivo metal release.[3][4]
Quantitative Comparison of In Vivo Stability
The most compelling evidence for the superior in vivo stability of this compound comes from biodistribution studies in preclinical models. A key indicator of chelator instability is the accumulation of free ⁸⁹Zr in the bones. The data presented below, derived from studies comparing ⁸⁹Zr-labeled trastuzumab (an antibody) conjugated with either this compound or p-SCN-Bn-DFO, clearly demonstrates the advantage of the HOPO chelator.
| Parameter | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab | Reference |
| Bone Uptake (%ID/g at 336h) | 17.0 | 2.4 | |
| Tumor-to-Bone Ratio | Lower | More than 3 times higher |
These results show a dramatic, more than seven-fold reduction in bone uptake for the HOPO-based radiopharmaceutical, providing strong evidence for the superior stability of the ⁸⁹Zr-HOPO complex in a biological system. While absolute tumor uptake was noted to be higher for the ⁸⁹Zr-DFO-trastuzumab in one study, the significantly improved tumor-to-bone ratio with ⁸⁹Zr-HOPO-trastuzumab can lead to clearer images and more accurate detection of bone metastases.
In vitro serum stability studies, while not always fully predictive of in vivo performance, provide additional insights.
| Parameter | ⁸⁹Zr-DFO Complex | ⁸⁹Zr-HOPO Complex | Reference |
| Stability in Human Serum (7 days) | 97.7 ± 0.2% | 97.5 ± 0.5% | |
| Stability of Antibody Conjugate in Human Serum (7 days) | 94.7 ± 0.7% | 89.2 ± 0.9% |
Interestingly, while the standalone chelator complexes show excellent and comparable stability in human serum, the antibody-conjugated ⁸⁹Zr-HOPO shows slightly lower stability in vitro. However, the profound difference in bone uptake observed in vivo is considered the ultimate proof of the this compound ligand's superior ability to form a stable complex with ⁸⁹Zr⁴⁺.
Experimental Methodologies
The data presented above is derived from well-established experimental protocols designed to assess the in vivo and in vitro stability of radiopharmaceuticals.
In Vivo Biodistribution Studies
The quintessential method for evaluating in vivo stability involves biodistribution studies in animal models.
In these studies, tumor-bearing mice (e.g., nude mice with BT474 breast cancer xenografts) are intravenously injected with the ⁸⁹Zr-labeled antibody-chelator conjugates. At various time points post-injection (e.g., up to 336 hours), the animals are imaged using PET/CT, and then euthanized. Key organs and tissues, including blood, tumor, and bone, are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a quantitative comparison of the biodistribution of the different radiopharmaceuticals.
In Vitro Serum Stability Assay
To assess stability in a simulated biological fluid, the radiolabeled chelator-antibody conjugates are incubated in human serum.
The conjugates are incubated in human serum at 37°C for an extended period, typically up to 7 days. At specified time points, samples are taken and analyzed, often using radio-thin-layer chromatography (radio-TLC) or size-exclusion chromatography, to separate the intact radiolabeled antibody from any released ⁸⁹Zr or degraded products. This allows for the quantification of the percentage of the radiopharmaceutical that remains intact over time.
Conclusion
References
The Superior Stability of p-SCN-Bn-HOPO Results in Markedly Reduced Bone Uptake Compared to DFO in Zirconium-89 Based Immuno-PET
A comparative analysis of the bifunctional chelators p-SCN-Bn-HOPO and Desferrioxamine (DFO) for Zirconium-89 radiolabeling reveals the superior in vivo stability of the this compound complex, leading to significantly lower non-specific bone accumulation. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of immuno-Positron Emission Tomography (PET).
The development of radiopharmaceuticals for immuno-PET applications requires robust chelators that can securely sequester radiometals. Zirconium-89 (⁸⁹Zr), with its favorable half-life, is well-suited for antibody-based PET imaging. However, the widely used chelator DFO has been associated with the release of ⁸⁹Zr⁴⁺ in vivo, resulting in undesirable accumulation in bone tissue.[1][2][3][4][5] This not only increases the radiation dose to a sensitive organ but can also obscure the detection of bone metastases. The octadentate chelator this compound (a derivative of 3,4,3-(LI-1,2-HOPO)) has emerged as a superior alternative, demonstrating a marked reduction in bone uptake due to the formation of a more stable complex with ⁸⁹Zr.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data from preclinical studies comparing ⁸⁹Zr-labeled antibodies conjugated with either this compound or DFO. The data consistently demonstrates significantly lower bone uptake for the HOPO conjugate.
Table 1: Biodistribution of ⁸⁹Zr-Trastuzumab Conjugates in BT474 Tumor-Bearing Mice at 336 hours Post-Injection
| Organ | ⁸⁹Zr-DFO-Trastuzumab (%ID/g ± SD) | ⁸⁹Zr-HOPO-Trastuzumab (%ID/g ± SD) |
| Bone | 17.0 ± 4.1 | 2.4 ± 0.3 |
| Tumor | 138.2 ± 35.3 | 61.9 ± 26.4 |
%ID/g = percentage of injected dose per gram of tissue; SD = standard deviation. Data sourced from studies by Deri et al.
Table 2: Tumor-to-Bone Ratios for ⁸⁹Zr-Trastuzumab Conjugates
| Conjugate | Tumor-to-Bone Ratio |
| ⁸⁹Zr-DFO-Trastuzumab | ~8.1 |
| ⁸⁹Zr-HOPO-Trastuzumab | ~25.8 |
While the absolute tumor uptake was higher for the DFO conjugate in this specific study, the tumor-to-bone ratio for the HOPO conjugate was more than three times higher, indicating superior imaging contrast.
Mechanism of Reduced Bone Uptake
The observed difference in bone uptake is attributed to the coordination chemistry of the two chelators. DFO is a hexadentate chelator, meaning it provides six coordination sites for the metal ion. However, the Zr⁴⁺ cation has a preference for an eight-coordinate environment. This incomplete coordination by DFO leads to a less stable complex in vivo, from which ⁸⁹Zr⁴⁺ can be released and subsequently taken up by the bone matrix, likely by binding to hydroxyapatite. In contrast, this compound is an octadentate chelator, providing eight oxygen donor atoms that fully saturate the coordination sphere of the Zr⁴⁺ ion, forming a significantly more stable complex.
References
A Head-to-Head Comparison: p-SCN-Bn-HOPO Eclipses Traditional Chelators in Stability and Efficacy
For researchers, scientists, and drug development professionals, the quest for superior chelating agents is paramount for advancing applications ranging from medical imaging to radionuclide decorporation. In a direct comparison, the hydroxypyridinone-based chelator, p-SCN-Bn-HOPO, demonstrates marked superiority over established alternatives like p-SCN-Bn-DFO and DTPA, particularly in terms of in vivo stability and biological performance.
This guide provides a comprehensive, data-driven comparison of this compound with other chelators, supported by experimental evidence. The data underscores the potential of this compound to enhance the efficacy and safety of radioimmunoconjugates and actinide decorporation agents.
Superior In Vivo Stability for Enhanced Immuno-PET Imaging: this compound vs. p-SCN-Bn-DFO
The bifunctional chelator this compound has emerged as a superior alternative to the widely used p-SCN-Bn-DFO for conjugating the positron-emitting radionuclide Zirconium-89 (⁸⁹Zr) to antibodies for immuno-PET imaging.[1][2] The primary advantage of this compound lies in the enhanced in vivo stability of its ⁸⁹Zr complex, which translates to significantly improved imaging quality and a better safety profile.[1][2]
The key differentiator is the dramatic reduction in the accumulation of radioactivity in bone.[2] When the ⁸⁹Zr-DFO complex is unstable in vivo, the released ⁸⁹Zr⁴⁺ cation, being osteophilic, accumulates in the bones. This leads to a higher background signal in PET images and an increased radiation dose to non-target tissues. In contrast, the robust ⁸⁹Zr-HOPO complex significantly minimizes this off-target accumulation.
Quantitative Comparison of Chelator Performance for ⁸⁹Zr Immuno-PET
The following tables summarize the key quantitative data from preclinical studies comparing ⁸⁹Zr-p-SCN-Bn-HOPO-trastuzumab and ⁸⁹Zr-p-SCN-Bn-DFO-trastuzumab in a BT474 breast cancer xenograft mouse model.
Table 1: In Vitro Serum Stability of ⁸⁹Zr-labeled Trastuzumab Conjugates
| Complex | Serum Stability (7 days, 37°C) |
| ⁸⁹Zr-DFO-trastuzumab | 94.7 ± 0.7% |
| ⁸⁹Zr-HOPO-trastuzumab | 89.2 ± 0.9% |
Data sourced from Deri et al.
Table 2: Biodistribution of ⁸⁹Zr-labeled Trastuzumab Conjugates in BT474 Tumor-Bearing Mice (336 hours post-injection)
| Organ/Tissue | ⁸⁹Zr-DFO-trastuzumab (%ID/g ± SD) | ⁸⁹Zr-HOPO-trastuzumab (%ID/g ± SD) |
| Tumor | 138.2 ± 35.3 | 61.9 ± 26.4 |
| Bone | 17.0 ± 4.1 | 2.4 ± 0.3 |
| Blood | 4.4 ± 1.2 | 4.3 ± 1.8 |
| Liver | 10.3 ± 1.7 | 10.2 ± 2.6 |
| Spleen | 5.3 ± 1.1 | 5.9 ± 1.9 |
| Kidney | 4.9 ± 1.0 | 4.3 ± 1.3 |
%ID/g = percentage of injected dose per gram of tissue. Data sourced from Deri et al.
Table 3: Tumor-to-Organ Ratios for ⁸⁹Zr-labeled Trastuzumab Conjugates (336 hours post-injection)
| Ratio | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab |
| Tumor-to-Bone | 8.1 | 25.8 |
| Tumor-to-Blood | 31.4 | 14.4 |
Data calculated from biodistribution data presented by Deri et al.
While the absolute tumor uptake was higher for the DFO-conjugate, the significantly lower bone uptake of the HOPO-conjugate resulted in a more than three-fold improvement in the tumor-to-bone ratio, a critical parameter for clear delineation of bone metastases.
Enhanced Actinide Decorporation: The HOPO Advantage Over DTPA
The parent ligand of this compound, 3,4,3-LI(1,2-HOPO), has demonstrated remarkable efficacy as a decorporation agent for actinides, significantly outperforming the current clinical standard, Diethylenetriaminepentaacetic acid (DTPA). The high affinity and selectivity of the hydroxypyridinone chelating groups for actinides lead to more effective removal of these radionuclides from the body.
Quantitative Comparison of Actinide Decorporation Efficacy
The following table presents data from a study comparing the in vivo efficacy of 3,4,3-LI(1,2-HOPO) and DTPA in removing transplutonium actinides in mice 24 hours after contamination.
Table 4: In Vivo Decorporation of Transplutonium Actinides in Mice
| Actinide | Treatment (1 hr post-contamination) | Total Retained Actinide (% of Control) |
| ²⁴⁸Cm | DTPA | 57 ± 3 |
| 3,4,3-LI(1,2-HOPO) | < 30 | |
| ²⁴⁹Bk | DTPA | 53 ± 6 |
| 3,4,3-LI(1,2-HOPO) | < 30 | |
| ²⁴⁹Cf | DTPA | 47 ± 5 |
| 3,4,3-LI(1,2-HOPO) | < 30 | |
| ²⁵³Es | DTPA | 48 ± 7 |
| 3,4,3-LI(1,2-HOPO) | < 30 |
Data sourced from D. D. Lee et al.
These results show that 3,4,3-LI(1,2-HOPO) is approximately twice as effective as DTPA in removing these actinides from the body. Studies have also shown that at a dosage of 0.3 µmol/kg, 3,4,3-LI(1,2-HOPO) is as efficient as DTPA at a 100-fold higher dosage of 30 µmol/kg for plutonium decorporation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies.
Synthesis of this compound
An improved, efficient 4-step synthesis of this compound has been developed, significantly increasing the overall yield from approximately 1.4% to 14.3%. This streamlined process avoids cumbersome protection and deprotection steps and reduces the need for multiple HPLC purifications, making the chelator more accessible for research.
Ligand-Antibody Conjugation
The bifunctional chelators are conjugated to antibodies, such as trastuzumab, through the formation of a thiourea bond between the isothiocyanate group (-SCN) on the chelator and the amine side chain of a lysine residue on the antibody. Typically, a 5:1 molar ratio of ligand to antibody is used in the reaction mixture.
Radiolabeling with ⁸⁹Zr
The chelator-antibody conjugates are radiolabeled with ⁸⁹Zr under mild conditions. The reaction is typically carried out at room temperature for 1-3 hours to achieve specific activities of approximately 2 mCi/mg.
In Vitro Serum Stability Assay
The stability of the ⁸⁹Zr-labeled immunoconjugates is assessed by incubating them in human serum at 37°C for a period of up to 7 days. The percentage of intact complex is monitored over time using radio-TLC.
In Vivo PET Imaging and Biodistribution Studies
Animal models, typically tumor-bearing nude mice, are injected with the ⁸⁹Zr-labeled immunoconjugates. PET/CT imaging is performed at various time points post-injection to visualize the biodistribution of the radiotracer. For quantitative analysis, animals are euthanized, and organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the %ID/g.
Visualizing the Process: Experimental Workflows
Conclusion
The experimental data compellingly supports the classification of this compound and its parent ligand, 3,4,3-LI(1,2-HOPO), as next-generation chelators with significant advantages over traditional agents like p-SCN-Bn-DFO and DTPA. For ⁸⁹Zr-based immuno-PET, this compound offers the prospect of clearer images and reduced off-target toxicity due to its superior in vivo stability. In the realm of actinide decorporation, the HOPO ligand family presents a more effective and potent therapeutic option. These findings should encourage further research and development of HOPO-based chelators for a wide range of applications in nuclear medicine and toxicology.
References
A Comparative Guide to the Serum Stability of 89Zr-p-SCN-Bn-HOPO Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of stable radiopharmaceuticals is paramount for clear, reliable, and safe molecular imaging. Zirconium-89 (⁸⁹Zr) has emerged as a radionuclide of choice for antibody-based positron emission tomography (PET) imaging, largely due to its 78.4-hour half-life, which aligns well with the biological half-life of monoclonal antibodies (mAbs). However, the clinical utility of ⁸⁹Zr-labeled antibodies is critically dependent on the in vivo stability of the complex formed between the radionuclide and the chelator conjugated to the antibody.
The current industry standard, Desferrioxamine (DFO), a hexadentate chelator, has been noted for its suboptimal in vivo stability. This can lead to the release of the free ⁸⁹Zr⁴⁺ cation, which is known to accumulate in bone tissue.[1][2] This off-target accumulation not only compromises image quality by increasing background signal but also raises concerns about unnecessary radiation doses to non-target tissues like the bone marrow.[2]
In the quest for a more robust chelating agent, the octadentate hydroxypyridinone (HOPO) based chelator, specifically its bifunctional derivative p-SCN-Bn-HOPO, has shown significant promise.[1][3] This guide provides an objective comparison of the stability of ⁸⁹Zr-p-SCN-Bn-HOPO and ⁸⁹Zr-p-SCN-Bn-DFO conjugates in human serum, supported by experimental data and protocols.
Data Presentation: Comparative Stability in Human Serum
The stability of ⁸⁹Zr-labeled chelators, both alone and conjugated to the HER2-targeting antibody Trastuzumab, was evaluated by incubation in human serum at 37°C. The percentage of the intact complex was measured after 7 days to assess stability.
| Complex | % Intact in Human Serum after 7 days (Mean ± SD) | Reference |
| ⁸⁹Zr-p-SCN-Bn-HOPO (Chelator alone) | 97.5 ± 0.5% | |
| ⁸⁹Zr-p-SCN-Bn-DFO (Chelator alone) | 97.7 ± 0.2% | |
| ⁸⁹Zr-HOPO-Trastuzumab | 89.2 ± 0.9% | |
| ⁸⁹Zr-DFO-Trastuzumab | 94.7 ± 0.7% |
While in vitro serum stability assays show reasonably high stability for both conjugates, the in vivo performance reveals a more significant distinction. Biodistribution data from preclinical studies demonstrated substantially lower bone uptake for the ⁸⁹Zr-HOPO-Trastuzumab conjugate, indicating superior in vivo stability. After 336 hours, bone activity for ⁸⁹Zr-HOPO-Trastuzumab was measured at 2.4 ± 0.3 %ID/g, a more than seven-fold reduction compared to the 17.0 ± 4.1 %ID/g observed for ⁸⁹Zr-DFO-Trastuzumab. This is a critical finding, as lower bone uptake is the definitive indicator that the ⁸⁹Zr⁴⁺ cation remains more securely chelated by HOPO in a biological system.
Experimental Protocols
Protocol: Human Serum Stability Assay
This protocol outlines the key steps for assessing the stability of a ⁸⁹Zr-labeled antibody conjugate in human serum.
-
Preparation of Radiolabeled Conjugate:
-
The antibody is first conjugated with the bifunctional chelator (this compound or p-SCN-Bn-DFO).
-
The chelator-antibody conjugate is then radiolabeled with ⁸⁹Zr-oxalate solution under mild conditions (pH ~7, room temperature or 37°C).
-
The resulting radiolabeled antibody conjugate is purified using size-exclusion chromatography (e.g., PD-10 column) to remove any unbound ⁸⁹Zr.
-
-
Incubation in Human Serum:
-
A defined amount of the purified ⁸⁹Zr-labeled antibody conjugate (e.g., 10 µL, ~7.4 MBq) is added to a vial containing fresh human serum (e.g., 90 µL).
-
The mixture is incubated at 37°C with gentle agitation.
-
-
Time-Point Analysis:
-
Aliquots of the serum mixture are collected at various time points (e.g., 1, 2, 5, and 7 days).
-
-
Radiochemical Purity Assessment:
-
The percentage of intact radiolabeled conjugate in each aliquot is determined using instant thin-layer chromatography (ITLC).
-
A mobile phase, such as a 50 mM DTPA solution (pH 6.0), is used to separate the intact antibody conjugate (which remains at the origin) from any released ⁸⁹Zr or small molecular weight degradation products (which migrate with the solvent front).
-
The distribution of radioactivity on the ITLC strip is quantified using a radio-TLC scanner or gamma counter.
-
-
Data Analysis:
-
The percentage of intact conjugate is calculated as (counts at origin / total counts) x 100.
-
The results are typically plotted as % intact conjugate versus time.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual difference in stability between the two chelators.
Conclusion
The selection of an appropriate chelator is a critical design parameter in the development of ⁸⁹Zr-based immuno-PET agents. While in vitro human serum stability assays provide valuable preliminary data, they may not fully predict in vivo performance. The bifunctional chelator this compound demonstrates excellent stability for ⁸⁹Zr, comparable to the standard DFO in simple serum assays. However, the significantly reduced bone uptake observed in preclinical models with ⁸⁹Zr-HOPO-antibody conjugates provides compelling evidence of its superior in vivo stability. This improved stability profile makes this compound a superior alternative to DFO, promising enhanced imaging contrast, particularly for detecting bone metastases, and a more favorable safety profile for clinical applications.
References
p-SCN-Bn-HOPO: A Paradigm Shift in PET Imaging Contrast and In Vivo Stability
For researchers, scientists, and drug development professionals seeking to enhance PET imaging clarity and diagnostic accuracy, the bifunctional chelator p-SCN-Bn-HOPO presents a compelling alternative to conventional agents, demonstrating significantly improved contrast and in vivo stability, particularly for Zirconium-89 (⁸⁹Zr) based immuno-PET. This guide provides an objective comparison of this compound with the widely used chelator deferoxamine (DFO), supported by experimental data, detailed protocols, and visual representations of key processes.
The primary challenge in ⁸⁹Zr-based immuno-PET has been the in vivo dissociation of the ⁸⁹Zr radiometal from the chelator-antibody conjugate, leading to off-target accumulation in tissues like bone. This not only compromises image quality by increasing background signal but also raises concerns about radiation dosimetry.[1][2] The octadentate chelator this compound has emerged as a superior solution, forming a highly stable complex with ⁸⁹Zr that minimizes premature release of the radionuclide.[1][3][4]
Comparative Performance: this compound vs. DFO
Experimental evidence consistently highlights the advantages of this compound over DFO in preclinical models. The most striking difference is the dramatically reduced bone uptake observed with ⁸⁹Zr-HOPO conjugates, which directly translates to superior tumor-to-bone contrast.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound and DFO conjugated to trastuzumab in a BT474 breast cancer xenograft model.
Table 1: In Vitro Stability and Labeling Efficiency
| Parameter | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab | Reference |
| Specific Activity (mCi/mg) | ~2 | ~2 | |
| Serum Stability (7 days, 37°C) | 94.7 ± 0.7% | 89.2 ± 0.9% | |
| Immunoreactive Fraction | 88.6 ± 2.1% | 92.4 ± 6.8% |
Table 2: Biodistribution Data (%ID/g) in BT474 Tumor-Bearing Mice at 336 hours Post-Injection
| Organ | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab | Reference |
| Tumor | 36.9 ± 8.6 | 15.7 ± 4.5 | |
| Blood | 10.3 ± 1.5 | 6.5 ± 1.3 | |
| Liver | 7.9 ± 1.1 | 5.1 ± 1.0 | |
| Spleen | 3.5 ± 0.5 | 2.1 ± 0.4 | |
| Kidney | 4.2 ± 0.5 | 2.9 ± 0.5 | |
| Bone (Femur) | 17.0 ± 2.9 | 2.4 ± 0.5 |
Table 3: Tumor-to-Organ Ratios at 336 hours Post-Injection
| Ratio | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab | Reference |
| Tumor:Blood | 3.6 | 2.4 | |
| Tumor:Bone | 2.2 | 6.5 |
While the absolute tumor uptake for ⁸⁹Zr-DFO-trastuzumab was higher, the tumor-to-bone ratio for ⁸⁹Zr-HOPO-trastuzumab was more than three times greater, signifying a significant improvement in image contrast. This is a critical advantage for the detection of bone metastases.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols used in the comparative studies.
Ligand-Antibody Conjugation
-
Preparation of Solutions: Prepare stock solutions of this compound and p-SCN-Bn-DFO in DMSO. Prepare a solution of the antibody (e.g., trastuzumab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 9.2).
-
Conjugation Reaction: Add the chelator solution to the antibody solution at a molar ratio of 5:1 (chelator:antibody).
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Purification: Purify the resulting immunoconjugate using size exclusion chromatography (e.g., Sephadex G-25 column) to remove unconjugated chelator.
-
Characterization: Determine the number of chelators per antibody using methods such as isotopic dilution assays.
Radiolabeling with Zirconium-89
-
Preparation of ⁸⁹Zr: Obtain ⁸⁹Zr in 1 M oxalic acid. Neutralize the solution to pH 7.0-7.5 using NaOH and a suitable buffer (e.g., 1 M HEPES).
-
Radiolabeling Reaction: Add the neutralized ⁸⁹Zr solution to the purified immunoconjugate.
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature.
-
Quality Control: Determine the radiochemical purity using radio-TLC or HPLC.
In Vitro Serum Stability
-
Sample Preparation: Prepare samples containing the ⁸⁹Zr-labeled immunoconjugate in human serum.
-
Incubation: Incubate the samples at 37°C for a specified period (e.g., 7 days).
-
Analysis: At various time points, analyze the samples using radio-TLC to determine the percentage of intact radiolabeled immunoconjugate.
Animal Studies and PET Imaging
-
Animal Model: Use appropriate animal models, such as nude mice bearing human tumor xenografts (e.g., BT474). All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.
-
Injection: Intravenously inject the ⁸⁹Zr-labeled immunoconjugate into the tumor-bearing mice.
-
PET Imaging: Perform PET scans at various time points post-injection (e.g., 24, 48, 72, 144, 168, and 336 hours).
-
Biodistribution: After the final imaging session, euthanize the animals and harvest organs of interest. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram (%ID/g).
Visualizing the Advantage
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Chelation of ⁸⁹Zr by HOPO and DFO.
Caption: Comparative PET imaging workflow.
Caption: Impact of chelator stability on PET image contrast.
References
A Comparative Guide to the Biodistribution of ⁸⁹Zr-DFO and ⁸⁹Zr-HOPO Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chelator is paramount in the development of zirconium-89 (⁸⁹Zr) based radiopharmaceuticals for positron emission tomography (PET) imaging. The in vivo stability of the ⁸⁹Zr-chelator complex directly impacts the biodistribution profile, imaging quality, and ultimately, the safety and efficacy of the imaging agent. This guide provides an objective comparison of the biodistribution of ⁸⁹Zr conjugated to two prominent chelators: deferoxamine (DFO) and 3,4,3-(LI-1,2-HOPO) (HOPO), supported by experimental data.
At a Glance: Key Biodistribution Differences
The primary distinction in the biodistribution of ⁸⁹Zr-DFO and ⁸⁹Zr-HOPO conjugates lies in their in vivo stability. The hexadentate nature of DFO can lead to the release of the osteophilic ⁸⁹Zr⁴⁺ cation in vivo, resulting in significant accumulation in the bones.[1][2][3] In contrast, the octadentate HOPO chelator forms a more stable complex with ⁸⁹Zr, substantially reducing bone uptake and leading to a more favorable safety profile with lower background radiation dose.[1][2]
Quantitative Biodistribution Data
The following tables summarize the comparative biodistribution data of ⁸⁹Zr-DFO and ⁸⁹Zr-HOPO conjugated to the monoclonal antibody trastuzumab in female athymic nude mice with subcutaneous BT474 xenografts. Data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁸⁹Zr-DFO-trastuzumab and ⁸⁹Zr-HOPO-trastuzumab at 336 hours post-injection
| Organ | ⁸⁹Zr-DFO-trastuzumab (%ID/g ± SD) | ⁸⁹Zr-HOPO-trastuzumab (%ID/g ± SD) |
| Blood | 4.4 ± 1.1 | 4.3 ± 1.8 |
| Heart | 3.5 ± 0.9 | 2.5 ± 1.0 |
| Lungs | 7.2 ± 1.8 | 4.7 ± 1.9 |
| Liver | 13.0 ± 2.6 | 10.5 ± 4.1 |
| Spleen | 6.0 ± 1.3 | 4.3 ± 1.7 |
| Kidneys | 7.9 ± 1.5 | 5.8 ± 2.3 |
| Muscle | 1.8 ± 0.5 | 1.4 ± 0.6 |
| Bone | 17.0 ± 4.1 | 2.4 ± 0.3 |
| Tumor | 138.2 ± 35.3 | 61.9 ± 26.4 |
Table 2: Tumor-to-Organ Ratios at 336 hours post-injection
| Ratio | ⁸⁹Zr-DFO-trastuzumab | ⁸⁹Zr-HOPO-trastuzumab |
| Tumor:Blood | 31.4 | 14.4 |
| Tumor:Bone | 8.1 | 25.8 |
While ⁸⁹Zr-DFO-trastuzumab showed higher absolute tumor uptake in this particular study, the significantly lower bone uptake of the ⁸⁹Zr-HOPO-trastuzumab conjugate resulted in a more than three-fold higher tumor-to-bone ratio, which is critical for clear tumor delineation and reduced off-target radiation.
Experimental Protocols
The following provides a generalized methodology for the comparative biodistribution studies of ⁸⁹Zr-DFO and ⁸⁹Zr-HOPO conjugates, based on common practices reported in the literature.
Synthesis of Bifunctional Chelators and Conjugation to Antibodies
Bifunctional derivatives of DFO (e.g., p-SCN-Bn-DFO) and HOPO (e.g., p-SCN-Bn-HOPO) are synthesized to enable covalent attachment to a targeting antibody, such as trastuzumab. The isothiocyanate group (SCN) reacts with lysine residues on the antibody to form a stable thiourea linkage.
Radiolabeling with Zirconium-89
The antibody-chelator conjugates are radiolabeled with ⁸⁹Zr. Typically, ⁸⁹Zr in oxalic acid is neutralized, and the pH is adjusted to a suitable range (e.g., pH 7) before incubation with the immunoconjugate. Radiolabeling efficiency is monitored by techniques like radio-thin layer chromatography (radio-TLC).
In Vitro Stability and Immunoreactivity Assays
The stability of the ⁸⁹Zr-labeled immunoconjugates is assessed in human serum over several days to evaluate their resistance to transchelation. Immunoreactivity assays are performed using tumor cells that express the target antigen (e.g., BT474 cells for trastuzumab) to ensure that the conjugation and radiolabeling processes have not compromised the antibody's binding affinity.
Animal Models and Biodistribution Studies
Animal models, typically immunodeficient mice bearing human tumor xenografts, are used for in vivo studies. The ⁸⁹Zr-labeled immunoconjugates are administered intravenously. At various time points post-injection, animals are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %ID/g.
PET/CT Imaging
In parallel with biodistribution studies, small-animal PET/CT imaging is often performed to visualize the in vivo distribution of the radiotracers over time. This provides a non-invasive, longitudinal assessment of tumor targeting and clearance from non-target tissues.
Visualizing the Process and Rationale
The following diagrams illustrate the experimental workflow and the underlying chemical principles governing the biodistribution of ⁸⁹Zr-DFO and ⁸⁹Zr-HOPO conjugates.
Caption: Experimental workflow for comparative biodistribution studies.
Caption: Influence of chelator coordination on ⁸⁹Zr biodistribution.
Conclusion
The choice between DFO and HOPO as a chelator for ⁸⁹Zr has significant implications for the resulting radiopharmaceutical's biodistribution. While DFO has been widely used, its limitations in terms of in vivo stability lead to undesirable accumulation of ⁸⁹Zr in the bone. The octadentate chelator HOPO demonstrates superior stability, resulting in significantly lower bone uptake and improved tumor-to-bone contrast. For the development of next-generation ⁸⁹Zr-based PET imaging agents with enhanced safety and imaging characteristics, HOPO and other highly stable octadentate chelators represent a more promising approach.
References
The Quest for Stability: A Comparative Guide to Chelators for ⁸⁹Zr Immuno-PET Beyond p-SCN-Bn-HOPO
For researchers, scientists, and drug development professionals at the forefront of immuno-positron emission tomography (immuno-PET), the choice of a chelator for Zirconium-89 (⁸⁹Zr) is a critical determinant of imaging success. While p-SCN-Bn-HOPO has emerged as a promising alternative to the clinical standard, desferrioxamine (DFO), the landscape of ⁸⁹Zr chelation is rapidly evolving. This guide provides an objective comparison of leading alternatives, supported by experimental data, to aid in the selection of the optimal chelator for your research needs.
The ideal chelator for ⁸⁹Zr immuno-PET must exhibit rapid and efficient radiolabeling under mild conditions, and crucially, form a highly stable complex with ⁸⁹Zr in vivo. Insufficient stability leads to the release of osteophilic ⁸⁹Zr⁴⁺, resulting in high bone uptake, which can obscure the interpretation of PET images and lead to an unnecessary radiation dose to the patient[1][2][3]. This guide delves into the performance of key alternatives to this compound, including next-generation DFO derivatives and other novel hydroxamate-based chelators.
Comparative Performance of ⁸⁹Zr Chelators
The following tables summarize the quantitative performance of various chelators in key experimental parameters.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radiolabeling Conditions | Efficiency | Reference |
| DFO | Room Temperature, 30 min, pH 7.0 | >90% at 1 min | [4] |
| DFO * | 37 °C, 30 min | >99% | [5] |
| 3,4,3-(LI-1,2-HOPO) | 37 °C, 5 h | Complete incorporation | |
| C5HOPO | Not specified | Not specified | |
| NODHA | Room Temperature, 30 min, pH 7.0 | >90% at 1 min | |
| FSC derivatives | Room Temperature, neutral pH | Quantitative yields |
Table 2: In Vitro Stability
| Chelator | Stability Assay | Results | Reference |
| DFO | EDTA challenge (1000-fold excess), pH 7 | ~60% ⁸⁹Zr loss | |
| DFO * | EDTA challenge | High inertness | |
| 3,4,3-(LI-1,2-HOPO) | EDTA challenge (100-fold excess), pH 7 | No transchelation over 7 days | |
| C5HOPO | PBS, pH 5, 6, 7 (37 °C) | Highly stable | |
| NODHA | Human serum | Stable for at least 7 days | |
| FSC derivatives | EDTA solution, human serum | Excellent stability up to 7 days |
Table 3: In Vivo Performance (Biodistribution in Mice)
| Chelator Conjugate | Key Finding | Bone Uptake (%ID/g) | Reference |
| ⁸⁹Zr-DFO-trastuzumab | Significant bone uptake | 17.0% at 336 h | |
| ⁸⁹Zr-HOPO-trastuzumab | Markedly decreased bone uptake | 2.4% at 336 h | |
| ⁸⁹Zr-DFO * | Reduced bone and liver uptake compared to DFO | Lower than DFO | |
| ⁸⁹Zr-3,4,3-(LI-1,2-HOPO)-cetuximab | Significantly higher kinetic inertness than DFO | Lower than DFO | |
| ⁸⁹Zr-C5HOPO-STM108/STM004 | Low overall bone uptake | Not specified | |
| [⁸⁹Zr]Zr-NODHA | Higher bone uptake than [⁸⁹Zr]Zr-DFO | 1.55% at 24 h |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Radiolabeling of Chelator-Antibody Conjugates
-
Conjugation: The bifunctional chelator (p-SCN-Bn-DFO, this compound, or other alternatives) is conjugated to the antibody (e.g., trastuzumab) via the isothiocyanate group reacting with lysine residues on the antibody. The chelator-to-antibody ratio is a critical parameter to optimize.
-
Purification: The antibody-chelator conjugate is purified from excess unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column).
-
Radiolabeling: ⁸⁹Zr-oxalate is neutralized with Na₂CO₃. The purified antibody-chelator conjugate is added to the buffered ⁸⁹Zr solution (e.g., 0.25 M NH₄OAc buffer, pH 7.0) and incubated at room temperature or 37 °C for 30-60 minutes.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined by instant thin-layer chromatography (iTLC) using a suitable mobile phase (e.g., 50 mM DTPA).
In Vitro Stability Assays
Human Serum Stability:
-
The ⁸⁹Zr-labeled antibody-chelator conjugate is incubated in human serum at 37 °C.
-
Aliquots are taken at various time points (e.g., 1, 24, 48, 72, 168 hours).
-
The percentage of intact radiolabeled antibody is determined by iTLC or size-exclusion HPLC.
EDTA Challenge Assay:
-
The ⁸⁹Zr-labeled chelator is incubated in the presence of a large molar excess of a competing chelator, typically ethylenediaminetetraacetic acid (EDTA), at a defined pH (e.g., pH 7).
-
Samples are incubated at 37 °C, and aliquots are analyzed at different time points to quantify the percentage of ⁸⁹Zr that has been transchelated to EDTA, typically by iTLC.
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing mice (e.g., nude mice with BT474 xenografts) are typically used.
-
Injection: A known amount of the ⁸⁹Zr-labeled antibody is injected intravenously into the mice.
-
Imaging and Biodistribution: At selected time points post-injection (e.g., 24, 48, 72, 144, 336 hours), mice may be imaged using a microPET scanner. Following the final imaging session, mice are euthanized, and organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are harvested, weighed, and the radioactivity is counted using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Visualizing the Alternatives
The following diagrams illustrate the chemical structures of the discussed chelators and a general workflow for their comparative evaluation.
Caption: Chemical structures of DFO, DFO*, this compound, and NODHA.
Caption: A generalized workflow for the comparative evaluation of 89Zr chelators.
Conclusion
The development of novel chelators for ⁸⁹Zr is a dynamic field, with several promising alternatives to this compound demonstrating superior stability compared to the traditional DFO. Both DFO* and various HOPO analogues, such as C5HOPO, have shown significant improvements in reducing in vivo decomplexation, as evidenced by lower bone uptake in preclinical models. Chelators like NODHA and FSC derivatives also present compelling characteristics, including rapid radiolabeling and high in vitro stability.
The choice of the most suitable chelator will ultimately depend on the specific requirements of the immuno-PET application, including the nature of the targeting antibody, the desired pharmacokinetic profile, and the clinical question being addressed. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in this critical aspect of radiopharmaceutical design.
References
- 1. Novel Bifunctional Cyclic Chelator for 89Zr Labeling–Radiolabeling and Targeting Properties of RGD Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward Optimized 89Zr-Immuno-PET: Side-by-Side Comparison of [89Zr]Zr-DFO-, [89Zr]Zr-3,4,3-(LI-1,2-HOPO)- and [89Zr]Zr-DFO*-Cetuximab for Tumor Imaging: Which Chelator Is the Most Suitable? - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Potency: A Comparative Guide to Assessing Antibody Immunoreactivity After p-SCN-Bn-HOPO Conjugation
For researchers, scientists, and drug development professionals, the conjugation of functional moieties to monoclonal antibodies (mAbs) is a cornerstone of therapeutic and diagnostic innovation. However, the very act of chemical modification can compromise the antibody's most critical attribute: its immunoreactivity. This guide provides a comprehensive comparison of the immunoreactivity of antibodies following conjugation with p-SCN-Bn-HOPO, a bifunctional chelator, against alternative methods. We present supporting experimental data, detailed protocols for assessing immunoreactivity, and visual workflows to elucidate the processes involved.
The modification of antibodies, whether for radiolabeling, drug delivery, or diagnostic purposes, predominantly targets the primary amines of lysine residues. While effective, this random conjugation can lead to a heterogeneous product with a potential loss of antigen-binding affinity if the modification occurs within the complementarity-determining regions (CDRs). The choice of conjugation chemistry is therefore a critical parameter to control.
The Rise of this compound: A Comparative Overview
The bifunctional chelator this compound (para-isothiocyanatobenzyl-desferrioxamine-B) has emerged as a promising agent for the stable chelation of radiometals like Zirconium-89 (⁸⁹Zr), which is valuable for immuno-PET imaging. Its primary mode of antibody conjugation is through the isothiocyanate group, which reacts with lysine residues to form a stable thiourea bond.
A key consideration for any conjugation strategy is its impact on the antibody's immunoreactivity. The ideal method will allow for the attachment of the desired payload with minimal disruption to the antigen-binding site.
Head-to-Head Comparison: this compound vs. p-SCN-Bn-DFO
A seminal study directly compared the immunoreactivity of trastuzumab, a HER2-targeting antibody, after conjugation with either this compound or the more established chelator, p-SCN-Bn-DFO (desferrioxamine B). The results, as determined by a live-cell radioimmunoassay, indicated that both conjugation methods largely preserve the antibody's ability to bind its target.
| Conjugate | Antibody | Average Chelates per Antibody | Immunoreactive Fraction (%) | Reference |
| ⁸⁹Zr-HOPO-trastuzumab | Trastuzumab | 2.8 ± 0.2 | 92.4 ± 6.8 | [1] |
| ⁸⁹Zr-DFO-trastuzumab | Trastuzumab | 2.0 ± 0.5 | 88.6 ± 2.1 | [1] |
These findings suggest that this compound is a viable alternative to p-SCN-Bn-DFO, with a comparable and even slightly favorable impact on immunoreactivity under the tested conditions.
The Advantage of Site-Specific Conjugation
While lysine-reactive chemistries like those of this compound are widely used, they produce a heterogeneous mixture of antibody conjugates. An alternative approach that is gaining traction is site-specific conjugation. This method involves genetically engineering the antibody to introduce a specific reactive handle, such as a cysteine residue (e.g., THIOMAB™ technology) or an unnatural amino acid, at a precise location outside of the antigen-binding domains.
While direct quantitative comparisons between this compound and site-specific methods for the same antibody and payload are limited in the literature, the general consensus is that site-specific conjugation offers superior preservation of immunoreactivity. This is because the conjugation site is deliberately chosen to be distant from the CDRs, ensuring that the antigen-binding function is unhindered.
Studies comparing site-specific conjugation to random lysine conjugation have demonstrated that site-specific methods can lead to a more homogeneous product with a higher percentage of active antibody. For instance, some studies have shown that site-specific conjugates can exhibit a two-fold higher binding efficiency compared to their randomly conjugated counterparts[2].
Experimental Protocols for Assessing Immunoreactivity
To quantitatively assess the impact of conjugation on antibody function, several biophysical and cell-based assays can be employed. Below are detailed protocols for three commonly used methods: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be adapted to measure the binding of a conjugated antibody to its immobilized antigen. An indirect ELISA format is often used for this purpose.
Protocol for Indirect ELISA to Determine Relative Binding Affinity:
-
Antigen Coating:
-
Dilute the target antigen to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of both the unconjugated (control) and conjugated antibody in blocking buffer. A typical starting concentration is 1 µg/mL, with 2-fold serial dilutions.
-
Add 100 µL of each antibody dilution to the respective wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values against the antibody concentration for both the conjugated and unconjugated antibodies.
-
Compare the EC50 values (the concentration of antibody that gives half-maximal binding) to determine any significant changes in binding affinity.
-
Flow Cytometry
Flow cytometry is a powerful technique for assessing the binding of a conjugated antibody to its target antigen on the surface of cells.
Protocol for a Competitive Binding Assay using Flow Cytometry:
-
Cell Preparation:
-
Harvest cells expressing the target antigen and wash them with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the unconjugated antibody (competitor).
-
In a set of tubes, mix a constant, predetermined concentration of the fluorescently labeled conjugated antibody with the varying concentrations of the unconjugated antibody.
-
Add 100 µL of the cell suspension to each tube.
-
Incubate for 1 hour on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity (MFI) as a function of the concentration of the unconjugated competitor antibody.
-
The resulting sigmoidal curve can be used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the binding of the labeled antibody). A significant shift in the IC50 curve for the conjugated antibody compared to a self-competition of the unconjugated antibody would indicate a change in binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.
Protocol for Kinetic Analysis using SPR:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface according to the manufacturer's instructions (e.g., using a mixture of EDC and NHS).
-
Immobilize the target antigen onto the chip surface to a desired density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Kinetic Measurement:
-
Prepare a series of dilutions of both the unconjugated and conjugated antibody in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antibody dilutions sequentially over the antigen-coated surface, starting with the lowest concentration.
-
Each injection cycle consists of an association phase (when the antibody is flowing over the surface) and a dissociation phase (when the running buffer is flowing over the surface).
-
-
Surface Regeneration:
-
After each injection cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized antigen (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A significant change in the KD value for the conjugated antibody compared to the unconjugated antibody indicates an alteration in binding affinity.
-
Visualizing the Processes
To further clarify the workflows and principles described, the following diagrams have been generated using the DOT language.
This compound Conjugation Workflow
Caption: Workflow for this compound Conjugation to an Antibody.
Indirect ELISA Workflow for Immunoreactivity Assessment
Caption: Indirect ELISA Workflow for Assessing Immunoreactivity.
Flow Cytometry Competitive Binding Assay Workflow
Caption: Flow Cytometry Competitive Binding Assay Workflow.
Surface Plasmon Resonance (SPR) Kinetic Analysis Workflow
Caption: Surface Plasmon Resonance (SPR) Kinetic Analysis Workflow.
Conclusion
The selection of a conjugation strategy has profound implications for the therapeutic and diagnostic efficacy of an antibody conjugate. The use of this compound for the conjugation of antibodies has been shown to be a robust method that largely preserves immunoreactivity, performing on par with, and in some cases slightly better than, the established chelator p-SCN-Bn-DFO.
For applications where product homogeneity and the absolute preservation of binding affinity are paramount, site-specific conjugation methods represent the gold standard. However, the well-established and accessible chemistry of lysine-reactive linkers like this compound continues to make them a valuable tool in the development of antibody-based agents.
Ultimately, the optimal choice of conjugation chemistry will depend on the specific antibody, the nature of the payload, and the intended application. Rigorous assessment of immunoreactivity using a combination of the techniques outlined in this guide is essential to ensure the development of safe and effective antibody conjugates.
References
Long-Term Stability of p-SCN-Bn-HOPO Chelates: A Comparative Guide
For researchers and professionals in drug development, the long-term stability of chelating agents is a critical parameter for the successful development of radiopharmaceuticals. This guide provides an objective comparison of the long-term stability of p-SCN-Bn-HOPO (a bifunctional derivative of 3,4,3-(LI-1,2-HOPO)) with other common chelators, supported by experimental data. The focus is on its application in Zirconium-89 (⁸⁹Zr) based immuno-PET imaging, where in vivo stability is paramount to prevent the release of the radionuclide and subsequent uptake in non-target tissues like bone.
Comparative Stability Data
The stability of this compound has been rigorously evaluated both in vitro and in vivo, with direct comparisons to the widely used chelator p-SCN-Bn-DFO.
In Vitro Serum Stability
The in vitro stability of the radiolabeled chelates when incubated in human serum provides a crucial initial assessment of their robustness. The data consistently demonstrates the high stability of the ⁸⁹Zr-HOPO complex.
| Chelator Complex | Time in Human Serum (37°C) | Percent Intact Complex |
| ⁸⁹Zr-HOPO (unconjugated) | 7 days | 97.5 ± 0.5%[1][2] |
| ⁸⁹Zr-DFO (unconjugated) | 7 days | 97.7 ± 0.2%[1][2] |
| ⁸⁹Zr-HOPO-trastuzumab | 7 days | 89.2 ± 0.9%[1] |
| ⁸⁹Zr-DFO-trastuzumab | 7 days | 94.7 ± 0.7% |
While the unconjugated ⁸⁹Zr-HOPO complex shows comparable stability to ⁸⁹Zr-DFO, a slight decrease in stability is observed for the antibody-conjugated form. However, the in vivo data presents a more definitive picture of its superior stability.
In Vivo Stability: Biodistribution Data
The most compelling evidence for the superior stability of the this compound chelate comes from in vivo biodistribution studies. The accumulation of free ⁸⁹Zr in bone is a known issue with less stable chelators like DFO. The significantly lower bone uptake observed with ⁸⁹Zr-HOPO-trastuzumab indicates a more robust complex that minimizes the release of the radionuclide in vivo.
| Chelator Conjugate | Organ | Percent Injected Dose per Gram (%ID/g) at 336h p.i. |
| ⁸⁹Zr-HOPO-trastuzumab | Bone | 2.4 |
| ⁸⁹Zr-DFO-trastuzumab | Bone | 17.0 |
| ⁸⁹Zr-HOPO-trastuzumab | Tumor (BT474) | Lower than ⁸⁹Zr-DFO-trastuzumab |
| ⁸⁹Zr-DFO-trastuzumab | Tumor (BT474) | Higher than ⁸⁹Zr-HOPO-trastuzumab |
*While absolute tumor uptake was higher for ⁸⁹Zr-DFO-trastuzumab, the tumor-to-bone ratio for ⁸⁹Zr-HOPO-trastuzumab was more than three times higher, leading to improved image contrast. This highlights that lower non-target tissue uptake is a critical factor for effective imaging.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the stability studies of this compound chelates.
Ligand-Antibody Conjugation
The bifunctional chelator, this compound or p-SCN-Bn-DFO, is conjugated to the antibody (e.g., trastuzumab) through the formation of a thiourea bond with the amine side chain of lysine residues. Typically, a 5:1 molar ratio of ligand to antibody is used in the reaction mixture. The average number of chelates per antibody can be determined using an isotopic dilution assay.
Radiolabeling with Zirconium-89
The antibody-chelator conjugate is radiolabeled with ⁸⁹Zr. Both ⁸⁹Zr-HOPO-trastuzumab and ⁸⁹Zr-DFO-trastuzumab have been shown to label efficiently, achieving specific activities of approximately 2 mCi/mg. The radiolabeled antibody conjugates are then purified using size exclusion chromatography and spin filtration.
Serum Stability Assay
The stability of the ⁸⁹Zr-labeled complexes is evaluated by incubation in human serum at 37°C for a period of 7 days. Aliquots are taken at various time points, and the percentage of the intact radiolabeled complex is determined using methods such as radio-TLC (thin-layer chromatography) or by protein precipitation followed by measurement of radioactivity in the supernatant and precipitate.
In Vivo Biodistribution and PET Imaging
Animal models, typically nude mice bearing relevant tumor xenografts (e.g., BT474 breast cancer tumors), are used for in vivo studies. The ⁸⁹Zr-labeled antibody-chelator conjugate is administered intravenously. PET imaging is performed at various time points post-injection to visualize the distribution of the radiopharmaceutical. For biodistribution studies, animals are euthanized at specific time points, and organs of interest are harvested, weighed, and the radioactivity is counted using a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Comparative Stability
The following diagrams illustrate the experimental workflow for stability assessment and the comparative stability of this compound.
Conclusion
The available data strongly indicates that this compound is a superior bifunctional chelator for Zirconium-89 compared to the current standard, p-SCN-Bn-DFO, particularly concerning in vivo stability. While in vitro serum stability is comparable, the significantly reduced bone uptake in preclinical models is a definitive indicator of the robustness of the ⁸⁹Zr-HOPO complex. This superior stability translates to higher tumor-to-bone ratios, which is advantageous for clearer PET imaging and potentially reduces the radiation dose to non-target tissues. For researchers and drug development professionals working on ⁸⁹Zr-based radiopharmaceuticals, this compound represents a next-generation chelator with the potential to improve the diagnostic efficacy and safety profile of these agents.
References
Safety Operating Guide
Proper Disposal of p-SCN-Bn-HOPO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper handling and disposal of p-SCN-Bn-HOPO, a bifunctional chelating agent. Due to the presence of an isothiocyanate (-SCN) group, this compound requires careful management as hazardous waste. Thiocyanate compounds can release highly toxic hydrogen cyanide gas if they come into contact with acids[1]. Therefore, adherence to the following procedures is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Lab Coat | Standard laboratory coat to protect from splashes |
| Respiratory Protection | Use within a chemical fume hood to avoid inhalation of dust |
Step-by-Step Disposal Protocol
The following procedure applies to small quantities of this compound typically found in a research laboratory setting. Never dispose of this compound down the drain or in regular trash [2].
-
Waste Segregation :
-
Solid Waste : Place unused or expired this compound powder, along with any contaminated disposable items such as weighing paper or pipette tips, into a dedicated, sealed container labeled "Hazardous Chemical Waste"[2].
-
Liquid Waste : If the compound is in solution, pour the waste into a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container for liquids[2]. Do not mix with acidic waste.
-
Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container[2].
-
-
Container Management : Ensure waste containers are appropriate for chemical waste, properly sealed to prevent leaks or spills, and clearly labeled with the full chemical name.
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, particularly acids.
-
Final Disposal : Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Wear Appropriate PPE : Before cleaning the spill, don the recommended personal protective equipment.
-
Contain the Spill :
-
For a solid spill, carefully sweep the material to avoid creating dust.
-
For a liquid spill, absorb it with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large spills.
-
-
Collect and Dispose : Place the spilled material and any contaminated absorbent into a sealed container and label it as "Hazardous Chemical Waste."
-
Decontaminate the Area : Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow and Hazard Analysis
The following diagrams illustrate the logical steps for the proper disposal of this compound and the relationship between its chemical properties and the associated hazards.
Caption: Workflow for the safe disposal of this compound.
Caption: Relationship between functional groups and disposal hazards.
References
Essential Safety and Operational Guidance for Handling p-SCN-Bn-HOPO
For researchers, scientists, and drug development professionals, the proper handling and disposal of p-SCN-Bn-HOPO, a bifunctional chelator, are paramount for laboratory safety and experimental integrity. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the safe management of this compound.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing, such as during bulk handling or dissolution. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or contamination before use and change them frequently, especially after direct contact with the compound.[1] |
| Body | Laboratory Coat and Chemical Apron | A flame-retardant and chemical-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is also advised.[1] |
| Respiratory | Chemical Fume Hood | All handling of this compound, especially the solid form and when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3] |
Experimental Protocols: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment and ensuring the stability of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review all available safety information and literature before beginning work.
-
Ensure all necessary PPE is readily available and in good condition.[2]
-
Prepare the work area within a certified chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Have all necessary equipment and reagents ready to minimize the duration of handling.
-
-
Handling:
-
Always handle the chemical inside a fume hood.
-
When weighing or transferring the solid material, do so carefully to avoid creating dust or aerosols.
-
Keep containers tightly sealed when not in use to prevent moisture contamination and the release of any potential vapors.
-
-
Post-Handling:
-
Decontaminate all equipment and the work surface after use.
-
Remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, follow the supplier's specific recommendations, which may include refrigeration.
Operational and Disposal Plans
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations. Never dispose of this compound down the drain or in regular trash.
Waste Segregation and Disposal Procedure:
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated disposable items such as weighing paper, pipette tips, and gloves, into a dedicated, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Final Disposal:
-
All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
